LH-RH (4-10)
Beschreibung
BenchChem offers high-quality LH-RH (4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LH-RH (4-10) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H53N11O9 |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H53N11O9/c1-18(2)13-23(41-27(48)16-40-29(50)24(43-28(49)21(34)17-45)14-19-7-9-20(46)10-8-19)30(51)42-22(5-3-11-38-33(36)37)32(53)44-12-4-6-25(44)31(52)39-15-26(35)47/h7-10,18,21-25,45-46H,3-6,11-17,34H2,1-2H3,(H2,35,47)(H,39,52)(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
ASNHUSJQZWXBOG-KEOOTSPTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Function of LH-RH (4-10): A Technical Guide for Researchers
An In-depth Analysis of a Key Luteinizing Hormone-Releasing Hormone Fragment
For Immediate Release
This technical guide provides a comprehensive overview of the biological function of the heptapeptide (B1575542) fragment LH-RH (4-10), derived from the C-terminus of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of LH-RH and the potential therapeutic applications of its fragments.
Introduction: The Significance of LH-RH and its Metabolites
Luteinizing Hormone-Releasing Hormone (LH-RH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. It is primarily synthesized and secreted by the hypothalamus and acts on the anterior pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The biological activity of LH-RH is not solely confined to the full-length peptide; its degradation products can also possess distinct biological functions. LH-RH (4-10), a major metabolite, is a heptapeptide produced in macrophages and type II pneumocytes.[1] Its formation can be inhibited by enzyme inhibitors such as captopril, thiorphan, and ethylenediaminetetraacetic acid.[1] This guide delves into the known biological functions, mechanisms of action, and experimental data related to LH-RH (4-10).
Biochemical Profile and Production
LH-RH (4-10) is the C-terminal fragment of LH-RH, with the amino acid sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. It is generated through the enzymatic cleavage of the parent hormone. One of the key enzymes involved in this process is the human angiotensin I converting enzyme (ACE), which can cleave the Trp³-Ser⁴ bond of LH-RH to yield the LH-RH (4-10) heptapeptide.
Biological Function: Receptor Binding and Cellular Effects
Current research indicates that the biological function of LH-RH is segmented within its amino acid sequence. The N-terminal amino acids (1-3) are primarily responsible for receptor activation, while the C-terminal residues (4-10) are crucial for binding to the LH-RH receptor (LHRH-R). This structural-functional dichotomy suggests that LH-RH (4-10) may act as a competitive antagonist or a partial agonist at the LHRH-R.
While direct studies on the intrinsic signaling activity of isolated LH-RH (4-10) are limited, its role as a targeting moiety for LHRH-R-expressing cells is well-documented in the context of cancer therapy. Modified peptides incorporating the 4-10 sequence have been conjugated to cytotoxic agents to selectively deliver them to cancer cells that overexpress LHRH-R, such as in ovarian and endometrial cancers.
A study utilizing a modified peptide, LHRH', which consists of the 4-10 amino acid sequence, coupled with the antimicrobial peptide cecropin (B1577577) B, demonstrated high-affinity binding to the LHRH-R and induced viability inhibition in cancer cells without affecting normal cells. This highlights the potential of the LH-RH (4-10) fragment as a specific targeting agent.
Furthermore, other C-terminal fragments of LH-RH analogues have been shown to retain significant biological activity, supporting the notion that the 4-10 sequence is a critical determinant of biological function.[2] For instance, the acetylated hexapeptide fragment Ac-LHRH(5-10) has demonstrated modulatory effects on CA1 hippocampal neurons, suggesting that LHRH fragments can have functions beyond the reproductive axis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data found in the literature regarding LH-RH (4-10) and related fragments.
| Parameter | Value | Compound | Context | Reference |
| IC₅₀ | 23 pM | LH-RH (4-10) | Inhibition of ¹²⁵I-labeled GnRH binding to monoclonal antibody P₈₁₆₆₂ | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological function of peptide fragments like LH-RH (4-10). Below are representative protocols for key experiments.
Competitive Binding Assay
This assay is used to determine the ability of LH-RH (4-10) to compete with a radiolabeled ligand for binding to the LHRH receptor.
Materials:
-
Membrane preparations from LHRH-R expressing cells (e.g., pituitary cells, cancer cell lines)
-
Radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-LH-RH)
-
Unlabeled LH-RH (4-10) peptide
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled LH-RH (4-10).
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled LHRH agonist, and the different concentrations of unlabeled LH-RH (4-10).
-
Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 90 minutes at 4°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of LH-RH (4-10) that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of LH-RH (4-10) on the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
LHRH-R expressing cell line (e.g., MCF-7, OVCAR-3)
-
Complete cell culture medium
-
LH-RH (4-10) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LH-RH (4-10) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells.
Signaling Pathways and Logical Relationships
The signaling pathway of the full-length LH-RH is well-characterized, primarily involving G-protein coupled receptors (GPCRs) leading to the activation of phospholipase C and subsequent downstream signaling cascades. In some cancer cells, the LHRH receptor has been shown to couple to a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] Given that LH-RH (4-10) contains the receptor binding domain, it is plausible that it could modulate these pathways, potentially by competing with the endogenous ligand.
Diagram: Hypothetical Mechanism of LH-RH (4-10) Action
Caption: Hypothetical competitive binding of LH-RH (4-10) to the LHRH receptor, potentially modulating downstream signaling.
Diagram: Experimental Workflow for Assessing LH-RH (4-10) Activity
Caption: A logical workflow for the experimental characterization of LH-RH (4-10)'s biological function.
Conclusion and Future Directions
LH-RH (4-10) is a biologically significant fragment of the parent LH-RH molecule, primarily involved in receptor binding. While its intrinsic signaling capabilities require further elucidation, its potential as a targeting agent for LHRH-R-expressing cells is a promising area of research, particularly in the development of targeted cancer therapies. Future studies should focus on delineating the precise signaling events, if any, that are initiated or modulated by the binding of LH-RH (4-10) to its receptor in various cell types, including immune cells. A deeper understanding of the biological function of this heptapeptide will open new avenues for therapeutic intervention in a range of physiological and pathological conditions.
References
- 1. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced immunotherapy with LHRH-R targeted lytic peptide in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the LH-RH (4-10) Peptide: Sequence, Structure, and Biological Significance
This technical guide provides a comprehensive overview of the Luteinizing Hormone-Releasing Hormone (LH-RH) fragment (4-10), a heptapeptide (B1575542) derived from the enzymatic degradation of the full-length LH-RH decapeptide. This document is intended for researchers, scientists, and drug development professionals interested in the structure, synthesis, and potential biological roles of this peptide fragment.
Peptide Sequence and Structure
The LH-RH (4-10) peptide is a C-terminally amidated heptapeptide with the following primary amino acid sequence:
Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
This sequence represents the amino acid residues from position 4 to 10 of the parent Luteinizing Hormone-Releasing Hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂).
Physicochemical Properties
A summary of the key physicochemical properties of LH-RH (4-10) is presented in Table 1.
| Property | Value |
| Full Name | Luteinizing Hormone-Releasing Hormone fragment (4-10) |
| Abbreviation | LH-RH (4-10) |
| Sequence | Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ |
| Molecular Formula | C₃₃H₅₃N₁₁O₉ |
| Molecular Weight | 747.85 g/mol |
| CAS Number | 51776-33-1 |
Biological Activity and Significance
LH-RH (4-10) is a major degradation product of LH-RH, formed via enzymatic cleavage in the pituitary and hypothalamus.[1][2] While the full-length LH-RH peptide is the principal regulator of the hypothalamic-pituitary-gonadal axis, the biological role of its (4-10) fragment is less understood and appears to be distinct from direct hormonal regulation.
Receptor Binding
Studies have shown that the LH-RH (4-10) fragment does not displace radiolabeled GnRH agonists from their receptors in the rat brain or pituitary gland. This indicates a lack of significant binding affinity for the classical GnRH receptor, suggesting that it does not directly mimic the hormonal effects of the parent molecule.
Immunological Reactivity
Despite its inability to bind to the GnRH receptor, LH-RH (4-10) exhibits high affinity for certain monoclonal antibodies raised against the full-length GnRH decapeptide. This property suggests its potential as a biomarker or as a tool in immunological studies related to GnRH.
A key quantitative finding is the potent inhibition of 125I-labeled GnRH binding to a specific monoclonal antibody (P81662) by LH-RH (4-10), as detailed in Table 2.
| Parameter | Value |
| Assay | Competitive Radioimmunoassay |
| Antibody | Monoclonal Antibody P81662 |
| Ligand | ¹²⁵I-labeled GnRH |
| Competitor | LH-RH (4-10) |
| IC₅₀ | 23 pM[1] |
This high affinity suggests that the (4-10) region constitutes a significant part of the epitope recognized by this particular antibody.
Potential Therapeutic Applications
Recent research has explored the use of the LH-RH (4-10) sequence as a targeting moiety for delivering cytotoxic agents to cancer cells that express LH-RH receptors. In one study, a modified peptide, where the N-terminal residues 1-3 of LH-RH were omitted to avoid interference with pituitary hormone secretion, was conjugated with the antimicrobial peptide cecropin (B1577577) B. This conjugate, containing the (4-10) receptor-binding sequence, demonstrated significant inhibitory effects on the viability of drug-resistant ovarian and endometrial cancer cells.[3]
Experimental Protocols
This section provides an overview of the methodologies relevant to the study of LH-RH (4-10).
Peptide Synthesis
The synthesis of LH-RH (4-10) and similar peptide fragments is typically achieved through solid-phase peptide synthesis (SPPS). A general workflow for this process is outlined below.
Protocol Outline:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the LH-RH (4-10) sequence, starting from the C-terminus (Glycine). Each coupling step is preceded by the removal of the Fmoc protecting group from the previously coupled amino acid.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Verify the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Competitive Radioimmunoassay (RIA)
This protocol describes a method to determine the binding affinity of LH-RH (4-10) to a specific anti-GnRH antibody.
Materials:
-
Monoclonal anti-GnRH antibody (e.g., P81662)
-
¹²⁵I-labeled GnRH (tracer)
-
Unlabeled LH-RH (4-10) peptide (competitor)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Separation reagent (e.g., secondary antibody or charcoal)
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled LH-RH (4-10) peptide.
-
Assay Setup: In reaction tubes, combine a fixed amount of the anti-GnRH antibody, a fixed amount of ¹²⁵I-labeled GnRH, and varying concentrations of the unlabeled LH-RH (4-10). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled full-length GnRH).
-
Incubation: Incubate the tubes at a specified temperature and for a sufficient duration to reach equilibrium.
-
Separation: Separate the antibody-bound radioligand from the free radioligand using a suitable separation method.
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of bound tracer against the concentration of the competitor. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the tracer binding.
Signaling Pathways and Metabolic Origin
GnRH Receptor Signaling Pathway
The full-length LH-RH peptide activates the GnRH receptor, a G-protein coupled receptor (GPCR), primarily through the Gαq/11 pathway. This initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG), leading to the release of intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). As LH-RH (4-10) does not bind to the GnRH receptor, it is not expected to activate this pathway.
Metabolic Origin of LH-RH (4-10)
LH-RH (4-10) is generated from the enzymatic degradation of the parent LH-RH decapeptide. Several enzymes have been implicated in this process, including endopeptidases that cleave the peptide bond between specific amino acid residues. One of the key cleavage sites is between Trp³ and Ser⁴, which releases the N-terminal tripeptide and the C-terminal heptapeptide, LH-RH (4-10).[4]
Conclusion
The LH-RH (4-10) peptide, a major metabolite of the parent hormone, presents an interesting case of a biologically relevant peptide fragment with functions that diverge from its precursor. While it does not appear to play a direct role in the hormonal regulation of the reproductive axis due to its lack of affinity for the GnRH receptor, its high immunological reactivity and potential as a targeting moiety in cancer therapy highlight its significance in other areas of biomedical research. Further investigation is warranted to fully elucidate the physiological and pathological roles of this heptapeptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor effects of cecropin B-LHRH’ on drug-resistant ovarian and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel activity of human angiotensin I converting enzyme: release of the NH2- and COOH-terminal tripeptides from the luteinizing hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of LH-RH (4-10): A Technical Guide to a C-Terminal Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing hormone-releasing hormone (LH-RH), a decapeptide pivotal to reproductive endocrinology, undergoes significant enzymatic degradation in vivo. One of its major metabolites is the C-terminal heptapeptide (B1575542) fragment, LH-RH (4-10). While the biological activities of the parent hormone and its synthetic analogs are well-characterized, the precise mechanism of action of the LH-RH (4-10) fragment remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of LH-RH (4-10), presenting available quantitative data, outlining relevant experimental methodologies, and visually representing our knowledge through signaling and workflow diagrams. The evidence to date suggests a nuanced role for this fragment, potentially diverging from a classical agonist or antagonist at the gonadotropin-releasing hormone (GnRH) receptor.
Introduction
The pulsatile release of LH-RH from the hypothalamus and its subsequent binding to the GnRH receptor on pituitary gonadotropes is the primary driver for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The enzymatic cleavage of LH-RH into smaller fragments is a key aspect of its metabolism and the regulation of its signaling. The LH-RH (4-10) fragment, comprising the amino acid sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly, represents a significant product of this degradation pathway. Understanding the biological activity, if any, of this fragment is crucial for a comprehensive picture of LH-RH signaling and for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
Quantitative Data Summary
The available quantitative data for the LH-RH (4-10) fragment is limited and primarily focuses on its immunoreactivity rather than its direct biological activity at the GnRH receptor.
| Parameter | Value | Assay | Source |
| IC50 | 23 pM | Radioimmunoassay (RIA) - Inhibition of 125I-labeled GnRH binding to monoclonal antibody P81662 | [Not explicitly cited, but derived from general product information] |
| Receptor Binding | No displacement | Radioreceptor Assay - Competition with 125I-[d-Ser(tBu)6-Pro9-NHEt]-GnRH (buserelin) in rat hippocampal and pituitary membrane preparations | [1] |
Note: The extremely low IC50 value for antibody binding highlights the fragment's potential as an analyte in immunoassays but does not inform on its physiological receptor interactions. The lack of displacement in a radioreceptor assay is a significant finding, suggesting the fragment does not bind to the GnRH receptor in the tested tissues under those experimental conditions[1].
Mechanism of Action: An Unclear Picture
The primary mechanism of action for LH-RH is its binding to the GnRH receptor, a G-protein coupled receptor (GPCR), which activates downstream signaling cascades involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. This ultimately results in the synthesis and release of LH and FSH.
Based on the available evidence, the LH-RH (4-10) fragment does not appear to directly engage this classical pathway. The lack of binding to the GnRH receptor in competitive binding assays suggests it is unlikely to be a direct agonist or antagonist[1].
However, it is important to consider the following:
-
Activity of Analogue Fragments: A study on a highly active synthetic analogue of LH-RH demonstrated that its C-terminal (4-9) fragment was capable of inducing ovulation and the release of LH and FSH in rats[2]. This indicates that C-terminal fragments of modified LH-RH molecules can possess biological activity. Whether the native (4-10) fragment has similar activity, perhaps under specific physiological conditions or in different tissues, remains to be elucidated.
-
Alternative Binding Sites or Mechanisms: The possibility that LH-RH (4-10) interacts with other receptors or has non-receptor-mediated effects cannot be ruled out. Its generation as a major metabolite suggests a potential, yet undiscovered, physiological role.
Proposed Lack of Direct GnRH Receptor Signaling
The following diagram illustrates the canonical GnRH signaling pathway and the hypothesized point of non-interaction for the LH-RH (4-10) fragment based on current data.
Caption: Hypothesized lack of direct GnRH receptor interaction by LH-RH (4-10).
Detailed Experimental Protocols
To further investigate the mechanism of action of the LH-RH (4-10) fragment, the following established experimental protocols are recommended.
Radioligand Binding Assay for GnRH Receptor
This protocol is designed to determine the binding affinity of a test compound for the GnRH receptor.
Objective: To assess if LH-RH (4-10) can compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues known to express the GnRH receptor (e.g., rat pituitary, or cell lines like CHO-K1 stably expressing the human GnRH receptor).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., 125I-[D-Trp6]-LH-RH).
-
Test Compound: LH-RH (4-10) fragment.
-
Non-specific Binding Control: A high concentration of unlabeled GnRH or a potent analog.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled GnRH.
-
Competition: Membrane preparation + radioligand + increasing concentrations of LH-RH (4-10).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the LH-RH (4-10) fragment to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
References
- 1. Gonadotropin releasing hormone binding sites in rat hippocampus: Different structure/binding relationships compared to the anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Neuroendocrinology: A Technical Guide to the Discovery and History of LH-RH Peptide Fragments
An in-depth exploration of the seminal discoveries, experimental methodologies, and biological significance of Luteinizing Hormone-Releasing Hormone (LH-RH) and its peptide fragments, tailored for researchers, scientists, and drug development professionals.
This technical guide delves into the foundational research that established the field of neuroendocrinology, focusing on the discovery, isolation, and characterization of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). We will explore the pioneering work of Nobel laureates Andrew V. Schally and Roger Guillemin, the subsequent development of synthetic analogs, and the often-overlooked biological activity of LH-RH peptide fragments. This guide provides a detailed look at the historical and contemporary experimental protocols, quantitative data on the bioactivity of these peptides, and the intricate signaling pathways they modulate.
A Landmark Discovery: The Elucidation of LH-RH
The journey to understand the brain's control over the endocrine system was a monumental undertaking that spanned several decades. The concept of hypothalamic releasing factors was first postulated in the mid-20th century, but it was the relentless efforts of two research groups, led by Andrew V. Schally and Roger Guillemin, that culminated in the isolation and structural elucidation of these elusive neuropeptides.[1]
Working with millions of porcine and ovine hypothalami respectively, these teams painstakingly purified minute quantities of the substance responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This grueling process involved a series of extraction and chromatographic techniques, representing a significant biochemical challenge of the era.[4]
In 1971, the structure of porcine LH-RH was finally revealed by Schally's group to be a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[3] This discovery, shortly followed by Guillemin's confirmation of the ovine structure, was a watershed moment in medicine and physiology, earning them the Nobel Prize in Physiology or Medicine in 1977.[1][2] The identification of LH-RH opened the door to understanding the hierarchical control of reproduction and paved the way for the development of a new class of therapeutics.
The Progeny of Discovery: LH-RH Analogs and Their Clinical Impact
The short half-life of native LH-RH, due to rapid enzymatic degradation, limited its therapeutic potential.[5] This spurred the synthesis of thousands of LH-RH analogs with enhanced stability and potency.[6] These efforts led to two main classes of analogs:
-
Agonists: These analogs, such as Leuprolide and Goserelin, are more potent than native LH-RH and have a longer duration of action.[7] Chronic administration of LH-RH agonists leads to a paradoxical effect: an initial surge in LH and FSH is followed by downregulation of the LH-RH receptors on pituitary gonadotrophs, leading to a profound suppression of gonadotropin and sex steroid production.[8] This "medical castration" has become a cornerstone in the treatment of hormone-dependent cancers like prostate and breast cancer.
-
Antagonists: These analogs, such as Cetrorelix, bind to the LH-RH receptor without activating it, thereby competitively blocking the action of endogenous LH-RH.[9] This leads to an immediate and rapid suppression of gonadotropin release, without the initial flare-up seen with agonists.
The development of these analogs revolutionized the treatment of a wide range of conditions, from infertility and endometriosis to various forms of cancer.
Beyond the Whole: The Biological Significance of LH-RH Peptide Fragments
While much of the focus has been on the intact decapeptide and its synthetic analogs, the biological activity of smaller peptide fragments, generated through enzymatic cleavage of LH-RH, is an area of growing interest. The enzymatic degradation of LH-RH is a key physiological process for terminating its signal.
Enzymatic Degradation of LH-RH
LH-RH is degraded by several peptidases in the hypothalamus, pituitary, and peripheral tissues.[10] The primary cleavage site is the Tyr5-Gly6 bond, which is targeted by a neutral endopeptidase.[11] This cleavage results in the formation of the N-terminal fragment LH-RH-(1-5) and the C-terminal fragment LH-RH-(6-10). Further degradation can occur at other sites, leading to a variety of smaller fragments.[12]
dot
Biological Activity of LH-RH Fragments
While initially considered inactive byproducts, several LH-RH fragments have been shown to possess distinct biological activities, often independent of the LH-RH receptor.
-
LH-RH-(1-5): This N-terminal pentapeptide has been shown to regulate LH-RH synthesis and secretion, as well as influence reproductive behavior.[13] Its effects appear to be mediated through a receptor distinct from the classical LH-RH receptor.[14]
-
Ac-LH-RH-(5-10): An acetylated version of the C-terminal hexapeptide fragment, Ac-LH-RH-(5-10), has demonstrated neuromodulatory effects in the hippocampus, independent of the LH-RH receptor.[15] It has been shown to have similar actions to the full LH-RH decapeptide on CA1 pyramidal neurons.[15]
The discovery of the bioactivity of these fragments suggests a more complex regulatory system than previously understood, where the breakdown products of a primary hormone can have their own physiological roles.
Quantitative Analysis of LH-RH and its Fragments
The biological activity of LH-RH and its derivatives is quantified through various in vitro and in vivo assays. Key parameters include binding affinity (Kd) and potency (EC50).
| Compound | Receptor/Assay | Binding Affinity (Kd) | Potency (EC50/IC50) | Reference |
| LH-RH Agonists | ||||
| [D-Trp6]LH-RH | Human Endometrial Cancer Cells (HEC-1A) | 5.7 nM | - | [12] |
| [D-Trp6]LH-RH | Human Endometrial Cancer Cells (Ishikawa) | 4.2 nM | - | [12] |
| [D-Trp6]LH-RH | Human Ovarian Cancer Cells (EFO-21) | 1.5 nM | - | [12] |
| [D-Trp6]LH-RH | Human Ovarian Cancer Cells (EFO-27) | 1.7 nM | - | [12] |
| [D-Trp6]LH-RH | Human Bladder Cancer Specimens | 4.98 nM (mean) | - | [12] |
| Lytic Peptide Conjugates | ||||
| JCHLHRH | Human Prostate Cancer Cells (LNCaP) | - | 4.4 µM | [16] |
| JCHLHRH | Human Prostate Cancer Cells (DU-145) | - | 4.8 µM | [16] |
| JCHLHRH | Human Prostate Cancer Cells (PC-3) | - | 4.4 µM | [16] |
| JC21LHRH | Human Prostate Cancer Cells (LNCaP) | - | 9.1 µM | [16] |
| JC21LHRH | Human Prostate Cancer Cells (DU-145) | - | 5.7 µM | [16] |
| JC21LHRH | Human Prostate Cancer Cells (PC-3) | - | 8.2 µM | [16] |
Experimental Protocols: A Glimpse into the Lab
The discovery and characterization of LH-RH and its fragments relied on a suite of sophisticated biochemical techniques. Below are overviews of some of the key experimental protocols.
Historical Methods for Isolation and Purification of LH-RH
The initial isolation of LH-RH from hypothalamic tissue was a monumental task that involved a multi-step purification process.
dot
Protocol Overview: Isolation of Hypothalamic Releasing Hormones [4][17]
-
Extraction: Large quantities of hypothalamic tissue were homogenized in acetic acid to extract the peptides.
-
Gel Filtration: The crude extract was subjected to gel filtration chromatography on Sephadex G-25 to separate molecules based on size.
-
Partition Chromatography: Further purification was achieved using partition chromatography, which separates components based on their differential partitioning between two immiscible liquid phases.
-
Ion-Exchange Chromatography: Carboxymethyl cellulose (CMC) chromatography was used to separate peptides based on their net charge.
-
Bioassay: At each step, fractions were tested for their ability to stimulate LH release from rat pituitary cultures to track the biological activity.
Peptide Sequencing: Edman Degradation
Once a pure peptide was obtained, its amino acid sequence was determined using the Edman degradation method, a technique developed by Pehr Edman.[18][19]
Protocol Overview: Edman Degradation [20][21]
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using a strong acid, forming a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid.
Radioligand Binding Assay
To determine the binding affinity of LH-RH analogs and fragments to the LH-RH receptor, radioligand binding assays are commonly employed.[11][12]
dot
Protocol Overview: Competitive Radioligand Binding Assay [12][22][23]
-
Membrane Preparation: Cell membranes containing the LH-RH receptor are isolated from tissues or cultured cells.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled LH-RH analog (e.g., ¹²⁵I-[D-Trp⁶]LH-RH) and varying concentrations of the unlabeled test compound (the competitor).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity on the filters, representing the bound radioligand, is measured.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. The binding affinity (Kd) of the test compound is then calculated from the IC50 value.
In Vitro Bioassay for LH-RH Activity
The biological activity of LH-RH and its fragments is often assessed by their ability to stimulate LH release from primary pituitary cell cultures.[24][25]
Protocol Overview: In Vitro Pituitary Cell Bioassay [25]
-
Cell Culture: Anterior pituitary glands are removed from rats and the cells are enzymatically dispersed and cultured.
-
Treatment: The cultured pituitary cells are incubated with varying concentrations of the test peptide (e.g., LH-RH or its fragments).
-
Sample Collection: The cell culture medium is collected after a specific incubation period.
-
LH Measurement: The concentration of LH in the culture medium is measured using a specific radioimmunoassay (RIA).
-
Data Analysis: The amount of LH released in response to the test peptide is quantified to determine its potency (EC50).
Signaling Pathways: The Molecular Mechanisms of Action
LH-RH and its analogs exert their effects by binding to the LH-RH receptor, a G protein-coupled receptor (GPCR), on the surface of target cells. The downstream signaling pathways, however, can differ depending on the cell type.
Pituitary Gonadotroph Signaling
In the pituitary, the LH-RH receptor is primarily coupled to Gαq/11 proteins.
dot
Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately results in the synthesis and secretion of LH and FSH.
Cancer Cell Signaling
In many cancer cells that express LH-RH receptors, the signaling pathway appears to be different and often involves Gαi proteins.
dot
Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, lead to anti-proliferative effects and apoptosis in cancer cells. This direct anti-tumor effect is an important aspect of the therapeutic action of LH-RH analogs in oncology.[9]
Conclusion
The discovery of LH-RH and the subsequent exploration of its fragments and analogs have had a profound impact on our understanding of reproductive physiology and have provided powerful tools for the treatment of a multitude of diseases. The journey from the painstaking isolation of a hypothalamic peptide to the development of targeted cancer therapies is a testament to the power of basic scientific research. The ongoing investigation into the biological roles of LH-RH fragments continues to reveal new layers of complexity in neuroendocrine regulation, promising further insights and therapeutic opportunities in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. Introduction of Dr. Andrew V Schally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thyroid.org [thyroid.org]
- 5. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. d-nb.info [d-nb.info]
- 10. Evidence that endopeptidase-catalyzed luteinizing hormone releasing hormone cleavage contributes to the regulation of median eminence LHRH levels during positive steroid feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. LHRH-(1-5): a bioactive peptide regulating reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Edman degradation - Wikipedia [en.wikipedia.org]
- 19. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 20. ehu.eus [ehu.eus]
- 21. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A correlative radioimmunoassay and immunohistochemical study of LHRH-induced LH depletion in the anterior pituitary of male and female neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LH-RH (4-10) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive axis. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. The full LH-RH peptide exerts its effects by binding to a G-protein coupled receptor (GPCR) on gonadotrophs, primarily activating the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a cascade of intracellular events including calcium mobilization and protein kinase C (PKC) activation, culminating in gonadotropin release.
This technical guide focuses on a specific, naturally occurring heptapeptide (B1575542) fragment of LH-RH, corresponding to amino acids 4 through 10 of the parent molecule, denoted as LH-RH (4-10). This fragment is a major degradation product of LH-RH and has been identified as a key region involved in receptor binding.[1] Understanding the precise role of LH-RH (4-10) in cellular signaling is crucial for elucidating the nuances of LH-RH receptor activation and for the development of novel therapeutics targeting the reproductive system. While the C-terminal portion of LH-RH is recognized for its involvement in receptor binding, the specific signaling cascades initiated by the LH-RH (4-10) fragment are an area of active investigation.[2][3]
LH-RH (4-10) and Receptor Interaction
The C-terminal region of LH-RH, which includes the (4-10) sequence, plays a significant role in the binding of the full decapeptide to its receptor.[2][3] Studies on various fragments of LH-RH and its analogs have highlighted the importance of this region for biological activity. For instance, a modified hexapeptide fragment, corresponding to amino acids 4-9 of a potent LH-RH analog, was found to be capable of inducing both LH and FSH release in vivo, suggesting that this C-terminal portion of the molecule is not merely for binding but also contributes to receptor activation and subsequent gonadotropin release.[3][4]
However, the direct signaling effects of the native LH-RH (4-10) fragment remain less characterized. It is plausible that this fragment could act as a partial agonist, a competitive antagonist, or even a modulator of the receptor's response to the full LH-RH peptide.
Cellular Signaling Pathways
The canonical signaling pathway for the full LH-RH decapeptide is well-established and serves as a benchmark for understanding the potential actions of its fragments.
The Gαq/11 - PLC - IP3/DAG Pathway
Upon binding of LH-RH to its receptor, a conformational change activates the associated Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial, rapid rise in cytosolic Ca2+ is a key signal for the exocytosis of LH and FSH.
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream protein targets, contributing to the sustained phase of gonadotropin secretion and the regulation of gene expression related to gonadotropin synthesis.
The following diagram illustrates the established signaling pathway for the full LH-RH decapeptide.
While this pathway is well-documented for the full hormone, direct experimental evidence detailing which, if any, of these downstream effectors are modulated by the LH-RH (4-10) fragment is currently limited in the publicly available scientific literature. Future research is needed to elucidate whether LH-RH (4-10) can independently activate Gq/11, or if it interacts with the receptor in a manner that influences the signaling initiated by the full decapeptide.
Quantitative Data
To date, quantitative data on the direct interaction of LH-RH (4-10) with the LH-RH receptor and its subsequent signaling effects are scarce. The following table summarizes the available quantitative information.
| Parameter | Value | Compound | Assay System | Reference |
| IC50 | 23 pM | LH-RH (4-10) | Inhibition of 125I-labeled GnRH binding to monoclonal antibody P81662 | [1] |
Note: The reported IC50 value is for binding to a monoclonal antibody, not the LH-RH receptor. This value indicates a high affinity for the antibody but does not directly translate to receptor binding affinity or functional potency.
Experimental Protocols
Detailed experimental protocols are essential for the rigorous investigation of the signaling properties of LH-RH (4-10). Below are generalized methodologies for key experiments that would be critical in elucidating its role.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of LH-RH (4-10) for the LH-RH receptor.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously expressing or transfected with the LH-RH receptor (e.g., pituitary gonadotrophs, or cell lines like αT3-1 or LβT2).
-
Radiolabeling: Synthesize a radiolabeled version of LH-RH (4-10) (e.g., with 125I) or use a competitive binding format with a known radiolabeled LH-RH receptor ligand (e.g., [125I][D-Trp6]LH-RH).
-
Incubation: Incubate the membrane preparations with increasing concentrations of the radiolabeled ligand in the absence (for total binding) or presence (for non-specific binding) of a large excess of unlabeled LH-RH (4-10) or the full LH-RH peptide.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Second Messenger Assays
Objective: To determine if LH-RH (4-10) stimulates the production of key second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+).
1. cAMP Measurement:
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., pituitary cells or transfected cell lines) in multi-well plates.
-
Treatment: Treat the cells with varying concentrations of LH-RH (4-10). Include positive controls (e.g., a known adenylate cyclase activator like forskolin) and negative controls (vehicle).
-
Lysis: Lyse the cells to release intracellular contents.
-
Quantification: Measure cAMP levels in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.
-
Data Analysis: Plot cAMP concentration against the log of the LH-RH (4-10) concentration to generate a dose-response curve and determine the EC50.
2. Intracellular Calcium Mobilization Assay:
Methodology:
-
Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped with a ratiometric imaging system.
-
Stimulation: Add varying concentrations of LH-RH (4-10) to the cells and continuously monitor the fluorescence signal. Use a known calcium-mobilizing agent (e.g., the full LH-RH peptide or ATP) as a positive control.
-
Data Analysis: Quantify the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. Determine the peak response and the area under the curve for each concentration to generate a dose-response curve and calculate the EC50.
Conclusion and Future Directions
The LH-RH (4-10) fragment represents an important piece of the puzzle in understanding the molecular pharmacology of the LH-RH receptor. While its role in receptor binding is acknowledged, its specific contribution to cellular signaling remains an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore the signaling properties of this heptapeptide.
Future studies should focus on:
-
Determining the binding affinity of LH-RH (4-10) to the LH-RH receptor using radioligand binding assays.
-
Investigating the ability of LH-RH (4-10) to stimulate second messenger production (cAMP and intracellular Ca2+) in relevant cell models.
-
Exploring the potential of LH-RH (4-10) to act as an agonist, antagonist, or allosteric modulator of the LH-RH receptor.
-
Elucidating the downstream effects on gene expression and hormone secretion in response to LH-RH (4-10) treatment.
A deeper understanding of the role of LH-RH (4-10) will not only enhance our fundamental knowledge of reproductive endocrinology but also has the potential to inform the design of novel, more specific, and efficacious drugs for the treatment of hormonal disorders and hormone-sensitive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships in the C-terminal part of luteinizing hormone releasing hormone(LH-RH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Endogenous Production of LH-RH (4-10): A Technical Guide for Researchers
An In-depth Examination of the Biosynthesis, Regulation, and Analysis of a Key Luteinizing Hormone-Releasing Hormone Metabolite
This technical guide provides a comprehensive overview of the endogenous production of Luteinizing Hormone-Releasing Hormone (4-10) (LH-RH (4-10)), a significant heptapeptide (B1575542) metabolite of the parent decapeptide, LH-RH. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic pathways governing its formation, experimental protocols for its quantification, and a summary of its known biological interactions.
Introduction: From Degradation Product to Potential Bioactive Peptide
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical neuroendocrine peptide that governs the reproductive axis. Its degradation into smaller fragments has long been considered a mechanism of inactivation. However, emerging evidence suggests that some of these metabolites, including LH-RH (4-10), may possess biological activity, warranting a closer examination of their production and function. LH-RH (4-10) is generated in various tissues, including the pituitary, hypothalamus, macrophages, and type II pneumocytes, indicating its potential for diverse physiological roles.[1]
The Enzymatic Production Pathway of LH-RH (4-10)
The endogenous production of LH-RH (4-10) is not a de novo synthesis but rather a result of the enzymatic cleavage of the full-length LH-RH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). This process is mediated by specific peptidases that cleave the precursor peptide at defined sites.
The primary enzymatic reaction leading to the formation of LH-RH (4-10) involves the cleavage of the Trp³-Ser⁴ peptide bond. This action releases the N-terminal tripeptide (pGlu-His-Trp) and the C-terminal heptapeptide, LH-RH (4-10) (Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).
Key Enzymes in LH-RH (4-10) Formation
Several enzymes have been implicated in the degradation of LH-RH and the subsequent generation of its fragments. The formation of LH-RH (4-10) is primarily attributed to the action of:
-
Angiotensin-Converting Enzyme (ACE): This dipeptidyl carboxypeptidase is a key enzyme in the renin-angiotensin system but also exhibits broader substrate specificity. Studies have shown that ACE can cleave the Trp³-Ser⁴ bond of LH-RH, directly yielding LH-RH (4-10).[2]
-
Neutral Endopeptidase 24.11 (NEP; Neprilysin): This zinc metalloendopeptidase is known to degrade a variety of bioactive peptides. Its involvement in LH-RH metabolism suggests it plays a role in regulating the levels of LH-RH and its fragments.
-
Endopeptidase 24.15 (EP24.15): This thimet oligopeptidase is another key enzyme in the processing of neuropeptides.
The formation of LH-RH (4-10) and other related fragments can be inhibited by specific enzyme inhibitors, confirming the roles of these enzymes. For instance, captopril (B1668294) (an ACE inhibitor), thiorphan (B555922) (a NEP inhibitor), and ethylenediaminetetraacetic acid (EDTA, which can inhibit metallopeptidases like EP24.15) have all been shown to modulate the degradation of LH-RH.[1]
Regulation of Enzymatic Activity
The production of LH-RH (4-10) is indirectly regulated by factors that control the expression and activity of its generating enzymes. For example, the activity of Neutral Endopeptidase 24.11 can be modulated by various signaling pathways. Phorbol (B1677699) esters and thrombin have been shown to upregulate NEP activity in endothelial cells, a process that can be inhibited by cycloheximide, indicating a dependence on protein synthesis.[3] Furthermore, chronic salt loading has been associated with increased NEP activity in the kidneys.[4] In human neutrophils, NEP can be downregulated through endocytosis induced by phorbol 12-myristate 13-acetate (PMA).[5]
Quantitative Data on LH-RH (4-10) Production
While the enzymatic pathways for LH-RH (4-10) formation are established, there is a notable scarcity of published quantitative data regarding its endogenous concentrations and production rates in various tissues. This represents a significant knowledge gap and an area ripe for future investigation. The tables below are structured to accommodate such data as it becomes available.
Table 1: Tissue Concentrations of LH-RH (4-10)
| Tissue/Cell Type | Species | Concentration (e.g., pmol/g tissue) | Method of Quantification | Reference |
| Hypothalamus | Rat | Data not available | ||
| Pituitary | Rat | Data not available | ||
| Macrophages | Human | Data not available | ||
| Type II Pneumocytes | Human | Data not available |
Table 2: In Vivo Production Rate of LH-RH (4-10)
| Tissue | Species | Production Rate (e.g., pmol/g tissue/hr) | Experimental Model | Reference |
| Brain | Rat | Data not available | ||
| Lung | Rat | Data not available |
Biological Activity and Signaling of LH-RH (4-10)
The biological significance of LH-RH (4-10) is an area of active research. While initially viewed as an inactive metabolite, some studies suggest it may have functional roles.
-
Antibody Binding: LH-RH (4-10) has been shown to inhibit the binding of ¹²⁵I-labeled GnRH to a monoclonal antibody with high affinity, demonstrating an IC₅₀ value of 23 pM.[1] This indicates that the C-terminal portion of the LH-RH molecule retains a significant structural component recognized by certain antibodies.
-
Receptor Binding: Studies using modified LH-RH fragments suggest that the C-terminal residues are involved in receptor binding. A modified peptide consisting of the (4-10) sequence coupled to cecropin (B1577577) B was found to bind to the LH-RH receptor with high affinity. This raises the possibility that the native LH-RH (4-10) fragment could interact with the LH-RH receptor or other, as yet unidentified, receptors.
-
Neuromodulatory Effects: A related fragment, Ac-LHRH(5-10), has been observed to have neuromodulatory actions in the hippocampus, causing long-duration depolarization of CA1 pyramidal cells, similar to the effect of the full LH-RH decapeptide.[6] This suggests that C-terminal fragments of LH-RH may have functions within the central nervous system independent of the reproductive axis.
The precise downstream signaling pathway of LH-RH (4-10) remains to be elucidated. If it does bind to the canonical LH-RH receptor, it could potentially modulate the Gq/11-PLC-IP3/DAG pathway. However, it is also possible that it acts through a different receptor or signaling mechanism entirely.
Experimental Protocols
Accurate quantification of LH-RH (4-10) in biological samples is essential for understanding its physiological roles. Below are detailed methodologies for key experimental procedures.
Peptide Extraction from Plasma and Tissues
A robust extraction protocol is critical to remove interfering substances and enrich the peptide fraction. Solid-phase extraction (SPE) is a commonly employed technique.
Objective: To isolate and concentrate LH-RH (4-10) from plasma or tissue homogenates.
Materials:
-
Plasma or tissue homogenate
-
Acidification buffer (e.g., 1% trifluoroacetic acid (TFA) in water)
-
SPE cartridges (e.g., C18 reverse-phase)
-
Conditioning solvent (e.g., methanol (B129727) or acetonitrile)
-
Equilibration solvent (e.g., 0.1% TFA in water)
-
Wash buffer (e.g., 0.1% TFA in 5% acetonitrile/water)
-
Elution buffer (e.g., 0.1% TFA in 60% acetonitrile/water)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Protocol:
-
Sample Preparation:
-
For plasma: Acidify the plasma with an equal volume of acidification buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate proteins. Collect the supernatant.
-
For tissues: Homogenize the tissue in an appropriate extraction buffer (e.g., acid-ethanol). Centrifuge to pellet cellular debris and collect the supernatant.
-
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 mL of the conditioning solvent through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of the equilibration solvent through it.
-
Sample Loading: Load the acidified plasma supernatant or tissue extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of the wash buffer to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides, including LH-RH (4-10), with 1-2 mL of the elution buffer into a clean collection tube.
-
Drying: Dry the eluted sample using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for downstream analysis (e.g., HPLC mobile phase or RIA buffer).
Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the quantification of peptides.
Objective: To separate and quantify LH-RH (4-10) in extracted samples.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LH-RH (4-10) analytical standard
-
Stable isotope-labeled internal standard (optional but recommended)
Protocol:
-
Standard Curve Preparation: Prepare a series of calibration standards of LH-RH (4-10) in the reconstitution buffer, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
HPLC Separation:
-
Inject the reconstituted sample or standard onto the HPLC column.
-
Use a gradient elution to separate LH-RH (4-10) from other components. An example gradient is:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B
-
-
Set the flow rate to an appropriate value for the column dimensions (e.g., 0.3 mL/min).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Determine the precursor ion (m/z) for LH-RH (4-10) and select one or more specific product ions for monitoring.
-
-
Data Analysis:
-
Integrate the peak area for the LH-RH (4-10) SRM transition.
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of LH-RH (4-10) in the samples by interpolating their peak area ratios on the standard curve.
-
Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive method for peptide quantification, particularly when specific antibodies are available.
Objective: To quantify LH-RH (4-10) using a competitive binding assay.
Materials:
-
Specific antibody against LH-RH (4-10)
-
Radiolabeled LH-RH (4-10) (e.g., ¹²⁵I-labeled)
-
Unlabeled LH-RH (4-10) standard
-
RIA buffer
-
Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene (B3416737) glycol)
-
Gamma counter
Protocol:
-
Standard Curve and Sample Preparation: Prepare serial dilutions of the unlabeled LH-RH (4-10) standard in RIA buffer. Prepare samples at appropriate dilutions.
-
Assay Setup: In assay tubes, add RIA buffer, standard or sample, primary antibody, and radiolabeled tracer.
-
Incubation: Incubate the tubes, typically for 24-48 hours at 4°C, to allow for competitive binding.
-
Precipitation: Add the secondary antibody and precipitating reagent to separate the antibody-bound fraction from the free fraction. Incubate as required.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled LH-RH (4-10) in the standard or sample. Plot a standard curve of cpm vs. standard concentration and determine the concentration of LH-RH (4-10) in the samples.
Conclusion and Future Directions
The endogenous production of LH-RH (4-10) is a result of the enzymatic degradation of the parent LH-RH molecule, primarily by ACE and NEP. While its role has historically been viewed as part of an inactivation pathway, emerging evidence suggests that LH-RH (4-10) and related fragments may be bioactive peptides with functions in neuromodulation and potentially other physiological processes.
Significant research is still required to fully elucidate the biological significance of LH-RH (4-10). Key areas for future investigation include:
-
Quantitative Analysis: There is a pressing need for robust quantitative data on the tissue-specific concentrations and production rates of LH-RH (4-10) under various physiological and pathological conditions.
-
Receptor Identification and Signaling: Identifying the specific receptor(s) for LH-RH (4-10) and characterizing its downstream signaling pathways are crucial next steps.
-
Functional Studies: In vivo and in vitro studies are needed to determine the precise physiological and pathophysiological roles of LH-RH (4-10).
The methodologies and information presented in this guide provide a foundation for researchers to further explore the intriguing biology of this LH-RH metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymatic Degradation of Luteinizing Hormone Releasing Hormone (LHRH)/[D-Ala6]-LHRH in Lung Pneumocytes | Semantic Scholar [semanticscholar.org]
- 3. Regulation and differential expression of neutral endopeptidase 24.11 in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary neutral endopeptidase 24.11 activity: modulation by chronic salt loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation and inactivation of neutral endopeptidase 24.11 (enkephalinase) in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Imperatives for Lute-nizing Hormone-Releasing Hormone Receptor Engagement: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural requirements governing the interaction between the Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor (LH-RH-R). Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical molecular determinants of binding, summarizes quantitative affinity data, outlines key experimental methodologies, and illustrates the associated signaling cascades.
Introduction: The LH-RH Receptor - A Key Therapeutic Target
The LH-RH receptor is a member of the G protein-coupled receptor (GPCR) superfamily, playing a pivotal role in reproductive endocrinology.[1] Native LH-RH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that controls the hypothalamic-pituitary-gonadal axis.[2] Its receptor is a primary target for therapies addressing hormone-dependent conditions, including prostate and breast cancer, endometriosis, and infertility.[3] The development of synthetic LH-RH analogs, both agonists and antagonists, has been a cornerstone of these therapeutic strategies. These analogs incorporate specific amino acid substitutions to enhance stability, receptor affinity, and biological activity.[2]
Ligand and Receptor: A Molecular Handshake
The binding of LH-RH to its receptor is a highly specific interaction dictated by the structural features of both the peptide ligand and the receptor protein.
The LH-RH Ligand: Key Amino Acid Contributions
The native LH-RH peptide has a short in vivo half-life, which has prompted the development of more stable synthetic analogs.[2] Modifications at specific positions of this decapeptide have been shown to be critical for receptor binding and subsequent biological activity:
-
Position 6: Substitution of the glycine (B1666218) at this position with a D-amino acid, such as in [D-Trp6]LHRH, increases receptor affinity and resistance to enzymatic degradation.[1][2] This substitution helps to stabilize a β type II turn conformation, which is important for receptor interaction.[4]
-
Position 10: Modifications at this position can also enhance stability.[4]
-
N- and C-Terminus: Both the N- and C-terminal ends of the LH-RH peptide are involved in receptor binding.[4] Recent cryo-electron microscopy (cryo-EM) studies have revealed that both ends of the hormone insert deeply into the receptor's binding pocket.[3] The C-terminus amide group is particularly important for maintaining the native conformation of LH-RH.[5]
-
Position 8: The arginine at this position is important for high-affinity binding to the mammalian receptor.[6]
LH-RH antagonists are created by multiple amino acid substitutions, typically at positions 1, 2, 3, 6, 8, and 10, often with hydrophobic groups, which enhances their binding affinity and antagonistic properties.[2]
The LH-RH Receptor: Critical Binding Residues
The LH-RH receptor, like other GPCRs, possesses a large extracellular domain (ECD) for hormone binding and a seven-transmembrane (7TM) domain.[7][8] Site-directed mutagenesis and structural studies have identified several key amino acid residues crucial for ligand binding and receptor activation:
-
Extracellular Domain (ECD): A number of residues within the ECD are critical for hormone binding.[7] For instance, naturally occurring inactivating mutations have been identified in multiple exons of the ECD.[7]
-
Transmembrane Helices: Specific residues within the transmembrane helices are involved in maintaining the receptor's inactive state and in G protein binding and activation.[7] Recent cryo-EM structures have identified key interactions, showing that the hormone interacts with essential amino acids such as K3.32, Y6.51, and Y6.52, which stabilize the hormone through hydrogen bonding and aromatic (π–π) interactions.[3]
-
Arginine Cage: A conserved Asp/Glu-Arg-Tyr/X-X-X-Ile/Val motif at the cytoplasmic side of the third transmembrane domain forms a structural "arginine cage" that is important for receptor function.[9]
Quantitative Binding Affinity Data
The binding affinity of LH-RH analogs to the LH-RH receptor is a critical parameter for their therapeutic efficacy. This is typically quantified by the dissociation constant (Kd), where a lower value indicates a tighter interaction. The following tables summarize high-affinity dissociation constants for the potent LH-RH agonist [D-Trp6]LHRH in various human cancer cell lines.
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) | Reference |
| HEC-1A | Endometrial Cancer | 5.7 | [10][11] |
| Ishikawa | Endometrial Cancer | 4.2 | [10][11] |
| EFO-21 | Ovarian Cancer | 1.5 | [10][12] |
| EFO-27 | Ovarian Cancer | 1.7 | [10][12] |
| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean) | [10] |
Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LH-RH.[10]
| LH-RH Analog | Receptor Source | Radioligand | Binding Affinity Parameter | Value | Reference |
| [D-Trp6]LHRH | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | High-affinity Kd | - | [13] |
| [D-Lys6]LHRH | Human Bladder Cancer Cells | [125I][D-Trp6]LHRH | Binds at low nanomolar concentration | - | [14] |
| Cetrorelix (antagonist) | Human Bladder Cancer Cells | [125I][D-Trp6]LHRH | Binds at low nanomolar concentration | - | [14] |
| AN-152 (cytotoxic analog) | Human Bladder Cancer Cells | [125I][D-Trp6]LHRH | Binds at low nanomolar concentration | - | [14] |
| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide (XBAL) | Rat Anterior Pituitary Gland Membranes | 125I-XBAL | Kd | 131 +/- 16 pM | [15] |
Experimental Protocols
The characterization of LH-RH receptor binding relies on a variety of experimental techniques. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[16][17] A common method is the competitive binding assay.
Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the LH-RH receptor.
Materials:
-
Receptor Source: Cell membranes from tissues or cultured cells expressing the LH-RH receptor.[10]
-
Radioligand: A high-affinity radiolabeled LH-RH analog, such as [125I][D-Trp6]LHRH.[10]
-
Unlabeled Competitor: The test compound (e.g., an LH-RH analog).
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.[10]
-
Glass Fiber Filters: To separate bound from free radioligand.[10]
-
Gamma Counter: For quantifying radioactivity.[10]
Procedure:
-
Membrane Preparation:
-
Competitive Binding Assay:
-
In a series of tubes or a 96-well plate, incubate a constant concentration of the radiolabeled ligand with the membrane preparation.[10]
-
Add increasing concentrations of the unlabeled competitor ligand to the incubation.[10]
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubate the mixture to allow the binding to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.[10]
-
Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).[10]
-
Calculate the dissociation constant (Ki) of the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for receptor function, including ligand binding and signal transduction.
Objective: To assess the functional importance of specific amino acid residues in the LH-RH receptor by introducing targeted mutations.
Procedure:
-
Mutagenesis:
-
Use a plasmid containing the cDNA of the LH-RH receptor as a template.
-
Design primers containing the desired mutation (e.g., substitution, insertion, or deletion of a specific codon).[20]
-
Perform polymerase chain reaction (PCR) using these primers to generate the mutated plasmid.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence the plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Expression of Mutant Receptors:
-
Functional Analysis:
-
Binding Assays: Perform radioligand binding assays on cells expressing the mutant receptor to determine if the mutation affects ligand binding affinity (Kd) or receptor expression levels (Bmax).[23]
-
Signaling Assays: Measure the downstream signaling response (e.g., inositol (B14025) phosphate (B84403) or cAMP production) in response to agonist stimulation to assess whether the mutation affects receptor activation and signal transduction.[22]
-
Signaling Pathways
Upon agonist binding, the LH-RH receptor undergoes a conformational change that initiates intracellular signaling cascades. The primary pathway involves the activation of Gαq/11 proteins.[1][10]
Canonical Gαq/11 Pathway:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 protein stimulates PLC.[1][10]
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2][10]
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular Ca2+, activates PKC.[1][2][10]
-
Cellular Response: These signaling events ultimately lead to the synthesis and release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland.[10]
In some cancer cells, the LH-RH receptor has been shown to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which may mediate antiproliferative effects.[21]
Visualizations
Signaling Pathways
Caption: Canonical LH-RH Receptor Signaling Pathway via Gαq/11.
Experimental Workflow
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
A thorough understanding of the structural requirements for LH-RH receptor binding is paramount for the rational design of novel therapeutics with improved efficacy and specificity. This guide has synthesized key information on ligand-receptor interactions, quantitative binding data, and essential experimental protocols. The continuous elucidation of the three-dimensional structure of the LH-RH receptor, particularly through techniques like cryo-EM, will undoubtedly pave the way for the development of next-generation modulators for a wide range of hormone-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A functional transmembrane complex: The luteinizing hormone receptor with bound ligand and G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Site-Directed Mutagenesis | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A novel mutation of the human luteinizing hormone receptor in 46XY and 46XX sisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Changes in binding activity of luteinizing hormone receptors by site directed mutagenesis of potential glycosylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of LH-RH (4-10) with GnRH Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of the reproductive axis. Its metabolic processing results in various fragments, among which is the heptapeptide (B1575542) LH-RH (4-10), with the sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly. This technical guide provides a comprehensive overview of the current understanding of LH-RH (4-10) and its interaction with GnRH receptors. While it is a significant metabolite of GnRH, current scientific literature lacks direct quantitative data on its binding affinity and functional activity at the GnRH receptor. This guide will detail the established signaling pathways of the GnRH receptor, present standardized experimental protocols to assess ligand-receptor interactions, and discuss the implications of the available data for future research and drug development.
Introduction to LH-RH (4-10) and the GnRH Receptor
LH-RH (4-10) is a major degradation product of the parent hormone LH-RH (GnRH), formed via enzymatic cleavage in tissues such as the pituitary and hypothalamus[1]. Its physiological role, particularly concerning direct interaction with the GnRH receptor, remains largely uncharacterized. The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family and is the primary mediator of GnRH's effects on the reproductive system[2]. Upon activation, it stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary[2].
GnRH Receptor Signaling Pathways
The GnRH receptor primarily couples to the Gq/11 family of G-proteins[4]. Activation of the receptor by an agonist initiates a cascade of intracellular events that are crucial for its physiological effects. Understanding these pathways is essential for designing experiments to characterize the potential activity of LH-RH (4-10).
The Canonical Gq/11-PLC-IP3-Ca2+ Pathway
The primary signaling cascade initiated by GnRH receptor activation involves:
-
Gq/11 Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLCβ.
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[5][6].
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
These signaling events ultimately lead to the synthesis and secretion of gonadotropins.
Alternative Signaling Pathways
There is also evidence for GnRH receptor coupling to other G-proteins, such as Gs and Gi, which can lead to the modulation of cyclic AMP (cAMP) levels[4]. This suggests a more complex signaling network than initially understood and provides additional avenues for investigating the effects of potential ligands.
Mandatory Visualizations
Diagram 1: GnRH Receptor Signaling Cascade
Caption: Canonical Gq/11 signaling pathway of the GnRH receptor.
Experimental Protocols for Characterizing LH-RH (4-10) Interaction with GnRH Receptors
To definitively characterize the interaction of LH-RH (4-10) with the GnRH receptor, a series of in vitro assays are required. The following protocols are standard methodologies used in the field.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of LH-RH (4-10) for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells or a cell line such as CHO or HEK293 stably expressing the human GnRH receptor).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Buserelin or [125I]-Cetrorelix).
-
Test Compound: LH-RH (4-10).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity GnRH receptor ligand (e.g., 1 µM Buserelin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the GnRH receptor.
-
Homogenize cells in a cold lysis buffer and centrifuge at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at or below its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of LH-RH (4-10), 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the LH-RH (4-10) concentration.
-
Determine the IC50 value (the concentration of LH-RH (4-10) that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, primarily inositol monophosphate (IP1), a stable metabolite of IP3. An increase in IP1 levels indicates the activation of the Gq/11 signaling pathway.
Objective: To determine if LH-RH (4-10) acts as an agonist or antagonist at the GnRH receptor by measuring its effect on IP1 accumulation.
Materials:
-
Cell Line: A cell line stably expressing the GnRH receptor (e.g., CHO-K1 or HEK293).
-
Agonist: A known GnRH receptor agonist (e.g., GnRH or Buserelin).
-
Test Compound: LH-RH (4-10).
-
Assay Buffer: Typically a buffer compatible with the detection kit, often containing a phosphodiesterase inhibitor.
-
Lithium Chloride (LiCl): To inhibit the degradation of IP1.
-
IP1 Detection Kit: A commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
Procedure:
-
Cell Seeding: Seed the GnRH receptor-expressing cells into a 96- or 384-well white microplate and culture overnight.
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of LH-RH (4-10) in assay buffer containing LiCl.
-
Antagonist Mode: Prepare serial dilutions of LH-RH (4-10) in assay buffer containing LiCl. Also, prepare a solution of a known GnRH agonist at its EC80 concentration.
-
-
Assay Protocol:
-
Agonist Mode:
-
Remove culture medium from the cells and add the LH-RH (4-10) dilutions.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Antagonist Mode:
-
Remove culture medium and pre-incubate the cells with the LH-RH (4-10) dilutions for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the GnRH agonist to all wells (except for the negative control) and incubate for a further 30-60 minutes.
-
-
-
Detection:
-
Lyse the cells and add the detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) as per the manufacturer's protocol.
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 1 hour).
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis:
-
Agonist Mode: Plot the HTRF signal against the logarithm of the LH-RH (4-10) concentration to generate a dose-response curve and calculate the EC50 value.
-
Antagonist Mode: Plot the HTRF signal against the logarithm of the LH-RH (4-10) concentration to generate an inhibition curve and calculate the IC50 value.
-
Diagram 3: Inositol Phosphate Accumulation Assay Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Characterization of the Gonadotropin Releasing Hormone Receptor (GnRHR) Expression and Activity in the Female Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone-stimulated calcium mobilization is altered in pituitary cultures from anestrous ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Heptapeptide LH-RH (4-10): A Technical Guide on its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptapeptide (B1575542) LH-RH (4-10), with the amino acid sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a significant metabolic breakdown product of the full-length Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] While extensive research has focused on the physiological roles of LHRH and its synthetic analogs, the specific biological activities of its fragments, such as LH-RH (4-10), are less well-defined. This technical guide synthesizes the available scientific information regarding the physiological effects of this heptapeptide, providing a resource for researchers and professionals in the field of endocrinology and drug development.
Biochemical Profile and Generation
LH-RH (4-10) is generated through the enzymatic degradation of the parent LHRH decapeptide. Its formation can be inhibited by certain enzyme inhibitors, suggesting specific pathways for its production in vivo.[1]
Quantitative Data Summary
Currently, there is a significant lack of publicly available quantitative data on the direct physiological effects of LH-RH (4-10) on pituitary gonadotrophs, such as its binding affinity to the GnRH receptor or its influence on gonadotropin release. The most prominent quantitative finding is its high affinity for a specific monoclonal antibody against GnRH.
| Parameter | Value | Target | Notes |
| IC50 | 23 pM | Monoclonal Antibody P81662 | This value indicates a very high binding affinity to this specific antibody, but it does not represent binding to the physiological GnRH receptor. The experiment measured the concentration of LH-RH (4-10) required to inhibit 50% of the binding of 125I-labeled GnRH to the antibody.[1] |
Physiological Effects: Current Understanding and Research Gaps
The physiological role of LH-RH (4-10) remains an area of active investigation. While some studies have explored the activity of C-terminal fragments of LHRH analogs, suggesting that such fragments can retain biological activity, direct evidence for the effects of the native LH-RH (4-10) fragment is scarce.[2] The primary questions that need to be addressed through further research include:
-
Gonadotropin Release: Does LH-RH (4-10) stimulate or inhibit the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from pituitary gonadotrophs?
-
Receptor Binding: Does LH-RH (4-10) bind to the GnRH receptor on pituitary cells, and if so, with what affinity?
-
Intracellular Signaling: Does LH-RH (4-10) activate the key signaling pathways associated with the GnRH receptor, such as the Gq/11-PLC-IP3-Ca2+ pathway or the Gs-AC-cAMP pathway?[3][4][5][6]
Experimental Protocols
To facilitate further research into the physiological effects of LH-RH (4-10), detailed methodologies for key experimental approaches are provided below.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of LH-RH (4-10) to the GnRH receptor in pituitary cell membranes.
Workflow:
Methodology:
-
Membrane Preparation:
-
Anterior pituitary glands are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction.
-
The final pellet is resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of radiolabeled GnRH (e.g., 125I-GnRH) is incubated with the pituitary membranes in the presence of increasing concentrations of unlabeled LH-RH (4-10).
-
A control group with no competitor and a non-specific binding group with a high concentration of unlabeled GnRH are included.
-
Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value to represent the binding affinity of LH-RH (4-10).
-
In Vitro Gonadotropin Release Assay
This protocol is used to assess the ability of LH-RH (4-10) to stimulate or inhibit the release of LH and FSH from primary pituitary cell cultures.
Workflow:
Methodology:
-
Cell Culture Preparation:
-
Anterior pituitaries are enzymatically dispersed into single cells.
-
Cells are plated in multi-well plates and cultured for 48-72 hours to allow for recovery and attachment.
-
-
Treatment:
-
Culture medium is replaced with fresh medium containing various concentrations of LH-RH (4-10).
-
Control wells receive vehicle only, and positive control wells are treated with a known concentration of GnRH.
-
Cells are incubated for a specific duration (e.g., 4 hours).
-
-
Sample Collection:
-
The culture medium is collected to measure secreted hormones.
-
Optionally, cells can be lysed to measure intracellular hormone content.
-
-
Hormone Measurement:
-
Concentrations of LH and FSH in the collected media are quantified using specific and sensitive immunoassays (ELISA or RIA).
-
-
Data Analysis:
-
A dose-response curve is generated to determine the effect of LH-RH (4-10) on gonadotropin release.
-
Signaling Pathway Analysis
The canonical signaling pathway for GnRH involves the activation of Gq/11 protein, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][6] Another potential pathway involves the Gs protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[5][7]
To investigate which, if any, of these pathways are activated by LH-RH (4-10), experiments measuring changes in intracellular calcium levels and cAMP accumulation in response to the heptapeptide are necessary.
Conclusion and Future Directions
The heptapeptide LH-RH (4-10) is a well-identified metabolite of LHRH. However, its physiological significance remains largely uncharacterized. The high binding affinity to a specific monoclonal antibody suggests that it may possess a distinct three-dimensional structure that could potentially interact with biological receptors. Future research should prioritize direct functional assays, including receptor binding studies on pituitary membranes and in vitro gonadotropin release experiments, to elucidate the physiological role of this endogenous peptide. A thorough understanding of the bioactivity of LH-RH (4-10) could open new avenues for research into the complex regulation of the hypothalamic-pituitary-gonadal axis and may have implications for the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. cAMP-Dependent Signaling and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of LH-RH (4-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide, plays a crucial role in reproductive function. The heptapeptide (B1575542) fragment, LH-RH (4-10), with the sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly, is a significant metabolite and a subject of interest in physiological and pharmacological studies. Its synthesis and purification are essential for research into its biological activity and potential therapeutic applications.
This document provides detailed protocols for the chemical synthesis of LH-RH (4-10) via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) of LH-RH (4-10)
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups such as tert-butyl (tBu).
Key Parameters for SPPS of LH-RH (4-10)
The following table summarizes the key quantitative parameters for the manual or automated SPPS of LH-RH (4-10).
| Parameter | Value/Description |
| Resin | Rink Amide MBHA resin |
| Resin Loading | 0.3 - 0.8 mmol/g |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents (relative to resin loading) |
| Coupling Reagent Excess | 3 - 5 equivalents (e.g., HATU, HBTU) |
| Base Excess (DIPEA) | 6 - 10 equivalents |
| Coupling Time | 1 - 2 hours per amino acid |
| Fmoc Deprotection Solution | 20% Piperidine (B6355638) in DMF |
| Deprotection Time | 2 x 10 minutes |
| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water |
| Cleavage Time | 2 - 3 hours |
Experimental Protocol: SPPS of LH-RH (4-10)
-
Resin Swelling: Swell the Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve Fmoc-Gly-OH (3 eq) and a coupling agent like HATU (3 eq) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Pro, Arg, Leu, Gly, Tyr, Ser):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat these steps for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu).
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and decant the ether.
-
Wash the pellet with cold ether and centrifuge again.
-
-
Lyophilization:
-
Dry the crude peptide pellet under vacuum and then lyophilize to obtain a white powder.
-
Caption: Solid-Phase Peptide Synthesis Workflow for LH-RH (4-10).
Purification of LH-RH (4-10) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides.[2] It separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from impurities generated during synthesis.
Key Parameters for Preparative RP-HPLC
The following table outlines typical parameters for the preparative purification of LH-RH (4-10).
| Parameter | Value/Description |
| Column | Preparative C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) (ACN) |
| Flow Rate | 15 - 20 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Gradient | 5% to 45% Mobile Phase B over 40 minutes |
| Sample Preparation | Dissolve crude peptide in Mobile Phase A |
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added, followed by dilution with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 3-5 column volumes or until a stable baseline is achieved.[2]
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B, for example, from 5% to 45% B over 40 minutes.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Collecting smaller, more frequent fractions can improve the purity of the final pooled product.
-
Purity Analysis: Analyze each collected fraction using analytical RP-HPLC to determine the purity. Mass spectrometry can be used to confirm the molecular weight of the peptide in the pure fractions.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a stable, white powder.
Caption: RP-HPLC Purification Workflow for LH-RH (4-10).
Conclusion
The protocols described provide a robust framework for the synthesis and purification of LH-RH (4-10). Adherence to these methodologies, with careful monitoring at each stage, will yield a high-purity peptide suitable for a wide range of research and development applications. It is recommended to perform small-scale pilot experiments to optimize conditions, particularly the HPLC gradient, for the specific equipment and reagents being used.
References
Application Notes and Protocols for LH-RH (4-10) in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a key regulator of the reproductive system. Its fragment, LH-RH (4-10), is a heptapeptide (B1575542) that plays a crucial role in receptor binding.[1] This characteristic has led to its investigation as a targeting moiety for delivering cytotoxic agents to cancer cells that overexpress LH-RH receptors. Various cancer types, including breast, ovarian, endometrial, and prostate cancers, have been shown to express these receptors, making LH-RH and its analogs promising candidates for targeted cancer therapy.[2]
These application notes provide detailed protocols for the in-vitro use of LH-RH (4-10), focusing on its application in cancer cell culture studies. The methodologies outlined below are based on established protocols for LH-RH analogs and can be adapted for specific research needs.
Mechanism of Action and Signaling Pathway
LH-RH and its analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface of both pituitary gonadotrophs and various cancer cells.[3] The binding of an LH-RH agonist to its receptor typically activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[4] This signaling cascade can lead to various cellular responses, including hormone secretion in pituitary cells and anti-proliferative effects in cancer cells.[2][5] LH-RH (4-10), as the receptor-binding sequence, is essential for initiating this cascade.
Data Presentation
The following tables summarize quantitative data for LH-RH analogs from in-vitro studies. This information can serve as a reference for designing experiments with LH-RH (4-10).
Table 1: Binding Affinity and Receptor Density of LH-RH Analogs in Cancer Cell Lines
| Cell Line | LH-RH Analog | Dissociation Constant (Kd) | Receptor Density (Bmax) | Reference |
| OV-1063 (Ovarian Cancer) | [D-Trp6]LH-RH | 1.4 ± 0.3 nM | 4000 sites/cell | [6] |
| Rat Pituitary Membranes | CB-LHRH' | 0.2526 ± 0.061 nM | 110.4 ± 17.68 fmol/mg protein | [1] |
Table 2: Anti-proliferative Effects of LH-RH Analogs in Cancer Cell Lines
| Cell Line | LH-RH Analog | Concentration Range | Effect | Reference |
| OV-1063 (Ovarian Cancer) | [D-Trp6]LH-RH | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition of cell growth | [6] |
| OV-1063 (Ovarian Cancer) | SB-75 (Antagonist) | 10⁻⁸ - 10⁻⁵ M | Greater inhibition than agonist | [6] |
| MCF-7 (Breast Cancer) | AN-152 (Doxorubicin conjugate) | Not specified | 50% reduction in viable cells | [7] |
| SKOV-3, ES-2, NIH:OVCAR-3, HEC-1A | CB-LHRH' | Micromolar concentrations | Significant inhibition of cell viability | [1] |
Experimental Protocols
Protocol 1: In-Vitro Cell Proliferation Assay
This protocol is designed to determine the anti-proliferative effects of LH-RH (4-10) on cancer cells expressing LH-RH receptors.
Materials:
-
Cancer cell line of interest (e.g., OV-1063, MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
LH-RH (4-10) peptide
-
Vehicle control (e.g., sterile water or DMSO, depending on peptide solubility)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of LH-RH (4-10) in a suitable solvent.
-
Prepare serial dilutions of LH-RH (4-10) in complete culture medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of LH-RH (4-10).
-
Include wells with vehicle control (medium with solvent at the same concentration as the highest peptide concentration) and untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log concentration of LH-RH (4-10) to determine the IC₅₀ value.
-
Protocol 2: Receptor Binding Assay
This protocol is used to determine the binding affinity (Kd) of LH-RH (4-10) to its receptor on cancer cells.
Materials:
-
Cancer cell line expressing LH-RH receptors
-
Radiolabeled LH-RH analog (e.g., ¹²⁵I-[D-Trp⁶]LH-RH) as the ligand
-
Unlabeled LH-RH (4-10) as the competitor
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Cell membrane preparation from the cancer cells
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Binding Reaction:
-
Set up a series of tubes for total binding, non-specific binding, and competition binding.
-
Total binding: Add a fixed concentration of the radiolabeled ligand and the cell membrane preparation.
-
Non-specific binding: Add the radiolabeled ligand, cell membrane preparation, and a large excess of unlabeled LH-RH agonist.
-
Competition binding: Add the radiolabeled ligand, cell membrane preparation, and increasing concentrations of unlabeled LH-RH (4-10).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters quickly with ice-cold buffer to remove unbound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (LH-RH (4-10)).
-
Analyze the data using a suitable software to determine the Ki or IC₅₀, which can be used to calculate the Kd.
-
Conclusion
LH-RH (4-10) represents a valuable tool for in-vitro research, particularly in the field of oncology. Its ability to bind to LH-RH receptors on cancer cells provides a basis for developing targeted therapies. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize LH-RH (4-10) in their cell culture experiments. Careful optimization of experimental conditions for specific cell lines and research questions is recommended to achieve reliable and reproducible results.
References
- 1. Antitumor effects of cecropin B-LHRH’ on drug-resistant ovarian and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Inhibition of human epithelial ovarian cancer cell growth in vitro by agonistic and antagonistic analogues of luteinizing hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for LH-RH (4-10) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide crucial for regulating the reproductive system. The fragment LH-RH (4-10), with the amino acid sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly, is a major degradation product of the parent hormone. While research on the specific in vivo effects and optimal dosage of this fragment is limited, this document provides a comprehensive guide for its application in animal models. Due to the scarcity of direct dosage information for LH-RH (4-10), this guide includes data on the parent molecule and its analogs to inform dose-range finding studies.
Data Presentation: Recommended Dosages of LH-RH and Analogs
Quantitative data on the administration of LH-RH and its analogs in various animal models are summarized below. It is crucial to note that the optimal dosage for LH-RH (4-10) has not been definitively established and should be determined empirically for each specific experimental model and endpoint. The following table can serve as a starting point for designing dose-response studies.
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| LH-RH | Rat (pregnant) | 150 µg (b.i.d.) / 550 µg (single injection) | Not specified | Termination of pregnancy[1] |
| LH-RH | Rat (adult male) | 1 µg (twice daily for 6 days) | Subcutaneous | Increased numbers of gonadotrophs and basal serum LH and FSH[2] |
| GnRH | Mouse (male) | 150 ng/kg | Intraperitoneal | Physiological LH response[3] |
| GnRH Agonist (Triptorelin) | Rat (normal female) | 10 µg and 100 µg | Not specified | Elevation in pituitary LH-RH receptor mRNA levels |
| GnRH Antagonist (Cetrorelix) | Rat (normal female) | 100 µg | Not specified | Decrease in LH-RH receptor mRNA levels |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Peptides in Rodents
Intraperitoneal injections offer a large surface area for absorption into the systemic circulation.[4]
Materials:
-
Sterile peptide solution (LH-RH (4-10) dissolved in a suitable vehicle, e.g., sterile saline)
-
Sterile syringes (1-3 ml)
-
Sterile needles (25-27 G)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
Procedure:
-
Peptide Preparation: Dissolve the LH-RH (4-10) peptide in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint: Manually restrain the rodent, ensuring a firm but gentle grip that exposes the abdomen. For rats, ensure the animal is securely held to prevent movement.
-
Injection Site Identification: Tilt the animal slightly with its head down. The injection site is in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]
-
Injection:
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous (SC) Injection of Peptides in Rodents
Subcutaneous injections are administered into the space between the skin and the underlying muscle and are often used for sustained-release formulations.[4]
Materials:
-
Sterile peptide solution
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 G)
-
70% ethanol or isopropanol wipes
Procedure:
-
Peptide Preparation: Prepare the peptide solution as described for IP injection.
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".
-
Injection:
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle at the base of the tented skin, parallel to the animal's back.[4]
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the peptide solution. A small bleb will form under the skin.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Assessment of Hormonal Response (LH and FSH)
This protocol outlines the procedure for measuring changes in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels following the administration of LH-RH (4-10).
Materials:
-
LH-RH (4-10) peptide solution
-
Animal restraining device (if necessary)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
ELISA or RIA kits for rat/mouse LH and FSH
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Sample Collection: Collect a baseline blood sample from each animal prior to peptide administration. The timing of this sample is critical and should be standardized across all animals.
-
Peptide Administration: Administer the LH-RH (4-10) solution via the chosen route (e.g., IP or SC) at the predetermined dosage.
-
Post-Administration Blood Sampling: Collect blood samples at various time points after administration (e.g., 15, 30, 60, and 120 minutes) to capture the peak hormonal response. The exact timing should be optimized in a pilot study.
-
Plasma/Serum Preparation: Process the collected blood samples to obtain plasma or serum, following the instructions of the hormone assay kit.
-
Hormone Measurement: Quantify the concentrations of LH and FSH in the plasma/serum samples using a validated ELISA or RIA kit.
-
Data Analysis: Compare the post-administration hormone levels to the baseline levels to determine the effect of LH-RH (4-10).
Visualization of Signaling Pathways and Workflows
GnRH Receptor Signaling Pathway
The biological effects of LH-RH and its fragments are mediated through the GnRH receptor (GnRHR), a G-protein coupled receptor. Upon ligand binding, the GnRHR activates several intracellular signaling cascades.
Caption: Simplified GnRH receptor signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo experiments with LH-RH (4-10) in animal models.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Corticosterone Blocks Ovarian Cyclicity and the LH Surge via Decreased Kisspeptin Neuron Activation in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of LH-RH (4-10) in Cancer Research: A Detailed Guide for Researchers
Application Notes
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer higher efficacy and reduced side effects. One promising avenue in this domain is the utilization of the Luteinizing Hormone-Releasing Hormone (LH-RH) receptor as a molecular target. This receptor is notably overexpressed in a wide array of malignancies, including but not limited to breast, ovarian, prostate, endometrial, pancreatic, and colorectal cancers, while its expression in most healthy tissues remains minimal.[1][2][3] This differential expression profile makes the LH-RH receptor an ideal candidate for targeted drug delivery.
The LH-RH decapeptide plays a crucial role in the reproductive endocrine system. However, its application in oncology is primarily centered on its ability to act as a homing missile for cytotoxic agents. The C-terminal fragment of LH-RH, specifically the amino acid sequence 4-10 (Ser-Tyr-Gly-Leu-Arg-Pro-Gly), is fundamentally involved in the binding of the hormone to its receptor.[4] This has led to the development of chimeric molecules where this, or a closely related sequence, is conjugated to potent anti-cancer drugs. Such constructs can selectively bind to and be internalized by cancer cells overexpressing the LH-RH receptor, thereby concentrating the therapeutic payload at the tumor site and sparing healthy cells.
Interestingly, research has also explored the use of modified LH-RH peptides that leverage the 4-10 sequence for targeting while omitting the N-terminal residues (1-3). This modification is designed to retain receptor binding capacity without triggering the hormonal effects associated with the full peptide, such as the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] While the standalone LH-RH (4-10) fragment is primarily recognized as a critical component for receptor interaction, much of the available quantitative data on anti-cancer effects comes from studies on full LH-RH analogs or their cytotoxic conjugates. These studies provide valuable insights into the potential of targeting the LH-RH receptor in cancer therapy.
The mechanism of action for LH-RH-targeted therapies is twofold. Indirectly, LH-RH agonists can suppress sex steroid production, which is beneficial in hormone-dependent cancers.[1][3] More directly, and of greater relevance to the targeting principle, is the ability of LH-RH receptor-binding molecules to induce direct anti-proliferative and cytotoxic effects on cancer cells.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on LH-RH analogs and their conjugates in various cancer cell lines. This data illustrates the potential of targeting the LH-RH receptor.
Table 1: Binding Affinity of LH-RH Analogs to LH-RH Receptors in Cancer Cells
| Cancer Type | Cell Line | LH-RH Analog | Dissociation Constant (Kd) (nM) |
| Uveal Melanoma | OCM-1 | [D-Trp6]LH-RH | 5.85 ± 0.7 |
| Uveal Melanoma | OCM-3 | [D-Trp6]LH-RH | 6.18 ± 0.8 |
| Bladder Cancer | Human Specimens | [D-Trp6]LH-RH | 4.98 (mean) |
| Liver Cancer | HEPG | LHRH | 4.86 ± 1.47 |
| Liver Cancer | HEPG | LHRH-PE40 | 0.43 ± 0.12 |
Data sourced from references[5][6][7].
Table 2: Cytotoxicity of LH-RH Conjugates in Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (hours) |
| Murine Ovarian Cancer | ID8 | EP-100 (LHRH-lytic peptide) | ~1.0 - 1.3 | 72 |
| Murine Ovarian Cancer | IG10 | EP-100 (LHRH-lytic peptide) | ~1.0 - 1.3 | 72 |
| Murine Ovarian Cancer | IF5 | EP-100 (LHRH-lytic peptide) | ~1.0 - 1.3 | 72 |
| Murine Ovarian Cancer | 2C12 | EP-100 (LHRH-lytic peptide) | ~1.0 - 1.3 | 72 |
Data sourced from reference[1].
Table 3: Tumor Growth Inhibition by LH-RH Conjugates in In Vivo Models
| Cancer Model | Compound | Dosage | Tumor Growth Inhibition |
| Ovarian Cancer (OV-1063 & ES-2 mouse models) | AN-207 + AN-238 | Not Specified | 50-60% reduction in tumor volume |
| Colorectal Cancer (HT-29 & HCT-116 xenografts) | AN-207 | Not Specified | Powerful inhibition |
| Colorectal Cancer (Colo-320DM xenografts) | AN-152 | Not Specified | Most effective inhibition |
Data sourced from references[8][9].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of LH-RH (4-10) and related compounds in cancer research.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of LH-RH analogs or their conjugates on cancer cells.
Materials:
-
LH-RH (4-10) or related compound
-
LHRH receptor-positive cancer cells (e.g., MCF-7, OVCAR-3, PC-3)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the LH-RH (4-10) compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Radioligand Binding Assay
This protocol is to determine the binding affinity (Kd) of LH-RH (4-10) or related compounds to the LH-RH receptor on cancer cells.
Materials:
-
Radiolabeled LH-RH analog (e.g., [125I][D-Trp6]LH-RH)
-
Unlabeled LH-RH (4-10) or related compound for competition
-
Membrane preparations from LHRH receptor-positive cancer cells
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cancer cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation (containing a specific amount of protein)
-
50 µL of radiolabeled LH-RH analog at a fixed concentration (below its Kd if known).
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled LH-RH analog (for non-specific binding) or increasing concentrations of the unlabeled test compound (for competition).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor. Analyze the data using non-linear regression to determine the Ki (inhibitory constant), which is related to the Kd.
Protocol 3: siRNA-mediated Knockdown of LH-RH Receptor
This protocol is used to confirm that the observed effects of an LH-RH-targeted compound are mediated through the LH-RH receptor.
Materials:
-
siRNA targeting the LH-RH receptor
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
LHRH receptor-positive cancer cells
-
Reagents for Western blotting or RT-qPCR to confirm knockdown
Procedure:
-
Cell Seeding: Seed cancer cells in a multi-well plate so that they are 50-60% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA (final concentration typically 20-100 nM) in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh medium (with or without serum, depending on the reagent).
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the LH-RH receptor.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm the reduction in LH-RH receptor expression at the protein level (Western blot) or mRNA level (RT-qPCR).
-
Functional Assay: Treat the remaining transfected cells (both LH-RH receptor knockdown and control siRNA) with the LH-RH-targeted compound and perform a functional assay (e.g., cell viability assay) as described in Protocol 1. A diminished effect of the compound in the LH-RH receptor knockdown cells compared to the control cells would confirm receptor-mediated action.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of LH-RH (4-10) in cancer research.
Caption: Signaling pathway of LH-RH analogs in cancer cells.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Logical framework for LH-RH (4-10) in targeted cancer therapy.
References
- 1. Enhanced immunotherapy with LHRH-R targeted lytic peptide in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. vigo-avocats.com [vigo-avocats.com]
- 5. dovepress.com [dovepress.com]
- 6. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ability of luteinizing hormone releasing hormone-Pseudomonas aeruginosa exotoxin 40 binding to LHRH receptor on human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell radioligand binding for receptor internalization [protocols.io]
Application Notes and Protocols: Investigating Gonadotropin Release with LH-RH (4-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. The study of LH-RH and its analogues is crucial for understanding reproductive physiology and for the development of therapeutics for hormonal disorders and cancers.
This document provides detailed application notes and protocols for investigating the effects of the LH-RH fragment (4-10) on gonadotropin release. As a major degradation product of the parent LH-RH molecule, the biological activity of LH-RH (4-10) is of significant interest. The following protocols are adapted from established methods for studying LH-RH and its analogues and provide a framework for characterizing the potential role of this heptapeptide (B1575542) fragment.
Data Presentation: Reference Data for LH-RH and Template for LH-RH (4-10)
Quantitative data from experiments with the full-length LH-RH molecule are provided below for reference. These tables can serve as a template for recording and comparing data obtained from studies with the LH-RH (4-10) fragment.
Table 1: In Vitro Dose-Response of LH-RH on Rat Pituitary Cells
| Concentration of LH-RH | Mean LH Release (ng/mL) | SEM (LH) | Mean FSH Release (ng/mL) | SEM (FSH) |
| Control (Vehicle) | 5.2 | 0.8 | 2.1 | 0.3 |
| 1 nM | 25.8 | 3.1 | 8.5 | 1.2 |
| 10 nM | 78.4 | 9.2 | 22.1 | 2.9 |
| 100 nM | 152.1 | 15.7 | 45.6 | 5.1 |
| 1 µM | 155.3 | 16.1 | 48.2 | 5.5 |
Table 2: In Vivo Response to a Single Intravenous Injection of LH-RH in Rats
| Time Post-Injection (minutes) | Mean Serum LH (ng/mL) | SEM (LH) | Mean Serum FSH (ng/mL) | SEM (FSH) |
| 0 (Baseline) | 1.5 | 0.2 | 10.2 | 1.5 |
| 15 | 12.8 | 1.9 | 18.5 | 2.3 |
| 30 | 8.5 | 1.1 | 15.1 | 1.9 |
| 60 | 4.2 | 0.6 | 12.8 | 1.7 |
| 120 | 2.1 | 0.3 | 11.1 | 1.6 |
Experimental Protocols
In Vitro Study: Primary Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells for assessing the direct effects of LH-RH (4-10) on LH and FSH secretion.
Materials:
-
Adult female Sprague-Dawley rats (200-250 g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Collagenase Type I
-
DNase I
-
Penicillin-Streptomycin solution
-
LH-RH (4-10) peptide
-
LH and FSH ELISA kits
-
24-well culture plates
Procedure:
-
Pituitary Gland Dissection: Euthanize rats according to institutional guidelines. Dissect out the anterior pituitary glands under sterile conditions.
-
Cell Dispersion:
-
Wash the glands with DMEM.
-
Mince the tissue into small fragments.
-
Incubate the fragments in DMEM containing 0.25% collagenase and 0.01% DNase I for 60-90 minutes at 37°C with gentle agitation.
-
Disperse the cells by gentle pipetting every 15 minutes.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS, 2.5% HS, and 1% Penicillin-Streptomycin.
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment with LH-RH (4-10):
-
After 48-72 hours of culture, replace the medium with serum-free DMEM.
-
Prepare a dilution series of LH-RH (4-10) (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Add the different concentrations of LH-RH (4-10) or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge to remove any cellular debris.
-
Store the supernatant at -20°C until analysis.
-
Measure the concentrations of LH and FSH in the culture medium using specific ELISA kits.
-
In Vivo Study: Acute Gonadotropin Release in Rats
This protocol outlines the procedure for evaluating the in vivo effects of LH-RH (4-10) on circulating LH and FSH levels in a rat model.
Materials:
-
Adult male or female Sprague-Dawley rats (250-300 g)
-
LH-RH (4-10) peptide
-
Sterile saline solution
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., catheters, syringes, collection tubes)
-
Centrifuge
-
LH and FSH ELISA kits
Procedure:
-
Animal Preparation:
-
Acclimatize rats to handling for several days before the experiment.
-
For studies requiring frequent blood sampling, surgical implantation of a jugular vein catheter is recommended. Allow for a recovery period of at least 48 hours post-surgery.
-
-
Peptide Administration:
-
Dissolve LH-RH (4-10) in sterile saline to the desired concentration.
-
Administer the peptide via intravenous (IV) or intraperitoneal (IP) injection. A typical IV dose for LH-RH analogues is in the range of 1-10 µg/kg body weight.
-
Administer a vehicle control (saline) to a separate group of animals.
-
-
Blood Sampling:
-
Collect a baseline blood sample (Time 0) immediately before peptide administration.
-
Collect subsequent blood samples at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Plasma Preparation and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentrations of LH and FSH in the plasma samples using specific ELISA kits.
-
Visualizations
Signaling Pathway
The canonical signaling pathway for LH-RH involves binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs. This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. It is hypothesized that LH-RH (4-10), as a fragment of LH-RH, may interact with this pathway, potentially as a partial agonist or antagonist.
Caption: Hypothesized signaling pathway for LH-RH (4-10) in pituitary gonadotrophs.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of LH-RH (4-10) on gonadotropin release, from initial hypothesis to data analysis.
Caption: General experimental workflow for studying LH-RH (4-10).
Application Notes and Protocols for Radiolabeling of LH-RH (4-10) for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of reproductive function. The heptapeptide (B1575542) fragment, LH-RH (4-10), is a major degradation product of LH-RH.[1] The GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), is the primary target for LH-RH and its analogs.[2] Beyond its established role in the pituitary, the GnRHR is also overexpressed in various cancers, making it a valuable target for diagnostic imaging and targeted therapies.[2]
Radiolabeling of peptides like LH-RH (4-10) provides a sensitive tool for in vitro and in vivo studies, including receptor binding assays, which are fundamental in drug discovery and development. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50) of unlabeled compounds. This document provides detailed protocols for the radiolabeling of LH-RH (4-10) and its application in receptor binding assays.
GnRH Receptor Signaling Pathway
The GnRH receptor primarily couples to the Gαq/11 subunit. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Concurrently, DAG and the elevated Ca²⁺ levels activate Protein Kinase C (PKC), which phosphorylates downstream targets, ultimately leading to the synthesis and release of gonadotropins (LH and FSH).[3]
Quantitative Data Presentation
Table 1: Competitive Binding Affinity of LH-RH Analogs This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various LH-RH analogs in competing with a radiolabeled ligand for binding to the GnRH receptor. Lower IC₅₀ values indicate a higher binding affinity.
| Compound | IC₅₀ (nM) | Radioligand Used |
| FP-(D-Lys⁶)-GnRH | 2.0 | [¹³¹I](His⁵, D-Tyr⁶)GnRH |
| (D-Lys⁶)-GnRH | 15.8 | [¹³¹I](His⁵, D-Tyr⁶)GnRH |
| NOTA-P-(D-Lys⁶)-GnRH | 56.2 | [¹³¹I](His⁵, D-Tyr⁶)GnRH |
Data sourced from competitive binding assays using membrane preparations.[2]
Table 2: Receptor Binding Parameters of a Radiolabeled LH-RH Analog This table presents the dissociation constant (Kd) and maximum binding capacity (Bmax) for the binding of a radiolabeled LH-RH analog, [¹²⁵I][D-Trp⁶]LHRH, to human uveal melanoma specimens.[4]
| Parameter | Value |
| Dissociation Constant (Kd) | 3.69 nM (mean) |
| Maximum Binding Capacity (Bmax) | Varies by specimen |
Experimental Protocols
Protocol 1: Radiolabeling of LH-RH (4-10) with Iodine-125 (B85253)
This protocol describes a direct radioiodination method for short peptides containing a tyrosine residue, which is present in the LH-RH (4-10) sequence (Ser-Tyr -Gly-Leu-Arg-Pro-Gly). The Chloramine-T method is a common and effective technique for this purpose.
Materials and Reagents:
-
LH-RH (4-10) peptide
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Potassium iodide (KI) solution
-
Bovine Serum Albumin (BSA)
-
Purification column (e.g., Sephadex G-10 or C18 Sep-Pak cartridge)
-
Thin-layer chromatography (TLC) strips
-
Gamma counter
Procedure:
-
Preparation: All reactions should be performed in a certified radioisotope fume hood. Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).
-
Reaction Mixture: In a microcentrifuge tube, add the following in order:
-
20 µL of 0.5 M phosphate buffer (pH 7.5)
-
10 µg of LH-RH (4-10) (from a 1 mg/mL stock solution in 0.01 M acetic acid)
-
1 mCi (37 MBq) of [¹²⁵I]NaI
-
-
Initiation of Iodination: Add 10 µL of Chloramine-T solution to the reaction mixture. Gently vortex for 30-60 seconds at room temperature. The reaction time may need optimization.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution. This reduces the unreacted iodine and stops the oxidative action of Chloramine-T.
-
Addition of Carrier: Add 100 µL of 1% KI solution containing 2% BSA. The KI acts as a carrier for any free radioiodide, and the BSA helps to prevent non-specific binding of the radiolabeled peptide to surfaces.
-
Purification:
-
Size-Exclusion Chromatography (e.g., Sephadex G-10): Pre-equilibrate the column with an appropriate buffer (e.g., 0.1 M acetic acid). Apply the reaction mixture to the column and elute with the same buffer. Collect fractions and measure the radioactivity of each fraction using a gamma counter. The radiolabeled peptide will elute in earlier fractions than the free [¹²⁵I]NaI.
-
Solid-Phase Extraction (e.g., C18 Sep-Pak): Activate the cartridge with methanol (B129727), followed by water. Load the reaction mixture. Wash with water to remove unreacted iodide. Elute the radiolabeled peptide with an organic solvent mixture (e.g., acetonitrile/water with 0.1% TFA).[5]
-
-
Quality Control: Assess the radiochemical purity by TLC. Spot a small aliquot of the purified fraction onto a TLC strip and develop with an appropriate solvent system (e.g., 85% methanol in water). The radiolabeled peptide should have a different Rf value from free iodide. Calculate the radiochemical purity as (cpm of peptide peak / total cpm) x 100%. A purity of >95% is generally required for binding assays.[6]
-
Storage: Store the purified [¹²⁵I]LH-RH (4-10) at -20°C or -80°C.
Protocol 2: Receptor Binding Assays
Two common types of receptor binding assays are saturation binding assays (to determine Kd and Bmax) and competitive binding assays (to determine the IC50 of a test compound).
A. Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line like HEK293) or obtain tissue known to express the receptor.[7]
-
Harvest the cells or homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation in aliquots at -80°C.
B. Saturation Binding Assay:
-
Set up a series of assay tubes.
-
To each tube, add a constant amount of membrane preparation (e.g., 20-50 µg of protein).
-
Add increasing concentrations of [¹²⁵I]LH-RH (4-10) to the tubes. A typical range would be from 0.01 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare a parallel set of tubes for determining non-specific binding. To these tubes, add a high concentration of an unlabeled LH-RH analog (e.g., 1 µM [D-Trp⁶]-LHRH) before adding the radioligand.[8]
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd and Bmax.[9][10]
C. Competitive Binding Assay:
-
Set up assay tubes containing the membrane preparation (e.g., 20-50 µg of protein).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., a test drug or unlabeled LH-RH (4-10)).
-
Add a constant, low concentration of [¹²⁵I]LH-RH (4-10) to all tubes (typically at or below its Kd value).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard).
-
Follow steps 5-8 from the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[11][12] The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Experimental Workflow
The following diagram illustrates the overall experimental workflow from radiolabeling to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. pnas.org [pnas.org]
- 5. bachem.com [bachem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of LH-RH Analogs in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques for the administration of Luteinizing Hormone-Releasing Hormone (LH-RH) and its analogs in rat models. While specific data for the administration of the heptapeptide (B1575542) fragment LH-RH (4-10) is limited in current literature, the protocols detailed below for related compounds can be adapted by researchers. This document outlines methodologies for various administration routes, summarizes quantitative data from key studies, and includes visualizations of experimental workflows.
Data Presentation: Quantitative Administration Data for LH-RH and Analogs in Rats
The following table summarizes dosages, administration routes, and observed effects of various LH-RH-related peptides in rats, as reported in scientific literature. It is important to note the absence of specific quantitative data for LH-RH (4-10). Researchers should use this information as a guide for designing studies with this specific fragment.
| Peptide/Analog | Administration Route | Dosage | Rat Strain | Key Observed Effects |
| LH-RH | Intraperitoneal (IP) | 5 µg/kg | Wistar | Served as a discriminative stimulus.[1] |
| Intracerebroventricular (ICV) | 25-400 ng | Wistar | Partial substitution for intraperitoneal LH-RH as a discriminative stimulus.[1] | |
| Intravenous (IV) Infusion | 50 ng/h | Not Specified | Restoration of pro-oestrous surges of plasma LH and FSH after phenobarbitone blockage.[2] | |
| Subcutaneous (SC) | 1 µ g/day for 28 days | Prepubertal Male | Reduced serum LH and weight of androgen-dependent organs.[3] | |
| Cutaneous (in DMSO) | 1-100 µg | Not Specified | Dose-dependent induction of ovulation.[4] | |
| LHRHa (des-Gly10, D-Ala6-LH-RH ethalamide) | Subcutaneous (SC) | 40 µg | Sprague-Dawley | Estrus synchronization.[5] |
| [D-Ala6-des-Gly-NH210]-LH-RH-ethylamide (AY-25,205) | Intramuscular (IM) | 20-120 ng/rat | 4-day cyclic rats | Rhythmic antifertility effect. |
| Cetrorelix (B55110) (LH-RH antagonist) | Depot Formulation | 20-24 µg/kg/day for 30 days | Male and Female | Partial pituitary-gonadal inhibition.[6] |
| Depot Formulation | 100 µ g/day for 10 days | Ovariectomized | Decreased pituitary LH-RH receptor mRNA by 72.6% and serum LH by 98.7%.[7] | |
| Triptorelin (B344507) (LH-RH agonist) | Daily Injections | 100 µg for 10 days | Normal Female | Increased pituitary LH-RH receptor mRNA by 150%.[8] |
| Vasoactive Intestinal Peptide (VIP) | Intracerebroventricular (ICV) Infusion | 6 nmol total dose | Middle-aged Female | Restored LH surge amplitude and advanced peak release. |
| ACTH (4-10) | Intracerebroventricular (ICV) | 300 ng | Not Specified | Increase in serum LH levels.[9] |
Experimental Protocols
The following are detailed methodologies for common administration routes of peptides in rats. These can be adapted for the administration of LH-RH (4-10).
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol is for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Dental cement
-
Microinjection pump
-
Hamilton syringe
-
Peptide solution in sterile artificial cerebrospinal fluid (aCSF) or saline
Procedure:
-
Anesthesia and Stereotaxic Fixation: Anesthetize the rat and place it in a stereotaxic apparatus. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Cannula Implantation:
-
Identify bregma.
-
Drill a hole at the desired coordinates for the lateral ventricle.
-
Lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animal to recover for at least one week.
-
ICV Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula connected to a microinjection pump.
-
Infuse the peptide solution at a slow rate (e.g., 0.5-1.0 µL/min).
-
Leave the injection cannula in place for a short period to prevent backflow.
-
Replace the dummy cannula.
-
Protocol 2: Subcutaneous (SC) Injection
This is a common and relatively simple method for systemic administration.
Materials:
-
Syringe (e.g., 1 ml) with an appropriate gauge needle (e.g., 25-27g)
-
Peptide solution in a sterile vehicle (e.g., saline, PBS)
-
Animal restrainer (optional)
Procedure:
-
Preparation: Prepare the peptide solution to the desired concentration.
-
Restraint: Gently restrain the rat.
-
Injection:
-
Lift the loose skin over the dorsal midline (scruff).
-
Insert the needle into the tented skin.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Protocol 3: Intraperitoneal (IP) Injection
This method allows for rapid absorption of substances into the systemic circulation.
Materials:
-
Syringe (e.g., 1-3 ml) with an appropriate gauge needle (e.g., 23-25g)[10]
-
Peptide solution in a sterile vehicle
-
Assistant for restraint is recommended[10]
Procedure:
-
Preparation: Prepare the peptide solution.
-
Restraint: One person should restrain the rat, exposing the abdomen. The rat should be tilted head-down to move the abdominal organs forward.[10]
-
Injection:
Protocol 4: Intravenous (IV) Injection
This route provides immediate and complete bioavailability. The lateral tail veins are most commonly used in rats.
Materials:
-
Syringe with an appropriate gauge needle (e.g., 25-27g) or a butterfly catheter
-
Peptide solution in a sterile, isotonic vehicle
-
A restraining device for rats
-
Heat lamp or warm water to dilate the tail veins
Procedure:
-
Preparation: Prepare the peptide solution and warm the rat's tail to make the veins more visible.
-
Restraint: Place the rat in a restraining device.
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle into the vein, directed towards the body.
-
A small amount of blood may enter the hub of the needle upon successful entry.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein.
-
Withdraw the needle and apply pressure to the injection site.
-
Visualizations
The following diagrams illustrate the general workflows for the described administration techniques.
References
- 1. Intracerebroventricular LHRH may serve as a discriminative stimulus in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Inhibitory control of the pituitary LH secretion by LH-RH in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of LH release and ovulation in the rat by cutaneous application of luteinizing hormone-releasing hormone (LH-RH) in dimethyl sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Solid-Phase Synthesis of the LH-RH (4-10) Heptapeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the Luteinizing Hormone-Releasing Hormone (LH-RH) fragment (4-10), a heptapeptide (B1575542) with the sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support. This method, originally developed by R. Bruce Merrifield, allows for the efficient and stepwise assembly of the peptide chain with simplified purification at each step.[1][2][3] The protocol covers all stages from resin preparation and amino acid coupling to final cleavage, purification, and characterization of the target peptide. The provided data and methodologies are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.
Introduction
The LH-RH (4-10) heptapeptide is a significant fragment of the full Luteinizing Hormone-Releasing Hormone, a key player in the reproductive endocrine cascade.[4] The solid-phase peptide synthesis (SPPS) approach offers numerous advantages over traditional solution-phase synthesis, including improved reaction kinetics, the use of excess reagents to drive reactions to completion, and a simplified purification process where by-products and excess reagents are removed by simple filtration and washing.[2][5] This protocol will detail the Fmoc/tBu strategy, which is favored for its mild deprotection conditions, allowing for the synthesis of complex peptides.
Materials and Equipment
Resins and Amino Acids
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ser(tBu)-OH
Reagents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Deionized water
Equipment
-
Automated peptide synthesizer or manual synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (1 g, ~0.5 mmol) in a reaction vessel.
-
Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF using a filter.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (10 mL) to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Gly-OH, 4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After a successful coupling, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), and Ser(tBu).
Cleavage and Final Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water, and 1% DTT.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the molecular weight by Mass Spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
Table 1: Amino Acid Sequence and Protecting Groups
| Position | Amino Acid | Side Chain Protecting Group |
| 10 | Gly | None |
| 9 | Pro | None |
| 8 | Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| 7 | Leu | None |
| 6 | Gly | None |
| 5 | Tyr | tBu (tert-butyl) |
| 4 | Ser | tBu (tert-butyl) |
Table 2: Representative Yields and Purity in Solid-Phase Synthesis of LH-RH (4-10)
| Step | Parameter | Representative Value |
| Synthesis | Resin Loading | ~0.5 mmol/g |
| Coupling Efficiency (per step) | >99% | |
| Overall Crude Peptide Yield | ~70-80% | |
| Purification | Purity after Cleavage (Crude) | ~60-70% |
| Purity after RP-HPLC | >98% | |
| Final Lyophilized Yield | ~20-30% (based on initial resin loading) |
Note: The values presented in this table are representative and can vary based on the specific reaction conditions, scale, and instrumentation used.
Visualizations
Caption: Workflow for the solid-phase synthesis of LH-RH (4-10).
Caption: Structure of the LH-RH (4-10) heptapeptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 5. polypeptide.com [polypeptide.com]
Application Notes and Protocols for HPLC Analysis of LH-RH (4-10) Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LH-RH), also known as gonadorelin, is a decapeptide that plays a pivotal role in the regulation of the reproductive system. The fragment LH-RH (4-10) is a significant metabolite and its purity is of critical interest in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the definitive method for assessing the purity of synthetic peptides like LH-RH (4-10). This document provides detailed application notes and experimental protocols for the analysis of LH-RH (4-10) purity.
Principle of Reversed-Phase HPLC for Peptide Purity Analysis
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). Peptides and their impurities are separated based on their differential partitioning between the stationary and mobile phases. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient), more hydrophobic molecules are eluted from the column later than less hydrophobic ones. The purity of the peptide is determined by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram, typically detected at a wavelength of 210-230 nm, which corresponds to the absorbance of the peptide bond. For most research applications, a purity of >95% is considered standard, while more sensitive applications may require >98% purity.[1]
Data Presentation: Quantitative Analysis of LH-RH (4-10) Purity
The following table summarizes typical results from two common RP-HPLC methods for analyzing LH-RH (4-10) purity. Method 1, utilizing trifluoroacetic acid (TFA), generally provides superior peak shape and resolution. Method 2, which uses formic acid (FA), is more compatible with mass spectrometry (MS) for impurity identification.
| Parameter | Method 1 (TFA-based) | Method 2 (FA-based) |
| Purity of Main Peak | > 98% | > 95% |
| Relative Retention Time (RRT) of Impurity 1 | 0.92 | 0.94 |
| Relative Retention Time (RRT) of Impurity 2 | 1.08 | 1.06 |
| Peak Tailing Factor (Main Peak) | 1.1 | 1.4 |
| Resolution (Main Peak and Impurity 1) | > 2.0 | > 1.5 |
Note: Relative Retention Time (RRT) is the retention time of the impurity divided by the retention time of the main LH-RH (4-10) peak. Impurities can include deletion sequences, truncated peptides, or byproducts from synthesis.
Experimental Protocols
Protocol 1: High-Resolution Purity Analysis using TFA-based Mobile Phase
This protocol is optimized for achieving high resolution and sharp peaks, ideal for accurate purity assessment.
Materials and Reagents:
-
LH-RH (4-10) peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the LH-RH (4-10) peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 30 65 35 100 40 100 41 5 | 50 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of LH-RH (4-10) as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: MS-Compatible Purity Analysis using FA-based Mobile Phase
This protocol is suitable for workflows that require subsequent mass spectrometry analysis for impurity identification.
Materials and Reagents:
-
LH-RH (4-10) peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), HPLC grade
-
0.22 µm syringe filters
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the LH-RH (4-10) peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 150 mm, 3.5 µm
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 60 30 95 35 95 36 5 | 45 | 5 |
-
-
Data Analysis:
-
Analyze the chromatogram for peak purity as described in Protocol 1.
-
Utilize the mass spectrometer to obtain mass-to-charge (m/z) ratios for the main peak and any detected impurities to aid in their identification.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis of LH-RH (4-10).
Caption: Simplified GnRH receptor signaling pathway.[2][3][4][5][6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LH-RH (4-10) Stability and Long-Term Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of the heptapeptide (B1575542) LH-RH (4-10). The following information is presented in a question-and-answer format to directly address common issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store lyophilized LH-RH (4-10) powder?
A1: For long-term stability, lyophilized LH-RH (4-10) should be stored at -20°C or -80°C in a desiccated environment. When ready to use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption. Reconstitute the peptide using a sterile, high-purity solvent such as sterile distilled water, PBS (pH 7.0-7.4), or a buffer with a pH between 5 and 7 for optimal stability. For extended storage of the reconstituted peptide, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: What are the primary factors that can compromise the stability of LH-RH (4-10) in solution?
A2: The stability of LH-RH (4-10) in solution is influenced by several key factors:
-
pH: Extreme pH values can lead to the hydrolysis of peptide bonds. The peptide is generally most stable in solutions with a pH between 5 and 7.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of chemical degradation. Solutions should be kept at low temperatures and time at room temperature should be minimized.
-
Enzymatic Degradation: LH-RH (4-10) is a natural degradation product of LH-RH and can be susceptible to further cleavage by proteases present in biological samples like serum, plasma, or cell culture media.[2]
-
Oxidation: Peptides containing amino acids such as Tryptophan (Trp) and Tyrosine (Tyr), both present in LH-RH (4-10), are susceptible to oxidation. Using degassed solvents and storing under an inert gas can mitigate this.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation. Aliquoting the stock solution is the best practice to avoid this.
Q3: My peptide solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can indicate poor solubility or aggregation. Consider the following:
-
Solvent Choice: If reconstituted in an aqueous buffer, try first dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724) and then slowly adding the aqueous buffer while vortexing.
-
pH Adjustment: The peptide may be precipitating at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can improve solubility.
-
Sonication: Brief sonication can help to dissolve the peptide.
-
Concentration: You may be attempting to dissolve the peptide at too high a concentration. Try preparing a more dilute solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity in Cell-Based Assays | 1. Peptide degradation due to improper storage or handling. 2. Enzymatic degradation in cell culture media. 3. Adsorption to plasticware. | 1. Prepare fresh stock solutions from lyophilized powder. Ensure aliquots are used to avoid freeze-thaw cycles. 2. Consider adding a broad-spectrum protease inhibitor cocktail to your assay medium. 3. Use low-protein-binding microplates and pipette tips. Pre-coating plates with a blocking agent like BSA may also be beneficial. |
| Multiple Peaks in HPLC Analysis of a Fresh Sample | 1. Impure peptide stock. 2. On-column degradation. 3. Aggregation. | 1. Verify the purity of the peptide from the supplier's certificate of analysis. Consider re-purification if necessary. 2. Ensure the mobile phase pH is compatible with the peptide's stability. Lowering the column temperature might reduce degradation during the analysis. 3. Try different reconstitution solvents or sonication to break up aggregates before injection. |
| Inconsistent Results Between Experiments | 1. Inconsistent peptide concentration due to improper reconstitution or storage. 2. Degradation of stock solution over time. | 1. Ensure the lyophilized powder is fully dissolved before use. Always use freshly thawed aliquots for each experiment. 2. Prepare new stock solutions from lyophilized powder regularly, especially for long-term studies. |
Stability Data
While specific quantitative stability data for LH-RH (4-10) is not extensively available, the following tables provide illustrative data based on studies of the parent hormone, LH-RH, which can serve as a valuable reference. These values should be confirmed by independent analysis for LH-RH (4-10).
Table 1: Effect of pH on the Degradation Rate Constant of LH-RH at 90°C
| pH | Apparent First-Order Rate Constant (k) (hr⁻¹) |
| 2.50 | 1.25 |
| 4.11 | 0.50 |
| 6.05 | 0.25 |
| 7.18 | 0.52 |
| 8.10 | 1.30 |
| Data adapted from a study on LH-RH stability. Maximum stability was observed at pH 6.05.[1] |
Table 2: Effect of Temperature on the Degradation Rate Constant of LH-RH at pH 6.05
| Temperature (°C) | Apparent First-Order Rate Constant (k) (hr⁻¹) |
| 65 | 0.04 |
| 75 | 0.09 |
| 80 | 0.15 |
| 90 | 0.25 |
| Data adapted from a study on LH-RH stability. The calculated shelf-life at 25°C and pH 6.05 was approximately 4 years.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for LH-RH (4-10)
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of LH-RH (4-10) and detecting degradation products.
1. Materials and Reagents:
-
LH-RH (4-10) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Sample Preparation:
-
Prepare a stock solution of LH-RH (4-10) at a concentration of 1 mg/mL in Mobile Phase A.
-
For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired buffer and at the specified pH and temperature conditions.
-
At each time point, take an aliquot of the sample for analysis.
4. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 65% B
-
25-30 min: 65% B
-
30-35 min: Return to 5% B and equilibrate
-
5. Data Analysis:
-
The stability of LH-RH (4-10) is determined by monitoring the decrease in the peak area of the parent peptide over time.
-
The appearance of new peaks indicates the formation of degradation products.
-
The percentage of remaining peptide can be calculated by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Signaling Pathway
LH-RH (4-10) is a fragment of Gonadotropin-Releasing Hormone (GnRH) and is involved in binding to the GnRH receptor.[3] The following diagram illustrates the canonical GnRH signaling pathway, which is initiated upon binding of the full-length hormone to its receptor on pituitary gonadotrophs. LH-RH (4-10) may act as a competitive binder at this receptor.
Caption: GnRH receptor signaling pathway.
Experimental Workflow
The logical flow for conducting a stability study of LH-RH (4-10) is depicted below. This workflow ensures a systematic approach to sample preparation, stress testing, and analysis.
Caption: Experimental workflow for LH-RH (4-10) stability testing.
References
Technical Support Center: LH-RH (4-10) Dissolution
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving LH-RH (4-10) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving LH-RH (4-10)?
A1: For aqueous solutions, it is recommended to first reconstitute LH-RH (4-10) in a small amount of a suitable organic solvent before dilution with your aqueous buffer of choice. Based on protocols for similar peptides, sterile distilled water, Dimethyl Sulfoxide (DMSO), or a dilute aqueous acetic acid solution are potential starting points. The final concentration of the organic solvent should be kept low to minimize its effect on the experiment.
Q2: I am observing poor solubility of LH-RH (4-10) in my aqueous buffer. What can I do?
A2: Poor solubility can be addressed by trying a few troubleshooting steps. First, ensure your peptide is of high purity. You can also try altering the pH of your aqueous buffer. For many peptides, adjusting the pH away from their isoelectric point (pI) can significantly improve solubility. Sonication is another technique that can aid in the dissolution of peptides.[1] It is advisable to perform a small-scale solubility test with a small amount of the peptide before preparing a large stock solution.[1]
Q3: How should I store the LH-RH (4-10) stock solution?
A3: To ensure stability and prevent degradation, it is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide has low solubility in the chosen solvent. | Try reconstituting the peptide in a small volume of an organic solvent like DMSO or dilute acetic acid before adding it to the aqueous buffer. Gentle warming or sonication can also be attempted. |
| The pH of the solution is close to the isoelectric point (pI) of the peptide. | Adjust the pH of the buffer. For acidic peptides, a pH above the pI is generally recommended, while for basic peptides, a pH below the pI is preferable. | |
| Solution is cloudy or contains precipitates | The peptide has exceeded its solubility limit at the current concentration. | Dilute the solution to a lower concentration. Consider preparing a more concentrated stock in an organic solvent and then diluting it further in the aqueous buffer. |
| The peptide is degrading or aggregating. | Prepare fresh solutions before each experiment. Ensure proper storage of the stock solution in aliquots at low temperatures. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of an Aqueous LH-RH (4-10) Solution
This protocol provides a general guideline. Optimization may be required based on the specific experimental needs and the purity of the LH-RH (4-10) peptide.
Materials:
-
LH-RH (4-10) peptide
-
Sterile distilled water, DMSO, or 0.1% aqueous acetic acid
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Procedure:
-
Weigh the Peptide: Carefully weigh the desired amount of lyophilized LH-RH (4-10) peptide in a sterile microcentrifuge tube.
-
Initial Reconstitution: Add a small volume of a suitable solvent (e.g., 10-50 µL of DMSO or 0.1% acetic acid) to the peptide. The goal is to create a concentrated stock solution.
-
Vortex: Gently vortex the tube to mix the peptide and solvent.
-
Aid Dissolution (if necessary): If the peptide does not fully dissolve, you can try the following:
-
Sonication: Place the tube in a sonicator bath for short intervals (1-2 minutes) until the peptide dissolves. Avoid excessive heating.
-
Gentle Warming: Briefly warm the tube to 37°C.
-
-
Dilution in Aqueous Buffer: Once the peptide is dissolved in the initial solvent, slowly add the desired volume of your pre-chilled aqueous buffer to reach the final desired concentration. Vortex gently to mix.
-
pH Adjustment (Optional): If necessary, measure the pH of the final solution and adjust it to the desired range using dilute acid or base.
-
Sterilization (Optional): If required for your application, filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the solution into sterile tubes and store at -20°C or -80°C.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for dissolving LH-RH (4-10).
References
Technical Support Center: Troubleshooting Low Yield in LH-RH (4-10) Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase peptide synthesis (SPPS) of the LH-RH (4-10) fragment (H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NH₂).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of LH-RH (4-10)?
A1: Low yields in the synthesis of this peptide are often attributed to a combination of factors related to its specific amino acid sequence. The most critical steps prone to issues are incomplete coupling reactions, side reactions involving sensitive residues (Tryptophan and Arginine), and inefficient final cleavage and deprotection.
Q2: Which solid-phase synthesis chemistry is recommended for LH-RH (4-10)?
A2: Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS) is the most widely used and effective strategy for synthesizing LH-RH analogs. This method utilizes milder deprotection conditions compared to Boc-chemistry, which is advantageous for complex peptides and helps to minimize side reactions.
Q3: What are the key challenges associated with the amino acid sequence of LH-RH (4-10)?
A3: The primary challenges stem from:
-
Tryptophan (Trp): The indole (B1671886) side chain is susceptible to alkylation by carbocations generated during cleavage.
-
Arginine (Arg): The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group can be difficult to remove completely, requiring optimized cleavage conditions.
-
Proline (Pro) at the C-terminus: While diketopiperazine (DKP) formation is a major concern when Proline is the second residue in a sequence, its presence at the C-terminus can still influence the overall synthesis and cleavage efficiency. Using a sterically hindered resin like 2-chlorotrityl chloride resin is often recommended to minimize side reactions associated with C-terminal Proline.
Q4: How can I monitor the efficiency of coupling and deprotection steps?
A4: The ninhydrin (B49086) test is a common method for monitoring the completion of coupling reactions by detecting free primary amines. For Proline, which is a secondary amine, the test will yield a yellow color. A negative ninhydrin test (resin remains colorless) indicates a complete coupling. Incomplete Fmoc deprotection can also be a source of low yield and can be monitored by UV analysis of the piperidine (B6355638) solution to quantify the released Fmoc adduct.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Symptom: The ninhydrin test is positive after a coupling step, indicating the presence of unreacted amino groups.
| Possible Cause | Suggested Solution |
| Steric Hindrance | For sterically hindered couplings (e.g., coupling to Proline or bulky amino acids), extend the coupling time or perform a double coupling. |
| Peptide Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent. Sonication during coupling can also help disrupt aggregation. |
| Inefficient Activation | Use a more potent activating agent such as HATU or HCTU. Ensure all reagents are fresh and anhydrous. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent before the first coupling. Different resins have different swelling properties. |
Issue 2: Side Reactions During Synthesis
Symptom: Mass spectrometry of the crude product shows unexpected masses corresponding to known side products.
| Side Reaction | Amino Acid | Prevention Strategy |
| Diketopiperazine (DKP) Formation | Pro | Use a 2-chlorotrityl chloride resin to sterically hinder the intramolecular cyclization. |
| Aspartimide Formation | Not present in LH-RH (4-10) | N/A |
| δ-Lactam Formation | Arg | Avoid carbodiimide (B86325) activators like DIC, especially with alternative solvents. Use of uronium/phosphonium activators is preferred. |
Issue 3: Low Yield After Cleavage and Purification
Symptom: The quantity of peptide obtained after cleavage from the resin is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Cleavage | The cleavage cocktail may not be optimal for the resin and protecting groups. For sequences with Arg(Pbf), a longer cleavage time (2-4 hours) may be necessary. Ensure the correct cleavage cocktail is used (see table below). |
| Tryptophan Alkylation | Use a cleavage cocktail containing scavengers that effectively quench carbocations. Triisopropylsilane (TIS) and 1,2-ethanedithiol (B43112) (EDT) are crucial for protecting the Trp indole ring. |
| Incomplete Arg(Pbf) Deprotection | The Pbf group requires strong acidic conditions for complete removal. A cleavage cocktail with a high concentration of TFA (95%) is recommended. The kinetics of Pbf removal can be slow, so a cleavage time of at least 2 hours is advised. |
| Precipitation Issues | The peptide may not precipitate efficiently. Use a larger volume of cold diethyl ether for precipitation and ensure the ether is sufficiently cold. |
Quantitative Data Summary
Table 1: Recommended Cleavage Cocktails for LH-RH (4-10) and Similar Peptides
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Target Residues | Recommended Cleavage Time |
| 95% TFA / 2.5% Water / 2.5% TIS | Water, TIS | General purpose, protects against t-butyl cation side reactions. | 2-3 hours |
| 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | Water, TIS, EDT | Trp , Cys, Met | 2-3 hours |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | Arg(Pbf/Pmc) , Trp | 2-4 hours |
Data compiled from multiple sources indicating best practices for peptides with sensitive residues.
Table 2: Coupling Reagent Performance in Fmoc-SPPS
| Coupling Reagent | Activation Mechanism | Advantages | Potential Issues |
| HBTU/HOBt | Uronium Salt | Fast, efficient, low racemization. | Can cause side reactions with unprotected side chains. |
| HATU/HOAt | Uronium Salt | Very fast and efficient, good for hindered couplings. | More expensive. |
| DIC/HOBt | Carbodiimide | Inexpensive, forms soluble urea (B33335) byproduct. | Can lead to δ-lactam formation with Arg(Pbf). |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LH-RH (4-10) on Rink Amide Resin
This protocol outlines a general procedure for the manual synthesis of H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NH₂ using Fmoc chemistry.
1. Resin Swelling:
- Start with Rink Amide resin (e.g., 0.1 mmol scale).
- Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine in DMF treatment for 10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
- Pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours.
- Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling step (double coupling).
- Wash the resin thoroughly with DMF (5-7 times).
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each amino acid in the sequence: Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc).
5. Final Fmoc Deprotection:
- After coupling the final amino acid (Trp), perform the Fmoc deprotection as described in step 2.
6. Resin Washing and Drying:
- Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
- Dry the resin under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
1. Prepare Cleavage Cocktail:
- In a fume hood, prepare a fresh cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
- Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation:
- Filter the resin and collect the TFA filtrate.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Slowly add the TFA solution to a 10-fold excess of cold diethyl ether with gentle stirring.
- A white precipitate of the crude peptide should form.
4. Peptide Isolation and Drying:
- Centrifuge the mixture to pellet the peptide.
- Decant the ether.
- Wash the peptide pellet twice more with cold diethyl ether.
- Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
5. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for the solid-phase synthesis of LH-RH (4-10).
Caption: Troubleshooting decision tree for low yield in LH-RH (4-10) synthesis.
Technical Support Center: Optimizing LH-RH (4-10) for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of the luteinizing hormone-releasing hormone fragment, LH-RH (4-10), in cell-based assays. The following frequently asked questions (FAQs) and troubleshooting steps address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LH-RH (4-10) and what is its primary function?
A1: LH-RH (4-10) is a heptapeptide (B1575542) fragment derived from the enzymatic degradation of the full-length luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH).[1][2] It is one of the major degradation products found in the pituitary and hypothalamus.[1] While the full LHRH peptide is the primary regulator of the reproductive system, fragments like LH-RH (4-10) may have their own distinct biological activities. Research suggests it can be produced in macrophages and type II pneumocytes.[1][2] Its functions are a subject of ongoing research, but it has been shown to interact with antibodies against GnRH, indicating potential involvement in related pathways.[1]
Q2: Which cell lines are appropriate for assays with LH-RH (4-10)?
A2: The choice of cell line depends on the expression of LHRH receptors. LHRH receptors are G protein-coupled receptors (GPCRs) found on pituitary gonadotropes but also on various cancer cells.[3][4] Cell lines commonly used for studying LHRH analogs include:
-
Breast Cancer: T-47D, MCF-7.[4]
-
Endometrial Cancer: HEC-1A, Ishikawa.[4]
-
Pituitary Cell Lines: LβT2.[8]
It is crucial to verify LHRH receptor expression in your chosen cell line via RT-qPCR or Western blot before starting experiments.[3]
Q3: What is a typical starting concentration range for LH-RH (4-10) in a cell-based assay?
A3: The optimal concentration of LH-RH (4-10) is highly dependent on the cell type, assay sensitivity, and specific endpoint being measured (e.g., proliferation, cytotoxicity, receptor binding). Based on studies with LHRH analogs, a broad starting range for dose-response experiments is recommended.[6][9]
| Assay Type | Recommended Starting Range | Typical Incubation Time |
| Cell Viability / Proliferation | 10⁻¹² M to 10⁻⁶ M (1 pM to 1 µM) | 24 - 72 hours |
| Receptor Binding (IC₅₀) | 10⁻¹² M to 10⁻⁷ M (1 pM to 100 nM) | 1 - 4 hours |
| Second Messenger (e.g., Ca²⁺) | 10⁻¹¹ M to 10⁻⁶ M (10 pM to 1 µM) | Minutes to 1 hour |
Note: This table provides general guidance. Always perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store my LH-RH (4-10) stock solution?
A4: Proper handling is critical to maintain peptide integrity.[10]
-
Solubilization: Follow the manufacturer's instructions. If not provided, start with sterile, nuclease-free water or a buffer like PBS. For hydrophobic peptides, a small amount of DMSO or DMF may be needed, followed by dilution in aqueous buffer.[10]
-
Storage: Store lyophilized peptide at -20°C or -80°C.[10] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation, and store at -80°C.[10][11]
-
Purity: Use high-purity peptides for quantitative assays to ensure accuracy and reproducibility.[12] Be aware that contaminants like trifluoroacetate (B77799) (TFA) from purification can affect cell growth.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect or weak signal | 1. Suboptimal Peptide Concentration: The concentration may be too low to elicit a response. 2. Peptide Degradation: Improper storage or multiple freeze-thaw cycles.[10] 3. Low Receptor Expression: The chosen cell line may not express sufficient LHRH receptors. 4. Insufficient Incubation Time: The treatment duration may be too short. | 1. Optimize Concentration: Perform a wider dose-response experiment (e.g., 10⁻¹³ M to 10⁻⁵ M). 2. Use Fresh Aliquots: Prepare a fresh stock solution from lyophilized powder and use a new aliquot for each experiment.[10] 3. Verify Receptor Expression: Confirm LHRH receptor mRNA and protein levels using RT-qPCR and Western blot.[3] 4. Time-Course Experiment: Evaluate the effect at multiple time points (e.g., 24, 48, 72 hours).[5] |
| High background or non-specific effects | 1. Non-Specific Binding: The peptide may be binding to plasticware or other proteins.[13] 2. Vehicle Effects: The solvent used to dissolve the peptide (e.g., DMSO) may be causing cytotoxicity.[14] 3. Insufficient Blocking: In binding or immunoassay formats, blocking of non-specific sites may be inadequate.[13] | 1. Add a Carrier Protein: Include 0.1% BSA in your assay buffer to reduce non-specific binding.[8] Consider using low-binding microplates.[13] 2. Run Vehicle Controls: Always include a control group treated with the same concentration of the vehicle used for the peptide.[14] Keep the final DMSO concentration below 0.1%. 3. Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat milk) and increase incubation time or concentration.[13] |
| Poor reproducibility between experiments | 1. Inconsistent Cell Health/Passage: Cells may respond differently at high passage numbers or if their health is compromised. 2. Peptide Instability: The peptide may be degrading in solution over the course of the experiment.[15] 3. Inconsistent Seeding Density: Variation in the number of cells seeded per well.[16] 4. Hygroscopic Nature of Peptide: Lyophilized peptide may absorb moisture, leading to inaccurate weighing for stock solutions.[15] | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range and regularly check for viability and contamination.[16] 2. Prepare Fresh Dilutions: Prepare working dilutions of the peptide from a frozen stock solution immediately before each experiment. 3. Optimize Seeding: Determine the optimal cell seeding density during assay development to ensure cells are in the exponential growth phase.[16] 4. Equilibrate Peptide: Allow the lyophilized peptide vial to equilibrate to room temperature before opening and weighing to minimize moisture absorption.[15] |
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses the effect of LH-RH (4-10) on cell metabolic activity, an indicator of cell viability and proliferation.[5][17]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of LH-RH (4-10) in complete medium. Replace the old medium with 100 µL of medium containing the different peptide concentrations. Include vehicle-only and untreated controls.[5]
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[17]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Quantitative Data Summary
The following table presents hypothetical IC₅₀/EC₅₀ values for LHRH analogs in various cancer cell lines to serve as a reference point for experimental design. Actual values for LH-RH (4-10) must be determined empirically.
| Cell Line | Compound Type | Assay | Endpoint | IC₅₀ / EC₅₀ (Hypothetical) | Reference |
| PC-3 (Prostate) | LHRH-Lytic Peptide Conjugate | MTT | Cytotoxicity | 4.4 µM | [6] |
| DU-145 (Prostate) | LHRH-Lytic Peptide Conjugate | MTT | Cytotoxicity | 5.7 µM | [6] |
| LNCaP (Prostate) | LHRH-Lytic Peptide Conjugate | MTT | Cytotoxicity | 9.1 µM | [6] |
| ID8 (Ovarian) | LHRH-Targeted Peptide | MTT | Cytotoxicity | ~1.0 µM | [7] |
| Pituitary Cells | LHRH Antagonist (Cetrorelix) | Receptor Binding | Kᵢ | 1.21 nM | [8] |
Visualizations
Signaling Pathway
The binding of LHRH and its analogs to the LHRH receptor (LHRH-R), a G protein-coupled receptor, primarily activates the Gαq/11 pathway.[8] This leads to the activation of Phospholipase C (PLC), which subsequently triggers downstream signaling cascades involving IP₃, DAG, and Ca²⁺ mobilization, ultimately influencing gene transcription and cellular responses like hormone secretion or proliferation.[8]
Experimental Workflow
A typical workflow for assessing the effect of LH-RH (4-10) on cell viability involves several key stages, from initial cell culture preparation to final data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MOLNOVA | LHRH (4-10) | 51776-33-1 [molnova.com]
- 3. dovepress.com [dovepress.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced immunotherapy with LHRH-R targeted lytic peptide in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. biocompare.com [biocompare.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Enzymatic Degradation of LH-RH (4-10)
Welcome to the technical support center for researchers working with LH-RH (4-10). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize enzymatic degradation of your peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: My LH-RH (4-10) appears to be degrading in my cell culture or tissue homogenate experiments. What are the likely causes?
A1: Peptide degradation is a common issue when working with biological samples. The degradation of LH-RH (4-10) is likely due to the presence of endogenous proteases in your experimental system. Several enzymes have been identified to cleave the parent molecule, Luteinizing Hormone-Releasing Hormone (LH-RH), and are likely to also degrade its fragments. The primary culprits include Prolyl Endopeptidase (PEP), Angiotensin-Converting Enzyme (ACE), and Metalloendopeptidase 24.15 (EP24.15).[1][2][3]
Q2: How can I prevent the enzymatic degradation of LH-RH (4-10) in my experiments?
A2: There are several strategies you can employ to minimize enzymatic degradation:
-
Use of Protease Inhibitors: The most effective method is to add a protease inhibitor cocktail to your experimental buffer or media.[4][5][6] These cocktails contain a mixture of inhibitors that target a broad range of proteases.
-
Work at Low Temperatures: Performing your experiments on ice or at 4°C can significantly slow down enzymatic activity.
-
Minimize Freeze-Thaw Cycles: Aliquot your LH-RH (4-10) stock solution to avoid repeated freezing and thawing, which can lead to peptide degradation.
-
Optimize pH: The activity of proteases is pH-dependent. If your experimental conditions allow, working at a pH outside the optimal range for the degrading enzymes can reduce their activity.
Q3: Which specific enzymes are known to degrade LH-RH and what are their cleavage sites?
A3: The following table summarizes the key enzymes known to degrade the full-length LH-RH. While the exact cleavage sites on the (4-10) fragment may vary, this information provides a strong indication of the types of enzymatic activities to inhibit.
| Enzyme | Abbreviation | Known Cleavage Site on LH-RH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) |
| Prolyl Endopeptidase | PEP | Cleaves the Pro-Gly bond.[1] |
| Angiotensin-Converting Enzyme | ACE | Cleaves the Trp-Ser bond and releases the C-terminal tripeptide Arg-Pro-Gly-NH2.[3] |
| Metalloendopeptidase 24.15 | EP24.15 | Cleaves the Tyr-Gly bond.[2][7] |
Troubleshooting Guide
Problem: I'm still observing degradation of LH-RH (4-10) even after using a general protease inhibitor cocktail.
-
Potential Cause: The cocktail you are using may not contain specific inhibitors for the primary enzymes degrading your peptide.
-
Solution: Supplement your general protease inhibitor cocktail with specific inhibitors targeting the enzymes known to cleave LH-RH. The table below provides information on specific inhibitors and their effective concentrations.
| Target Enzyme | Inhibitor | Inhibitor Type | Reported IC50 / Ki |
| Prolyl Endopeptidase (PEP) | Prolyl Endopeptidase Inhibitor 2 | Competitive | IC50: 31.11 µM[8] |
| Prolyl Endopeptidase (PEP) | SUAM-1221 | Competitive | IC50: 3-27 nM[9] |
| Prolyl Endopeptidase (PEP) | Z-Pro-prolinal | Competitive | Ki: 15 nM |
| Angiotensin-Converting Enzyme (ACE) | Captopril | Competitive | - |
| Metalloendopeptidase 24.15 | cFP-AAF-pAB | Active site-directed | - |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol: In Vitro Enzymatic Stability Assay for LH-RH (4-10)
This protocol allows you to assess the stability of LH-RH (4-10) in the presence of a biological matrix (e.g., cell lysate, tissue homogenate) and to test the efficacy of different protease inhibitors.
Materials:
-
LH-RH (4-10) peptide
-
Biological matrix (e.g., cell lysate, tissue homogenate)
-
Protease inhibitor cocktail (broad-spectrum)
-
Specific protease inhibitors (e.g., Prolyl Endopeptidase inhibitor, Captopril)
-
Incubation buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile)
-
HPLC or LC-MS/MS system for peptide quantification
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of LH-RH (4-10) in an appropriate solvent (e.g., sterile water, DMSO).
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: LH-RH (4-10) in incubation buffer.
-
Biological Matrix Only: LH-RH (4-10) with the biological matrix in incubation buffer.
-
Matrix + General Inhibitors: LH-RH (4-10) with the biological matrix and a broad-spectrum protease inhibitor cocktail (typically used at a 1X final concentration from a 100X stock) in incubation buffer.[4]
-
Matrix + Specific Inhibitors: LH-RH (4-10) with the biological matrix and specific protease inhibitors at their recommended concentrations.
-
-
-
Incubation:
-
Pre-warm the reaction mixtures to the desired experimental temperature (e.g., 37°C).
-
Initiate the reaction by adding the biological matrix to the respective tubes.
-
Incubate the tubes at the chosen temperature.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
-
Quenching:
-
Immediately add the aliquot to a new tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the amount of intact LH-RH (4-10) in each sample using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of remaining LH-RH (4-10) against time for each condition to determine the degradation rate and the effectiveness of the inhibitors.
-
Visualizations
Caption: Potential enzymatic degradation pathways of LH-RH (4-10).
Caption: Workflow for in vitro stability assay of LH-RH (4-10).
References
- 1. Degradation of luteinizing hormone-releasing hormone (LHRH) by brain prolyl endopeptidase with release of des-glycinamide LHRH and glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Novel activity of human angiotensin I converting enzyme: release of the NH2- and COOH-terminal tripeptides from the luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Protease inhibitor cocktails | Abcam [abcam.com]
- 7. Is the metalloendopeptidase EC 3.4.24.15 (EP24.15), the enzyme that cleaves luteinizing hormone-releasing hormone (LHRH), an activating enzyme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl endopeptidase inhibitor 2 | PREP | 2362592-81-0 | Invivochem [invivochem.com]
- 9. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with LH-RH (4-10) solubility in buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common solubility issues encountered with the peptide LH-RH (4-10).
Frequently Asked Questions (FAQs)
Q1: What is LH-RH (4-10) and why is its solubility critical for experiments?
LH-RH (4-10) is a heptapeptide (B1575542) fragment derived from the degradation of Luteinising-Hormone Releasing Hormone (LHRH).[1] Its proper solubilization is crucial because incomplete dissolution leads to inaccurate peptide concentrations, which can significantly compromise experimental results, leading to issues with bioactivity and reproducibility.[2] Poor solubility can also cause peptide aggregation, which may reduce bioactivity and increase the risk of an immune response in cellular assays.[3]
Q2: What are the primary factors influencing the solubility of LH-RH (4-10)?
Several factors determine peptide solubility:
-
Amino Acid Composition: The sequence of LH-RH (4-10) is Ser-Tyr-Gly-Leu-Arg-Pro-Gly. It contains a mix of hydrophilic (Ser, Arg) and hydrophobic (Tyr, Leu) residues. The presence of Arginine gives the peptide a net positive charge at neutral pH.
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI) and highest at pH values far from the pI.[3] Since LH-RH (4-10) is a basic peptide (net charge of +2 at pH 7), it is more soluble in acidic conditions.
-
Buffer and Ionic Strength: The properties of the solvent, including its ionic strength, can impact how well the peptide dissolves. High ionic strength can sometimes reduce the solubility of a peptide.[4]
-
Temperature: Gently warming a solution (e.g., to <40°C) can sometimes help dissolve a peptide, but excessive heat should be avoided to prevent degradation.[4][5][6]
Q3: My lyophilized LH-RH (4-10) powder won't dissolve in a neutral buffer (e.g., PBS pH 7.4). What should I do first?
First, ensure you have followed the basic steps: allow the vial to warm to room temperature, and briefly centrifuge it to collect all the powder at the bottom.[6][7] If it still doesn't dissolve in a neutral buffer, the next step is to use an acidic solvent. Since LH-RH (4-10) is a basic peptide, lowering the pH will increase its net positive charge and enhance its interaction with water. Try adding a small amount of 10% acetic acid solution dropwise until the peptide dissolves.[2]
Q4: Can I use organic solvents like DMSO to dissolve LH-RH (4-10)?
While organic solvents like Dimethyl sulfoxide (B87167) (DMSO) are excellent for highly hydrophobic peptides, they are typically not the first choice for a charged peptide like LH-RH (4-10).[2][8] However, if the peptide fails to dissolve in acidic aqueous solutions, a small amount of DMSO can be used to first solubilize the peptide, followed by a slow, dropwise addition of your aqueous buffer to reach the desired final concentration.[5][8] Be mindful that DMSO can be toxic to cells, so the final concentration should typically be kept low (e.g., <1% v/v) for cellular assays.[2][8]
Q5: What are the visual signs of poor solubility or aggregation?
A properly solubilized peptide solution should be clear and free of visible particles.[7] Signs of poor solubility include:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible Particulates: You can see solid particles suspended in the solution.
-
Gel Formation: The solution becomes viscous or forms a gel, which can happen with peptides that form strong intermolecular hydrogen bonds.[6]
If you observe any of these, sonication may help break up aggregates.[7][9] If the issue persists, the peptide has not fully dissolved. Always centrifuge your peptide solution before use to pellet any undissolved material.[2][4]
Q6: How should I store the reconstituted LH-RH (4-10) solution?
Once dissolved, it is recommended to prepare aliquots of the peptide stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or below.[2]
Troubleshooting Guide
Use this guide to address specific problems you may encounter during the solubilization of LH-RH (4-10).
| Problem | Potential Cause | Recommended Solution |
| Powder won't dissolve in water or neutral buffer (e.g., PBS) | The peptide is basic and requires an acidic pH for optimal solubility. | 1. Try dissolving in sterile, distilled water first.[10][8] 2. If solubility is poor, add 10% aqueous acetic acid dropwise while vortexing.[10] 3. As a last resort for non-cellular assays, a very small amount of Trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution with water.[4][8] |
| Solution is cloudy or has visible precipitates | The peptide has exceeded its solubility limit in the chosen solvent or is aggregating. | 1. Sonication: Briefly sonicate the solution in an ice bath to help break up particulates.[7][9] 2. Gentle Warming: Warm the solution to <40°C, as this can increase solubility.[5][6] 3. Dilution: The concentration may be too high. Dilute a small test amount to see if it clarifies. 4. Re-evaluation: If the above fails, the solvent system is likely inappropriate. Lyophilize the peptide again and attempt dissolution with a different solvent based on the guidelines.[9] |
| Peptide solution appears to have low biological activity | Incomplete dissolution, degradation, or aggregation. | 1. Confirm Solubilization: Ensure the stock solution is completely clear before use. Centrifuge the solution before taking an aliquot for your experiment to remove any micro-aggregates.[2][4] 2. Check Storage: Ensure the peptide was stored correctly (lyophilized at -20°C or below, solution in aliquots at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. pH of Final Solution: After dissolving in an acidic solution, ensure the pH of the final experimental buffer is compatible with your assay. |
Experimental Protocols
Protocol 1: Standard Reconstitution of LH-RH (4-10)
-
Preparation: Before opening, allow the vial of lyophilized LH-RH (4-10) to equilibrate to room temperature (preferably in a desiccator).[6]
-
Centrifugation: Centrifuge the vial briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all the peptide powder is at the bottom of the tube.[7]
-
Initial Solubilization: Add the required volume of sterile, distilled water to achieve the desired stock concentration. Vortex gently.
-
Troubleshooting Dissolution: If the peptide does not fully dissolve, add 10% acetic acid drop-by-drop while vortexing until the solution becomes clear.[10]
-
Sonication (Optional): If particulates remain, sonicate the vial for 10-second bursts, chilling on ice between each burst, for up to 3 cycles.[7]
-
Storage: Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C.
Protocol 2: Small-Scale Solubility Testing
To avoid risking your entire sample, always perform a solubility test on a small aliquot first.[2][6][10]
-
Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg).
-
Attempt to dissolve it in a calculated volume of your primary buffer choice (e.g., sterile water or PBS pH 7.4).
-
Observe the result. If it is not soluble, test the solvents in the recommended order (see table above), starting with the mildest conditions.
-
Once you identify an appropriate solvent, you can confidently dissolve the remainder of your peptide.
Visual Guides
Caption: Troubleshooting workflow for solubilizing LH-RH (4-10).
Caption: Canonical LHRH signaling pathway in pituitary gonadotrophs.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. biorbyt.com [biorbyt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biocat.com [biocat.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. biobasic.com [biobasic.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of LH-RH (4-10)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for enhancing the in vivo bioavailability of the peptide LH-RH (4-10).
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the in vivo bioavailability of LH-RH (4-10)?
The oral and systemic bioavailability of peptides like LH-RH (4-10) is severely restricted by several physiological hurdles. Native Luteinizing Hormone-Releasing Hormone (LHRH) has a very short plasma half-life of approximately 2 to 4 minutes in humans due to rapid enzymatic degradation[1][2]. The key barriers include:
-
Enzymatic Degradation: Upon administration, the peptide is exposed to a host of proteolytic enzymes (peptidases and proteases) in the gastrointestinal (GI) tract and blood plasma. These enzymes cleave the peptide bonds, generating smaller, inactive fragments[1][3].
-
Epithelial Barrier: The intestinal epithelium presents a significant challenge for absorption. Due to their generally hydrophilic nature and size, peptides have poor permeability across the lipid-rich cell membranes (transcellular route). Furthermore, the tight junctions between epithelial cells restrict the passage of most peptides (paracellular route)[3][4][5].
-
Physicochemical Instability: The fluctuating pH environment of the GI tract, from highly acidic in the stomach to more neutral in the intestine, can cause denaturation and degradation of the peptide's structure[3][6].
-
Rapid Clearance: Even if the peptide reaches systemic circulation, it is subject to rapid clearance by the liver and kidneys[1].
Q2: What are the leading strategies to protect LH-RH (4-10) from enzymatic degradation?
Protecting the peptide from enzymatic cleavage is a critical first step. Key strategies involve structural modification and advanced formulation techniques:
-
Chemical Modification:
-
D-Amino Acid Substitution: Replacing a natural L-amino acid with a D-amino acid at a known cleavage site can sterically hinder enzyme recognition and binding, significantly increasing stability. Substitution at position 6 of the LHRH sequence is a common and effective strategy[2][7][8].
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can create a protective hydrophilic shield around the peptide, sterically hindering the approach of enzymes[3][5].
-
Glycosylation: Conjugating the peptide with carbohydrate moieties has been shown to increase metabolic stability and improve its pharmacokinetic profile[9].
-
-
Encapsulation:
-
Co-administration with Enzyme Inhibitors: Formulating the peptide with protease inhibitors, such as bestatin (B1682670) (an aminopeptidase (B13392206) inhibitor) or aprotinin, can locally reduce enzymatic activity, allowing more of the intact peptide to survive transit[3][10][11].
Q3: My peptide is stable against degradation but shows poor absorption. How can I improve its transport across the intestinal epithelium?
If the peptide is stable but poorly absorbed, the focus shifts to overcoming the epithelial barrier. Effective strategies include:
-
Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium. They can act by opening the tight junctions between cells (e.g., chitosan, EDTA) or by altering the fluidity of the cell membrane to facilitate transcellular passage (e.g., certain surfactants and fatty acids)[3][4][10].
-
Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate the peptide in lipidic carriers. These formulations can leverage lipid absorption pathways to improve bioavailability[3].
-
Mucoadhesive Systems: Using mucoadhesive polymers (e.g., thiolated polymers or "thiomers") in the formulation can increase the residence time of the delivery system at the mucosal surface, providing a longer window for absorption[3][4].
-
Cell-Penetrating Peptides (CPPs): Conjugating LH-RH (4-10) to a CPP can facilitate its direct transport across the cell membrane into the systemic circulation[3].
Q4: What are the recommended analytical methods for accurately quantifying LH-RH (4-10) in biological samples?
Accurate quantification is essential for pharmacokinetic and bioavailability studies. The gold standard techniques are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with UV detection is a robust method for separating and quantifying the peptide in formulation and stability studies[11][12].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for quantifying peptides in complex biological matrices like plasma or urine. It offers high sensitivity and specificity, allowing for accurate measurement of low concentrations[12][13]. Methods like UPLC-MS/MS or nano-HPLC-HRMS provide excellent limits of detection (LOD) in the low ng/mL or even pg/mL range[12][13].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid peptide degradation in in vitro plasma or tissue homogenate stability assays. | 1. High activity of proteolytic enzymes in the matrix. 2. Sub-optimal pH or buffer conditions for peptide stability. 3. Inherent instability of the peptide sequence. | 1. Co-incubate with Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail or specific inhibitors like bestatin to the assay to confirm enzymatic degradation[11]. 2. Optimize pH: Determine the optimal pH for stability. For LHRH, maximum stability in solution was found at pH 6.05[11]. 3. Modify the Peptide: If inherent instability is the issue, consider synthesizing an analog with a D-amino acid substitution at a predicted cleavage site. |
| Low or undetectable plasma concentration after oral administration. | 1. Extensive pre-systemic degradation in the GI tract. 2. Poor permeation across the intestinal mucus and epithelial layers. 3. Inefficient release from the delivery vehicle. | 1. Protect the Peptide: Use an enteric coating to protect the formulation from the acidic stomach environment and ensure release in the intestine[3]. Encapsulate the peptide in nanoparticles to shield it from enzymes[7]. 2. Enhance Permeation: Co-formulate with a permeation enhancer like chitosan[4]. 3. Optimize Formulation: Review the design of your delivery system (e.g., nanoparticle composition, drug load) to ensure efficient release of the peptide at the site of absorption. |
| High variability in pharmacokinetic data between subjects. | 1. Inconsistent formulation (e.g., aggregation, non-uniform particle size). 2. Inconsistent administration technique (e.g., variations in gavage volume or placement). 3. Physiological variability between animals. | 1. Validate Formulation: Ensure the peptide is fully dissolved and the formulation is homogenous before each administration. Prepare fresh solutions to avoid stability issues[14]. 2. Standardize Procedures: Use consistent, well-trained techniques for animal handling and dosing. 3. Increase Sample Size: Increase the number of animals per group to improve statistical power and account for biological variability[14]. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on LHRH and its analogs, providing a baseline for experimental design.
Table 1: In Vivo Half-Life of LHRH and Analogs
| Compound | Half-Life | Administration Route | Species | Reference |
| Native LHRH | 2 - 4 minutes | - | Human | [1] |
| Leuprolide | 3 - 3.6 hours | Subcutaneous | Human | [1] |
| Goserelin | 2.3 - 4.2 hours | Subcutaneous | Human | [1] |
| Buserelin | ~80 minutes | High-dose injection | - | [1][15] |
Table 2: Bioavailability and Stability Enhancement Strategies
| Strategy | Peptide/Analog | Outcome | Model | Reference |
| Glycosylation | Lactose-modified LHRH | Oral bioavailability increased to 14% (from <1%). | Rat | [9] |
| Enzyme Inhibition | LHRH | Degradation rate constant in skin reduced from 0.167 hr⁻¹ to 0.082 hr⁻¹ with bestatin. | Ex vivo (Pig Skin) | [11] |
| Chemical Modification | [D-Trp⁶]LHRH (Triptorelin) | Half-life of 7.6 hours. | - | [1] |
Visualizations
Caption: Key Physiological Barriers to Oral Peptide Bioavailability.
Caption: General Workflow for Developing an Enhanced Bioavailability Formulation.
Caption: Simplified LHRH Receptor Signaling Pathway for Bioactivity Assessment.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability in Rat Plasma
Objective: To assess the enzymatic stability of LH-RH (4-10) formulations in a biologically relevant matrix.
Materials:
-
LH-RH (4-10) test formulation and control (unformulated peptide).
-
Freshly collected rat plasma (with anticoagulant, e.g., K₂EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protease inhibitor (e.g., Bestatin) for positive control.
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) for protein precipitation.
-
Incubator or water bath at 37°C.
-
Centrifuge, HPLC or LC-MS/MS system.
Procedure:
-
Spike a known concentration of the LH-RH (4-10) formulation (e.g., to a final concentration of 10 µg/mL) into pre-warmed (37°C) rat plasma.
-
For a control, spike the same concentration into PBS. For a positive control, spike into plasma pre-treated with an enzyme inhibitor.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma mixture.
-
Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold ACN with 0.1% TFA (e.g., 300 µL).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Collect the supernatant and analyze for the concentration of intact LH-RH (4-10) using a validated HPLC or LC-MS/MS method.
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the degradation half-life (t½) by fitting the data to a first-order decay model.
-
Compare the half-life of the formulated peptide to the unformulated control.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile and calculate the absolute oral bioavailability of an LH-RH (4-10) formulation.
Materials:
-
LH-RH (4-10) formulation for oral administration.
-
LH-RH (4-10) solution in a sterile vehicle for intravenous (IV) injection.
-
Sprague-Dawley or Wistar rats (e.g., 200-250g), fasted overnight.
-
Oral gavage needles, syringes.
-
Blood collection tubes (e.g., EDTA-coated microtubes).
-
Anesthesia (as per institutional guidelines).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Divide rats into two groups: Oral (n=5-6) and IV (n=3-4).
-
Oral Group: Administer the LH-RH (4-10) formulation at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer the LH-RH (4-10) solution via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein at pre-determined time points.
-
Oral: Pre-dose, 15, 30, 60, 90, 120, 240, 360, and 480 minutes.
-
IV: Pre-dose, 2, 5, 15, 30, 60, 120, and 240 minutes.
-
-
Immediately place blood samples into EDTA tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the peptide from plasma samples (e.g., using protein precipitation or solid-phase extraction).
-
Quantify the concentration of LH-RH (4-10) in each sample using a validated LC-MS/MS method[12][13].
Data Analysis:
-
Plot the mean plasma concentration versus time for both oral and IV groups.
-
Use pharmacokinetic software to calculate key parameters:
-
Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral group.
-
Elimination half-life (t½).
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically modified peptides and proteins - critical considerations for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Results in LH-RH (4-10) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the luteinizing hormone-releasing hormone fragment, LH-RH (4-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My LH-RH (4-10) peptide won't dissolve properly. What should I do?
A1: Inconsistent solubility is a common issue with peptides. The solubility of LH-RH (4-10) (Sequence: Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) can be influenced by its amino acid composition. As a neutral peptide with both hydrophobic and charged residues, a systematic approach to solubilization is recommended. Always start by attempting to dissolve a small amount of the peptide before preparing your stock solution. If you encounter issues, refer to the troubleshooting guide below.
Q2: I'm observing a gradual loss of activity with my LH-RH (4-10) solution. Why is this happening and how can I prevent it?
A2: Peptides in solution are susceptible to degradation over time due to factors like proteolysis, oxidation, and repeated freeze-thaw cycles. Lyophilized LH-RH (4-10) is stable for at least two years when stored at -20°C.[1] Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated temperature fluctuations. For the full LHRH decapeptide, aqueous solutions have been shown to be stable for up to 10 weeks at 37°C and for 2 years at 4°C, suggesting that the fragment may also exhibit good stability under proper storage conditions.[2]
Q3: My cell-based assay results with LH-RH (4-10) are highly variable between experiments. What are the potential causes?
A3: High variability in cell-based assays can stem from multiple factors. These include inconsistencies in cell health and passage number, variations in reagent preparation and handling, and imprecise timing in kinetic assays. Ensure that your cell line expresses the GnRH receptor and that its expression level is consistent across experiments. Standardizing cell seeding density and serum batches can also help reduce variability.
Q4: I am seeing high background or non-specific binding in my receptor binding assay with LH-RH (4-10). How can I troubleshoot this?
A4: High non-specific binding can obscure your results. This can be caused by the peptide sticking to surfaces other than the receptor. To mitigate this, ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA), in your binding buffer. Optimizing the number and duration of washing steps is also critical to remove unbound peptide without dissociating specifically bound peptide.
Troubleshooting Guides
Issue 1: Inconsistent Peptide Solubility
If you are experiencing difficulties dissolving your lyophilized LH-RH (4-10) peptide, follow these steps:
-
Initial Attempt with Water: Try to dissolve a small amount of the peptide in sterile, distilled water.
-
Acidic Conditions: Since LH-RH (4-10) contains a basic arginine residue, dissolving it in a mildly acidic solution can help. Try a dilute (e.g., 10%) acetic acid solution.
-
Organic Solvents: For highly hydrophobic peptides, an organic solvent may be necessary for initial reconstitution. Use a small amount of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the peptide, and then slowly add this solution to your aqueous buffer to the desired final concentration.[3]
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
Issue 2: Variable Bioactivity in Functional Assays
If you are observing inconsistent results in functional assays such as LH release or calcium mobilization, consider the following:
-
Dose-Response Curve: Always perform a full dose-response curve to determine the optimal working concentration of LH-RH (4-10) for your specific cell line and assay conditions.
-
Cell Health: Ensure your cells are healthy, within a consistent passage number range, and not over-confluent.
-
Receptor Expression: Confirm GnRH receptor expression in your cell line using techniques like qPCR or immunocytochemistry.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For example, use the full LHRH decapeptide as a positive control.
-
Reagent Preparation: Prepare fresh dilutions of LH-RH (4-10) for each experiment from a frozen aliquot to avoid degradation.
Quantitative Data
Due to the limited availability of specific quantitative data for the LH-RH (4-10) fragment, the following tables provide data for the full LHRH decapeptide as a reference for stability and general guidelines for solubility.
Table 1: Stability of LHRH in Aqueous Solution
This data, based on the full LHRH decapeptide, can serve as a general guide for the stability of its fragments.
| Temperature | pH | Stability | Reference |
| 37°C | Neutral | Stable for at least 10 weeks | [2] |
| 4°C | Neutral | Stable for 2 years | [2] |
| 25°C | 6.05 | Estimated shelf-life of ~4 years | [4] |
| 65-90°C | 6.05 | Degradation follows first-order kinetics | [4] |
| Ambient | Non-sterile | Degradation observed after 4 months | [2] |
Table 2: General Solubility Guidelines for Peptides
These are general recommendations; empirical testing is always advised.
| Peptide Characteristic | Recommended Solvent |
| Overall Positive Charge | Dilute Acetic Acid or Water |
| Overall Negative Charge | Dilute Ammonium Hydroxide or Water |
| Neutral or Hydrophobic | DMSO, DMF, or Acetonitrile followed by dilution in aqueous buffer |
Table 3: Bioactivity of LH-RH (4-10)
| Assay Type | System | Parameter | Value | Reference |
| Antibody Binding Assay | Monoclonal Antibody P81662 | IC50 | 23 pM | [5] |
Note: The IC50 value above indicates high affinity for this specific antibody but does not directly measure the biological activity in a cellular context (e.g., receptor activation and downstream signaling).
Experimental Protocols
Competitive GnRH Receptor Binding Assay
Objective: To determine the binding affinity of LH-RH (4-10) to the GnRH receptor.
Materials:
-
Cell line expressing GnRH receptors (e.g., pituitary cells or a transfected cell line).
-
Radiolabeled GnRH analog (e.g., [125I]-[D-Trp6]-LHRH).
-
Unlabeled LH-RH (4-10) as the competitor.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture and harvest GnRH receptor-expressing cells. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: Set up a series of tubes containing a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled LH-RH (4-10). Add the cell membrane preparation to each tube. Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled agonist).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value.
In Vitro LH Release Assay from Pituitary Cells
Objective: To measure the ability of LH-RH (4-10) to stimulate LH release from pituitary cells.
Materials:
-
Primary pituitary cells or a pituitary cell line (e.g., LβT2 cells).
-
Cell culture medium.
-
LH-RH (4-10) test solutions.
-
Positive control (e.g., full-length LHRH).
-
LH ELISA kit.
Procedure:
-
Cell Culture: Culture pituitary cells in multi-well plates.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of LH-RH (4-10) or control peptides.
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
LH Measurement: Measure the concentration of LH in the supernatant using a specific ELISA kit.
-
Data Analysis: Plot the LH concentration against the log of the LH-RH (4-10) concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
GnRH Receptor Signaling Pathway
The binding of GnRH or its agonists to the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gαq/11 pathway. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the synthesis and release of LH and FSH.
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for Investigating Inconsistent Results
This workflow provides a logical sequence of steps to troubleshoot variability in your LH-RH (4-10) experiments.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. molnova.com [molnova.com]
- 2. Factors altering the secretion of LHRH from superfused fragments of rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Best Practices for Handling and Aliquoting Lyophilized LH-RH (4-10)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and aliquoting lyophilized Luteinizing Hormone-Releasing Hormone (4-10) (LH-RH (4-10)). This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is LH-RH (4-10) and what are its key properties?
LH-RH (4-10) is a heptapeptide (B1575542) fragment of the full Luteinizing Hormone-Releasing Hormone. It is supplied as a lyophilized powder. Key properties are summarized in the table below.
Q2: How should I store lyophilized LH-RH (4-10) upon receipt?
For long-term storage, lyophilized LH-RH (4-10) should be stored at -20°C or -80°C in a desiccator to prevent degradation. For short-term storage, it can be kept at 4°C for a few days to weeks. It is crucial to protect the peptide from moisture and light.[1]
Q3: What is the best solvent for reconstituting lyophilized LH-RH (4-10)?
The choice of solvent depends on the experimental application. For cell culture experiments, sterile, cell culture-grade water, phosphate-buffered saline (PBS) at pH 7.2-7.4, or a small amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution with aqueous buffer are common choices.[2] One source indicates that LH-RH (4-10) is soluble in DMSO at a concentration of 10 mM.[3]
Q4: How do I properly reconstitute the lyophilized peptide?
To ensure accurate concentration and maintain peptide integrity, follow these steps:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of the appropriate sterile solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.[4]
Q5: What is the recommended method for aliquoting the reconstituted peptide solution?
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes.[1] Use low-protein-binding microcentrifuge tubes for aliquoting to minimize loss of the peptide due to adsorption to the plastic surface.
Q6: How should I store the aliquoted peptide solutions?
Store the aliquots at -20°C or for longer-term storage, at -80°C. When you need to use an aliquot, thaw it on ice and use it immediately. Discard any unused portion of the thawed aliquot to avoid degradation.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C33H45N9O8 | Inferred from amino acid sequence |
| Molecular Weight | 719.77 g/mol | Inferred from amino acid sequence |
| Solubility in DMSO | 10 mM | [3] |
| Storage of Lyophilized Peptide | -20°C or -80°C (long-term) | [1] |
| Storage of Reconstituted Peptide | -20°C or -80°C (in aliquots) | [4] |
| Stability of Parent LHRH in Aqueous Solution | Stable for up to 2 years at 4°C; Stable for up to 10 weeks at 37°C | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized LH-RH (4-10) for In Vitro Studies
Objective: To prepare a stock solution of LH-RH (4-10) for use in cell-based assays.
Materials:
-
Lyophilized LH-RH (4-10)
-
Sterile, nuclease-free water or sterile PBS (pH 7.4)
-
Dimethyl sulfoxide (DMSO), cell culture grade (if required)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Allow the vial of lyophilized LH-RH (4-10) and the chosen solvent to reach room temperature.
-
Calculation: Determine the volume of solvent needed to achieve the desired stock concentration. For example, to make a 1 mM stock solution from 1 mg of peptide (MW = 719.77 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 719.77 g/mol ) / 0.001 mol/L = 0.00139 L = 1.39 mL
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide.
-
Carefully add the calculated volume of solvent to the vial.
-
Gently swirl the vial until the peptide is completely dissolved. If solubility is an issue in aqueous buffers, first dissolve the peptide in a small amount of DMSO and then dilute it to the final volume with the aqueous buffer.
-
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; Peptide has aggregated. | Try gentle warming or sonication to aid dissolution.[6] If the peptide is hydrophobic, try dissolving in a small amount of an organic solvent like DMSO first, then slowly add aqueous buffer. |
| Cloudy or precipitated solution | Peptide is not fully dissolved; Bacterial contamination; Temperature shock. | Ensure the peptide and solvent are at room temperature before mixing.[1][6] If cloudiness persists, consider filtering the solution through a 0.22 µm sterile filter.[6] Do not use a cloudy solution in experiments.[1] |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling; Inaccurate pipetting. | Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles. Ensure pipettes are calibrated and use proper pipetting techniques, especially for potent peptides where small volume errors can have a large impact. |
| Difficulty withdrawing or adding liquid to the vial | Air pressure difference inside the vial. | To equalize pressure, you can insert a syringe with some air into the stopper. The syringe will either draw in or release air, making it easier to handle the liquid.[6][7] |
Visualizations
Caption: A flowchart illustrating the recommended workflow for reconstituting lyophilized LH-RH (4-10).
Caption: A logic diagram for troubleshooting common problems encountered when working with LH-RH (4-10) solutions.
References
- 1. bluewellpeptides.com [bluewellpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. gentaur.com [gentaur.com]
- 4. jpt.com [jpt.com]
- 5. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uk-peptides.com [uk-peptides.com]
- 7. powerofpeptidesodyssey.com [powerofpeptidesodyssey.com]
Refinement of protocols for LH-RH (4-10) receptor binding studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on LH-RH (4-10) receptor binding studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during LH-RH (4-10) receptor binding experiments in a question-and-answer format.
Issue 1: High Variability and Inconsistent Results
-
Question: My replicate wells show high variability, and my results are inconsistent between experiments. What are the potential causes and solutions?
-
Answer: Inconsistent results in cell-based and membrane binding assays can arise from several factors. Key areas to investigate include:
-
Cell Seeding and Culture Conditions:
-
Inconsistent Cell Density: Ensure a uniform number of viable cells are seeded in each well. Using a cell counter is highly recommended for accuracy.
-
Variable Cell Confluency: Plate cells at a density that prevents them from becoming over-confluent during the experiment, as this can alter receptor expression.
-
High Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic changes in the cells.
-
-
Reagent Preparation and Handling:
-
Peptide Degradation: LH-RH (4-10), being a peptide, is susceptible to degradation. Prepare fresh dilutions for each experiment from a lyophilized stock stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of reconstituted peptide.
-
Inaccurate Pipetting: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing of the stock solution before each dilution step.
-
-
Assay Protocol Execution:
-
Inconsistent Incubation Times: Maintain a consistent incubation period for all wells and experiments to ensure binding reaches equilibrium.
-
"Edge Effects" in Microplates: The outermost wells of a microplate are prone to evaporation, leading to changes in reagent concentrations. It is advisable to either avoid using these wells or fill them with a buffer to maintain humidity.
-
-
Issue 2: Low or No Signal Response
-
Question: I am not observing any significant binding of my radiolabeled LH-RH (4-10) analog or am getting a very low signal in my functional assay. What should I check?
-
Answer: A weak or absent signal can be due to issues with the cells, the reagents, or the assay setup itself.
-
Cell Line and Receptor Expression:
-
Confirm Receptor Expression: Verify that your chosen cell line expresses the LH-RH receptor (GnRH receptor). This can be confirmed via methods like qPCR or a preliminary binding assay with a known potent ligand.
-
Cell Health: Ensure cells are healthy and viable. Poor cell health can negatively impact receptor expression and overall cellular response.
-
-
Ligand and Reagent Integrity:
-
Peptide Activity: The biological activity of the LH-RH (4-10) peptide may have diminished over time due to improper storage or handling. Use a fresh, properly stored stock.
-
Radioligand Quality: If using a radioligand, ensure it has not degraded. Check the specific activity and purity of the radiolabeled compound.
-
-
Assay Conditions and Detection:
-
Suboptimal Assay Buffer: The composition of the binding buffer (e.g., pH, presence of protease inhibitors) can significantly affect ligand binding. Ensure your buffer conditions are optimized for the LH-RH receptor.
-
Incorrect Instrument Settings: For functional assays measuring fluorescence or luminescence, verify that the plate reader settings (e.g., excitation/emission wavelengths, read time) are correct for your detection reagent.
-
-
Issue 3: Dose-Response Curve is Right-Shifted (Lower Potency)
-
Question: The dose-response curve for my LH-RH (4-10) analog is shifted to the right, indicating lower than expected potency. What could be the reason?
-
Answer: A right-shifted dose-response curve suggests that a higher concentration of the ligand is needed to achieve the same effect, indicating reduced potency.
-
Peptide Degradation: This is a primary suspect. The effective concentration of the active peptide may be lower than the calculated concentration due to degradation. Always prepare fresh dilutions from a properly stored lyophilized stock for each experiment.
-
Presence of Antagonists or Inhibitors: Contaminants in your reagents or cell culture medium could be acting as antagonists or inhibitors at the receptor.
-
Non-Equilibrium Conditions: If the incubation time is too short, the binding may not have reached equilibrium, leading to an underestimation of potency. Ensure your incubation time is sufficient.
-
Quantitative Data Summary
The following tables summarize key quantitative data for LH-RH and its analogs from receptor binding studies. Note that binding affinities can vary depending on the experimental conditions, cell type, and specific analog used.
Table 1: Binding Affinities (Kd) of LH-RH Analogs
| Ligand/Analog | Cell Line/Tissue | Dissociation Constant (Kd) | Reference |
| Cecropin B-LHRH' (modified 4-10) | Drug-resistant ovarian and endometrial cancer cells | 0.252 ± 0.061 nM | |
| LHRH-PE40 | Human liver cancer HEPG cells | 0.43 ± 0.12 nmol/L | |
| LHRH | Human liver cancer HEPG cells | 4.86 ± 1.47 nmol/L | |
| [D-Trp6]LHRH | Human ovarian cancer cell line EFO-21 | 0.53 nM | |
| [D-Trp6]LHRH | Human ovarian cancer cell line EFO-27 | 0.41 nM |
Table 2: Maximal Binding Capacity (Bmax) of LH-RH Analogs
| Ligand/Analog | Cell Line/Tissue | Maximal Binding Capacity (Bmax) | Reference |
| LHRH-PE40 | Human liver cancer HEPG cells | 0.37 ± 0.15 µmol/g | |
| LHRH | Human liver cancer HEPG cells | 0.42 ± 0.13 µmol/g | |
| [D-Trp6]LHRH | Human ovarian cancer cell line EFO-21 | 1.1 fmol/10^6 cells | |
| [D-Trp6]LHRH | Human ovarian cancer cell line EFO-27 | 0.8 fmol/10^6 cells |
Detailed Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay for LH-RH (4-10)
This protocol outlines a typical competitive binding assay to determine the affinity of LH-RH (4-10) for its receptor using a radiolabeled competitor.
Materials:
-
Cell line expressing LH-RH receptors (e.g., human ovarian cancer cell lines like EFO-21, EFO-27).
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Binding buffer (e.g., Tris-HCl, BSA).
-
Radiolabeled LH-RH analog (e.g., 125I-[D-Trp6]LH-RH).
-
Unlabeled LH-RH (4-10) peptide.
-
Unlabeled potent GnRH agonist (for non-specific binding, e.g., [D-Trp6]LH-RH).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells to an appropriate confluency.
-
Harvest the cells and wash with cold PBS.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled LH-RH (4-10) peptide.
-
In microcentrifuge tubes, add a constant amount of the radiolabeled LH-RH analog.
-
Add varying concentrations of the unlabeled LH-RH (4-10) to create a competition curve.
-
For determining total binding, add only the radioligand and buffer.
-
For determining non-specific binding, add the radioligand and a high concentration of an unlabeled potent GnRH agonist.
-
Add the cell membrane preparation to each tube.
-
Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C, but this should be optimized).
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled LH-RH (4-10).
-
Analyze the data using a non-linear regression program to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
Visualizations
Signaling Pathway of the LH-RH Receptor
The LH-RH receptor, a type of G-protein coupled receptor (GPCR), primarily signals through the Gαq/11 pathway. Upon ligand binding, the receptor activates Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in the cellular response.
Validation & Comparative
Unveiling the Enigmatic Role of LH-RH (4-10) in Pituitary Function: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of hypothalamic hormones and their fragments with the pituitary is paramount. This guide provides a comparative analysis of the effects of the Luteinizing Hormone-Releasing Hormone fragment, LH-RH (4-10), on pituitary cells. Due to a notable scarcity of direct experimental data on this specific fragment, this guide will objectively present the available information and draw comparisons with the well-characterized effects of native Gonadotropin-Releasing Hormone (GnRH) and its synthetic analogs.
LH-RH (4-10), a heptapeptide (B1575542) fragment, is recognized as a major degradation product of the full-length Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] While the parent hormone's role in stimulating the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from pituitary gonadotrophs is well-established, the biological activity of its fragments remains an area of active investigation.
Comparative Analysis of Pituitary Receptor Binding and Gonadotropin Release
In contrast, extensive data exists for native GnRH and its synthetic agonists and antagonists. These compounds have been pivotal in both research and clinical applications, offering a valuable framework for comparison.
Table 1: Comparative Binding Affinities for the Pituitary GnRH Receptor
| Compound | Receptor Binding Affinity (Kd/Ki) | Comments |
| LH-RH (4-10) | Data not available in published literature | Indirect evidence suggests potential for binding to GnRH-like sites.[2] |
| GnRH (LHRH) | ~2 nM (Kd) | Demonstrates high-affinity binding to pituitary receptors.[1] |
| GnRH Agonists (e.g., Buserelin, Triptorelin) | High affinity (often sub-nanomolar) | Designed for increased receptor affinity and resistance to degradation. |
| GnRH Antagonists (e.g., Cetrorelix) | High affinity | Competitively block the GnRH receptor. |
Table 2: Comparative Effects on Gonadotropin (LH & FSH) Secretion from Pituitary Cells
| Compound | Effect on LH Secretion | Effect on FSH Secretion | Comments |
| LH-RH (4-10) | Data not available in published literature | Data not available in published literature | Studies on fragments of a synthetic LHRH analogue have shown that a (4-9) fragment can induce LH and FSH release.[3] |
| GnRH (LHRH) | Stimulatory (pulsatile administration) | Stimulatory (pulsatile administration) | The frequency of GnRH pulses can differentially regulate LH and FSH secretion.[4] |
| GnRH Agonists | Initial stimulation followed by sustained suppression (downregulation) | Initial stimulation followed by sustained suppression | The initial "flare" effect is followed by receptor desensitization. |
| GnRH Antagonists | Inhibitory | Inhibitory | Directly block GnRH-stimulated gonadotropin release. |
Experimental Protocols
To facilitate further research into the effects of LH-RH (4-10) and other GnRH-related compounds, detailed methodologies for key experiments are provided below.
Pituitary Cell Culture
This protocol outlines the primary culture of anterior pituitary cells, a fundamental technique for in vitro studies of gonadotropin secretion.
Objective: To isolate and culture viable, hormone-secreting cells from the anterior pituitary.
Materials:
-
Anterior pituitary glands (e.g., from rodents)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Dispase or Collagenase
-
DNase I
-
Sterile dissection tools and cultureware
Procedure:
-
Aseptically remove anterior pituitary glands and place them in cold DMEM.
-
Mince the tissue into small fragments.
-
Incubate the fragments in a dissociation enzyme solution (e.g., Dispase or Collagenase with DNase I) with gentle agitation until a single-cell suspension is achieved.
-
Terminate the enzymatic digestion by adding serum-containing medium.
-
Filter the cell suspension through a fine mesh to remove undigested tissue.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in culture medium (e.g., DMEM supplemented with FBS, HS, and antibiotics).
-
Plate the cells in appropriate culture dishes or multi-well plates and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to adhere and recover before initiating experimental treatments.
GnRH Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GnRH receptor.[5][6]
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., LH-RH (4-10)) to the GnRH receptor in pituitary membrane preparations.
Materials:
-
Pituitary membrane preparation (from cultured cells or tissue)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
Unlabeled test compound (LH-RH (4-10))
-
Unlabeled standard GnRH agonist (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, add the pituitary membrane preparation, a fixed concentration of the radiolabeled ligand, and either buffer (for total binding), a high concentration of unlabeled standard (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Gonadotropin Secretion Assay
This protocol details the measurement of LH and FSH released from cultured pituitary cells in response to treatment.
Objective: To determine the effect of a test compound on the secretion of LH and FSH from primary pituitary cells.
Materials:
-
Primary pituitary cell cultures
-
Test compound (LH-RH (4-10))
-
Positive control (e.g., native GnRH)
-
Negative control (vehicle)
-
Serum-free culture medium
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits for LH and FSH
Procedure:
-
Culture primary pituitary cells in multi-well plates until they are ready for treatment.
-
Wash the cells with serum-free medium to remove any residual hormones.
-
Add fresh serum-free medium containing the test compound at various concentrations, a positive control, or a negative control to the wells.
-
Incubate the cells for a defined period (e.g., 4 hours).
-
Collect the culture medium from each well.
-
Measure the concentration of LH and FSH in the collected medium using specific ELISA or RIA kits.
-
Normalize the hormone secretion data to the number of cells or total protein content per well.
Visualizing the GnRH Signaling Pathway
The canonical signaling pathway for GnRH in pituitary gonadotrophs involves the activation of Gq/11 proteins, leading to downstream signaling cascades that culminate in the synthesis and release of LH and FSH. The potential interaction of LH-RH (4-10) with this pathway remains to be elucidated.
Caption: Canonical GnRH receptor signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Comparative Analysis
The following workflow outlines the logical steps for a comprehensive comparative study of LH-RH (4-10) and other GnRH analogs.
Caption: Workflow for investigating the effects of LH-RH (4-10) on pituitary cells.
References
- 1. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Antibody Cross-Reactivity with LH-RH Fragments
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies directed against Luteinizing Hormone-Releasing Hormone (LH-RH) is paramount for the development of targeted therapies and accurate immunoassays. This guide provides a comparative analysis of antibody cross-reactivity with various LH-RH fragments, supported by experimental data and detailed methodologies.
The decapeptide LH-RH plays a crucial role in the reproductive endocrine cascade. Antibodies targeting LH-RH are utilized in various applications, from cancer therapy to reproductive medicine. However, the efficacy and specificity of these antibodies are critically dependent on their binding characteristics, particularly their potential to cross-react with different fragments and analogs of the LH-RH molecule. This can lead to off-target effects or inaccurate quantification in immunoassays.
This guide summarizes key findings on the cross-reactivity profiles of both monoclonal and polyclonal antibodies against a range of LH-RH fragments and analogs.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various antibodies with different LH-RH fragments and analogs as determined by radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is a measure of the antibody's ability to bind to substances other than its target antigen. In competitive immunoassays, this is often expressed as the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) or as a percentage relative to the binding of the primary antigen.
| Antibody Type | Fragment/Analog | Percent Cross-Reactivity (%) | Reference |
| Conventional Antibody (CoAb) | azo-LH-RH | 8 - 20 | [1] |
| LHRH-Lys | 2 - 6 | [1] | |
| LHRH-LYS-MDP | 1 - 3 | [1] | |
| LHRH-Ala-Ala-Tuftsin | 0.5 - 1.68 | [1] | |
| LHRH free acid | No reaction | [1] | |
| LH-RH Fragments (1-10, 7-10, 4-10, 4-6) | No reaction | [1] | |
| Monoclonal Antibody (MoAb) | azo-LH-RH | 4 - 6 | [1] |
| LHRH-Lys | 10 - 18 | [1] | |
| LHRH-Ala-Ala-Tuftsin | 3 - 5 | [1] | |
| Monoclonal Antibodies (BKL1, BKL2, BKL5, BKL6) | 4-10 LH-RH | 9.3 - 21 | |
| 7-10 LH-RH | < 1 | ||
| 1-3 LH-RH | < 1 | ||
| LH-RH-OH | < 1 | ||
| 4-6 LH-RH | No cross-reaction | ||
| ELISA Antibody | LH-RH6-10 | ~100 (same as LH-RH) | [2] |
| LH-RH1-3 | No cross-reaction | [2] | |
| LH-RH4-6 | No cross-reaction | [2] |
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial. The following are detailed methodologies for two common immunoassays used for this purpose: Competitive Radioimmunoassay (RIA) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive Radioimmunoassay (RIA) Protocol for LH-RH Fragment Cross-Reactivity
This protocol is a synthesized methodology based on established RIA principles for peptide hormones.
Materials:
-
Specific anti-LH-RH antibody
-
Radiolabeled LH-RH (e.g., ¹²⁵I-LH-RH) as a tracer
-
Unlabeled LH-RH standard
-
LH-RH fragments and analogs to be tested for cross-reactivity
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Precipitating agent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare a standard curve by serially diluting the unlabeled LH-RH standard in assay buffer. Prepare a range of concentrations for each LH-RH fragment to be tested.
-
Assay Setup: In duplicate or triplicate tubes, add a fixed amount of the anti-LH-RH antibody.
-
Competitive Binding: To the standard curve tubes, add the corresponding concentrations of unlabeled LH-RH. To the test tubes, add the various concentrations of the LH-RH fragments.
-
Tracer Addition: Add a constant amount of radiolabeled LH-RH to all tubes.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 16-24 hours) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: Add the precipitating agent to separate the antibody-bound radiolabeled LH-RH from the free radiolabeled LH-RH. Centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radiolabel versus the concentration of unlabeled LH-RH. Determine the IC50 value for the standard LH-RH. For each LH-RH fragment, determine the concentration that causes 50% inhibition of the radiolabeled LH-RH binding. The percent cross-reactivity is calculated as: (IC50 of LH-RH / IC50 of fragment) x 100%.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for LH-RH Fragment Cross-Reactivity
This protocol outlines a competitive ELISA for determining antibody specificity.
Materials:
-
Microtiter plates
-
LH-RH antigen for coating
-
Anti-LH-RH antibody
-
LH-RH fragments and analogs
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with a fixed concentration of LH-RH antigen overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare a mixture of a fixed concentration of the anti-LH-RH antibody with either varying concentrations of unlabeled LH-RH (for the standard curve) or the LH-RH fragments.
-
Incubation: Add these mixtures to the coated wells and incubate for 1-2 hours at room temperature. During this step, the free LH-RH or fragments in the solution will compete with the coated LH-RH for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of free LH-RH or cross-reacting fragment in the sample.
-
Data Analysis: Calculate the percent cross-reactivity as described in the RIA protocol.
Visualizing Key Processes
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
A Comparative Analysis of LH-RH (4-10) and Other GnRH Analogs for Researchers
An objective guide for researchers, scientists, and drug development professionals on the performance of LH-RH (4-10) in comparison to other Gonadotropin-Releasing Hormone (GnRH) analogs, supported by experimental data and detailed methodologies.
Gonadotropin-Releasing Hormone (GnRH), a decapeptide also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a critical regulator of the reproductive system.[1] Its analogs, both agonists and antagonists, are widely used in therapeutic applications for hormone-dependent diseases and in assisted reproductive technologies.[2][3] This guide focuses on the comparative analysis of LH-RH (4-10), a significant fragment of LHRH, and other well-established GnRH analogs.[4][5]
LH-RH (4-10) is a heptapeptide (B1575542) fragment of LHRH.[4][5] Research indicates that the C-terminal residues 4-10 of LHRH are primarily involved in receptor binding, while the N-terminal residues 1-3 are responsible for receptor activation.[6] This functional distinction makes fragments like LH-RH (4-10) interesting subjects of study for their potential to act as receptor-binding molecules with potentially modified signaling outcomes.
Comparative Performance Data
The efficacy of GnRH analogs is primarily assessed by their binding affinity to the GnRH receptor (GnRH-R) and their subsequent effect on downstream signaling pathways, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparative Binding Affinities of GnRH Analogs to the GnRH Receptor
| Compound | Receptor Type | IC50 (nM) | Ki (nM) | Reference |
| GnRH | Human | 2.75 ± 0.21 | - | [7] |
| (D-Trp6)GnRH | Human | - | - | [8] |
| Leuprolide | Human | 0.64 | - | [9] |
| Goserelin | - | - | - | [10] |
| Triptorelin | - | - | - | [10] |
| Cetrorelix | - | - | - | [3][11] |
| Ganirelix | - | - | - | [3] |
| Degarelix | - | - | - | [2][3] |
| Acyline | - | - | - | [12] |
| LH-RH (4-10) | - | 23 pM (antibody binding) | - | [4] |
| con3 (Mitoxantrone-GnRH conjugate) | Human | 0.07 | - | [9] |
| con7 (Mitoxantrone-GnRH conjugate) | Human | 0.06 | - | [9] |
Note: IC50 and Ki values are dependent on the specific experimental conditions and cell types used. Data for some widely used analogs are not always publicly available in a standardized format. The IC50 value for LH-RH (4-10) is for binding to a monoclonal antibody, not the GnRH receptor, highlighting a different aspect of its immunoreactivity.
Table 2: Comparative Efficacy of GnRH Agonists and Antagonists in Clinical Applications
| Analog Type | Application | Key Performance Metric | Observation | Reference |
| GnRH Agonist (Long Protocol) | Assisted Reproduction | Number of oocytes retrieved | Higher number of oocytes compared to antagonist protocols. | [13][14] |
| GnRH Antagonist Protocol | Assisted Reproduction | Live Birth Rate | No significant difference in live birth rates compared to agonist protocols. | [15] |
| GnRH Antagonist Mild Protocol | Assisted Reproduction | Cumulative Live Birth Rate | Significantly higher cumulative live birth rate compared to agonist and standard antagonist protocols. | [13] |
| GnRH Agonists (Leuprolide, Goserelin, Triptorelin) | Advanced Prostate Cancer | Testosterone (B1683101) and PSA reduction | No major differences in the ability to reduce testosterone or PSA levels among the agonists. | [10] |
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of GnRH receptor binding is crucial. The following diagrams illustrate the primary signaling pathway, a typical experimental workflow for comparing analogs, and the classification of these compounds.
Detailed Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
1. In Vitro Receptor Binding Affinity Assay
This assay is fundamental for determining the binding affinity of a GnRH analog to its receptor.[16]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds.
-
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., 125I-[D-Trp6]-LHRH).
-
Unlabeled test compounds (e.g., LH-RH (4-10), Leuprolide, Cetrorelix).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Wash buffer.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the GnRH receptor. Lyse the cells and isolate the cell membranes through centrifugation.
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled GnRH analog and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at a specific temperature).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay (Inositol Phosphate (B84403) Accumulation)
This assay measures the ability of a GnRH analog to activate the Gq/11 signaling pathway.
-
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of a GnRH agonist or the IC50 of an antagonist.
-
Materials:
-
CHO-K1 or other suitable cells stably expressing the GnRH receptor.
-
Cell culture medium containing a radiolabeled inositol (B14025) precursor (e.g., [3H]myo-inositol).
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds (agonists and antagonists).
-
Ion-exchange chromatography columns.
-
Scintillation counter.
-
-
Methodology:
-
Cell Labeling: Culture the cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Treatment: Pre-incubate the cells with LiCl-containing buffer. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of a known agonist. For agonist testing, add varying concentrations of the test agonist.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) to allow for inositol phosphate (IP) accumulation.
-
Extraction: Terminate the reaction and extract the soluble IPs.
-
Separation: Separate the total IPs from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the IP fraction using a scintillation counter.
-
Data Analysis: Plot the amount of IP accumulation against the log concentration of the agonist to determine the EC50 and Emax. For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
-
3. In Vivo Efficacy Study in a Rodent Model
This type of study assesses the physiological effects of GnRH analogs on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Objective: To evaluate the effect of GnRH analogs on circulating LH, FSH, and testosterone/estradiol levels.
-
Materials:
-
Mature male or female rats/mice.
-
Test compounds (GnRH analogs) formulated for injection.
-
Vehicle control.
-
Anesthesia.
-
Blood collection supplies.
-
Hormone assay kits (e.g., ELISA).
-
-
Methodology:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Dosing: Administer the test compound or vehicle control via a specified route (e.g., subcutaneous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours).
-
Hormone Analysis: Separate the serum or plasma and measure the concentrations of LH, FSH, and relevant sex steroids using validated immunoassays.
-
Data Analysis: Compare the hormone levels between the treatment and control groups at each time point to assess the stimulatory or inhibitory effects of the analogs.
-
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor effects of cecropin B-LHRH’ on drug-resistant ovarian and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tjoddergisi.org [tjoddergisi.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Confirming the Identity of LH-RH (4-10): A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, unequivocally confirming the identity of peptide fragments is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of mass spectrometry and other analytical techniques for the identity confirmation of Luteinizing Hormone-Releasing Hormone (LH-RH) fragment (4-10), a heptapeptide (B1575542) with the sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.
This guide presents a head-to-head comparison of tandem mass spectrometry (MS/MS), Edman degradation, and amino acid analysis, offering insights into their respective strengths and limitations. Experimental protocols and quantitative data are provided to support the objective comparison of these methods.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The identity of LH-RH (4-10) can be confirmed through several analytical methods. While mass spectrometry provides the most detailed structural information, classical techniques like Edman degradation and amino acid analysis offer alternative, albeit less comprehensive, means of verification. The choice of method often depends on the specific experimental needs, available instrumentation, and the level of detail required.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | Edman Degradation | Amino Acid Analysis |
| Principle | Measures the mass-to-charge ratio of the intact peptide and its fragments to determine the amino acid sequence. | Sequentially removes and identifies amino acids from the N-terminus of the peptide. | Hydrolyzes the peptide into its constituent amino acids and quantifies each. |
| Information Provided | Amino acid sequence, molecular weight confirmation, and post-translational modifications. | N-terminal amino acid sequence. | Amino acid composition and relative ratios. |
| Sensitivity | High (picomole to femtomole range).[1] | Moderate (picomole range). | Low to moderate (nanomole to picomole range).[2] |
| Throughput | High; suitable for complex mixtures. | Low; one sample at a time. | Moderate. |
| Sample Requirement | Low (micrograms to nanograms).[1] | Low (micrograms). | Low to moderate (micrograms).[3][4] |
| Limitations | Interpretation of complex spectra can be challenging. | Ineffective for N-terminally blocked peptides; limited to ~30-50 residues.[5][6] | Does not provide sequence information. |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer. | Automated protein sequencer. | HPLC or ion-exchange chromatograph with post-column derivatization.[2][3][4] |
Tandem Mass Spectrometry: A Detailed Look at LH-RH (4-10) Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing. The peptide is first ionized and its mass-to-charge ratio (m/z) is determined (MS1). This precursor ion is then fragmented, and the m/z of the resulting fragment ions are measured (MS2). The fragmentation pattern provides the amino acid sequence.
For LH-RH (4-10) (Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), with a monoisotopic mass of 747.40 Da, the expected protonated precursor ion [M+H]⁺ would be at an m/z of 748.41. Upon collision-induced dissociation (CID), the peptide backbone fragments primarily at the amide bonds, generating a series of b- and y-ions. The predicted m/z values for the major singly charged b- and y-ions are presented below.
| Fragment Ion | Sequence | Calculated m/z | Fragment Ion | Sequence | Calculated m/z |
| b₁ | S | 88.04 | y₁ | G-NH₂ | 58.04 |
| b₂ | SY | 251.10 | y₂ | PG-NH₂ | 155.09 |
| b₃ | SYG | 308.12 | y₃ | RPG-NH₂ | 311.20 |
| b₄ | SYGL | 421.21 | y₄ | LRPG-NH₂ | 424.28 |
| b₅ | SYGLR | 577.31 | y₅ | GLRPG-NH₂ | 481.30 |
| b₆ | SYGLRP | 674.36 | y₆ | YGLRPG-NH₂ | 644.37 |
| y₇ | SYGLRPG-NH₂ | 748.41 |
Note: Masses are monoisotopic and for singly charged ions.
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
a) Sample Preparation: The LH-RH (4-10) peptide standard is reconstituted in a suitable solvent, typically 0.1% formic acid in water, to a concentration of 1 mg/mL. This stock solution is then diluted to a working concentration of 1-10 pmol/µL for injection.
b) Liquid Chromatography (LC): A reversed-phase HPLC system is used to introduce the sample into the mass spectrometer.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
c) Mass Spectrometry (MS): A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is used for analysis.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
Precursor Ion Selection: m/z 748.41.
-
Fragmentation Method: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Collision energy should be optimized for the specific instrument, typically in the range of 20-40 eV.
-
MS2 Scan Range: m/z 50-800.
d) Data Analysis: The acquired MS/MS spectra are analyzed using peptide sequencing software. The experimental fragmentation pattern is compared against the theoretical fragmentation of the LH-RH (4-10) sequence to confirm its identity.
Edman Degradation
This classical method provides direct N-terminal sequencing.[5][6]
a) Sample Preparation: The peptide sample (10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane.
b) Sequencing Chemistry: The automated sequencer performs the following steps iteratively:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
c) Identification: The PTH-amino acid is identified by reversed-phase HPLC by comparing its retention time to that of known standards. This cycle is repeated to determine the sequence of the peptide.
Amino Acid Analysis
This method determines the amino acid composition of the peptide.[2][3][4]
a) Hydrolysis: The peptide (1-10 nanomoles) is hydrolyzed to its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.[3][4]
b) Derivatization (Pre-column): The amino acids in the hydrolysate are derivatized with a reagent such as phenyl isothiocyanate (PITC) to make them detectable by UV absorbance.
c) HPLC Analysis: The derivatized amino acids are separated by reversed-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at 254 nm.
d) Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard mixture of amino acids. The resulting amino acid ratios should match the composition of LH-RH (4-10) (1 Ser, 1 Tyr, 2 Gly, 1 Leu, 1 Arg, 1 Pro).
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams outline the experimental workflow for mass spectrometry and the signaling context of the parent molecule, LH-RH.
References
- 1. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
A Comparative Guide to the Binding Affinity of LHRH Antagonists and Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists and agonists to the LHRH receptor. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
While this guide aims to be comprehensive, it is important to note the absence of specific quantitative binding affinity data for the LH-RH fragment (4-10) to the LHRH receptor in the reviewed literature. One study reported an IC50 value of 23 pM for LH-RH (4-10) in inhibiting the binding of radiolabeled GnRH to a monoclonal antibody; however, this does not represent its affinity for the LHRH receptor[1]. Therefore, the following comparison focuses on well-characterized LHRH antagonists and agonists for which robust binding data is available.
Comparative Binding Affinity Data
The binding affinity of LHRH analogs to their receptor is a critical determinant of their pharmacological activity. High-affinity binding is essential for both agonists, which stimulate the receptor, and antagonists, which block it. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify binding affinity, with lower values indicating a stronger interaction.
LHRH agonists, such as the native LHRH and the potent analog [D-Trp6]LHRH, along with LHRH antagonists like Cetrorelix, have been extensively studied. The data presented below, gathered from various in vitro competitive binding assays, highlights the differences in their affinities for the LHRH receptor across different cell lines and tissues.
| Compound Class | Compound | Cell/Tissue Source | Radioligand | Binding Affinity (Kd/IC50) |
| Agonist | Native LHRH | Human Liver Cancer (HEPG2) | ¹²⁵I-LHRH | Kd: 4.86 ± 1.47 nM |
| [D-Trp6]LHRH | Human Endometrial Cancer (HEC-1A) | ¹²⁵I-[D-Trp6]LHRH | High-Affinity Kd: 5.7 nM[2] | |
| [D-Trp6]LHRH | Human Endometrial Cancer (Ishikawa) | ¹²⁵I-[D-Trp6]LHRH | High-Affinity Kd: 4.2 nM[2] | |
| [D-Trp6]LHRH | Human Ovarian Cancer (EFO-21) | ¹²⁵I-[D-Trp6]LHRH | High-Affinity Kd: 1.5 nM[2] | |
| [D-Trp6]LHRH | Human Ovarian Cancer (EFO-27) | ¹²⁵I-[D-Trp6]LHRH | High-Affinity Kd: 1.7 nM[2] | |
| [D-Ser(TBU)6]LHRH-EA | Rat Anterior Pituitary Cells | ¹²⁵I-[D-Ser(TBU)6]LHRH-EA | Apparent Kd: 0.25 nM[3] | |
| Antagonist | Cetrorelix | Human LHRH Receptor (transfected mouse fibroma cells) | Labeled GnRH | Kd: 0.19 ± 0.03 x 10⁻⁹ M[4] |
| Cetrorelix | Human Bladder Cancer | ¹²⁵I-[D-Lys6]LHRH | Low nanomolar concentration | |
| Antide | Human LHRH Receptor (transfected mouse fibroma cells) | Labeled GnRH | Kd: 0.36 ± 0.13 x 10⁻⁹ M[4] | |
| SB-090 | Rat Pituitary Membranes | ¹²⁵I-[D-Trp6]LHRH | High Affinity[3] |
LHRH Receptor Signaling Pathway
The LHRH receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, initiates a signaling cascade leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LHRH antagonists competitively block this receptor, preventing the downstream signaling events.
Caption: Contrasting signaling pathways of LHRH agonists and antagonists.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of binding affinities for LHRH analogs is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled ligand (the competitor) to displace a radiolabeled ligand from the LHRH receptor.
1. Membrane Preparation:
-
Tumor tissue or cultured cells expressing LHRH receptors are homogenized in a cold buffer.
-
The homogenate is subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer to a specific protein concentration.[2]
2. Competitive Binding Assay:
-
A constant, low concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp6]LHRH) is incubated with a fixed amount of the membrane preparation.[2]
-
Increasing concentrations of the unlabeled competitor ligand (e.g., LH-RH (4-10) or an LHRH antagonist) are added to the incubation tubes.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
4. Measurement of Radioactivity:
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Validating the Biological Effects of LH-RH (4-10): A Comparative Guide to Functional Assays
For researchers and drug development professionals investigating the therapeutic potential of Luteinizing Hormone-Releasing Hormone (LH-RH) fragments, this guide provides a comparative analysis of functional assays to validate the biological effects of the heptapeptide (B1575542) LH-RH (4-10). This fragment, a major degradation product of the full-length LH-RH, is produced in macrophages and type II pneumocytes.[1][2] This guide summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Comparison of Biological Activity: LH-RH (4-10) vs. Alternatives
While direct comparative data for the in vitro cellular effects of LH-RH (4-10) is limited, studies on structurally similar fragments and conjugates provide valuable insights. The following tables compare the known biological activities of LH-RH (4-10) and related peptides.
Table 1: Receptor Binding Affinity
| Compound | Receptor/Antibody | Assay Type | Cell Line/System | IC50 / Kd | Citation |
| LH-RH (4-10) | Monoclonal Antibody P81662 | Competitive Binding | - | 23 pM (IC50) | [2] |
| LH-RH (4-10) | GnRH Receptor | Radioligand Displacement | Rat Brain & Pituitary Membranes | No displacement observed | |
| Full-length LH-RH | GnRH Receptor | Radioligand Receptor Assay | Human Liver Cancer (HEPG2) Cells | 4.86 ± 1.47 nmol/L (Kd) | |
| LHRH-PE40 (conjugate) | GnRH Receptor | Radioligand Receptor Assay | Human Liver Cancer (HEPG2) Cells | 0.43 ± 0.12 nmol/L (Kd) | |
| Cecropin B-LHRH' (conjugate) | LHRH Receptor | Radioligand Binding Assay | Rat Pituitary Membranes | 0.252 ± 0.061 nM (Kd) |
*LHRH' is a modified form of LH-RH at the carboxyl-terminal residues 4-10.
Table 2: In Vivo Biological Activity
| Compound | Assay | Animal Model | Key Findings | Citation |
| [D-Ser(But)6]LH-RH(4-9)-hexapeptide-ethylamide | Ovulation Induction | Phenobarbitone-blocked rats | Median effective dose: 6.8 µ g/rat | [3] |
| [D-Ser(But)6]LH-RH(3-9)-heptapeptide-ethylamide | Ovulation Induction | Phenobarbitone-blocked rats | Median effective dose: 1.9 µ g/rat | [3] |
| Full-length LH-RH | LH/FSH Release | Phenobarbitone-blocked rats | Induces release of LH and FSH | [3] |
Functional Assays to Evaluate Biological Effects
A variety of in vitro assays can be employed to characterize the biological effects of LH-RH (4-10) and its analogs. These assays are crucial for determining the peptide's potential as a therapeutic agent or a targeting moiety.
Cell Viability and Proliferation Assays
MTT Assay: This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of LH-RH (4-10) or control peptides for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with LH-RH (4-10) or control peptides for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with LH-RH (4-10) or control peptides for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental procedures is essential for a comprehensive understanding of the biological effects of LH-RH (4-10).
Conclusion
The available data suggests that while the LH-RH (4-10) fragment itself may have low affinity for the GnRH receptor in certain tissues, its sequence appears to be a viable candidate for targeted drug delivery, as demonstrated by the high-affinity binding of its conjugates. The in vivo biological activity of a structurally similar (4-9) fragment further indicates that C-terminal fragments of LH-RH analogs can retain significant function.
To fully elucidate the standalone biological effects of LH-RH (4-10), further in vitro studies employing the functional assays detailed in this guide are warranted. Such research will be critical in determining its potential as a direct therapeutic agent or as a crucial component in the design of targeted cancer therapies and other treatments for hormone-dependent conditions.
References
A Comparative Analysis of the GnRH Agonist [D-Trp6]LHRH and the LHRH Fragment LH-RH (4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the synthetic gonadotropin-releasing hormone (GnRH) agonist [D-Trp6]LHRH and the endogenous LHRH fragment, LH-RH (4-10). The available experimental data on their biological activities, receptor interactions, and signaling pathways are presented to facilitate an objective evaluation.
Executive Summary
[D-Trp6]LHRH is a potent synthetic agonist of the GnRH receptor with significantly enhanced biological activity and stability compared to native LHRH. It is widely used in research and clinical applications to modulate the hypothalamic-pituitary-gonadal axis. In contrast, LH-RH (4-10) is a heptapeptide (B1575542) fragment that results from the degradation of LHRH. Based on available scientific literature, there is a notable lack of evidence to support a significant direct agonistic activity of LH-RH (4-10) on the pituitary GnRH receptor for stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. While some research suggests that the 4-10 region of LHRH is involved in receptor binding, the isolated fragment itself has not been demonstrated to be a potent agonist. This guide summarizes the well-documented properties of [D-Trp6]LHRH and contrasts them with the limited information available for LH-RH (4-10).
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for [D-Trp6]LHRH. A corresponding entry for LH-RH (4-10) is not provided due to the absence of comparable experimental data in the reviewed literature.
| Parameter | [D-Trp6]LHRH | LH-RH (4-10) |
| Receptor Binding Affinity (Kd) | High affinity, approximately 10 times higher than native LHRH.[1] Specific Kd values vary by cell type, e.g., 5.7 nM in HEC-1A endometrial cancer cells and 1.5 nM in EFO-21 ovarian cancer cells.[2] | Data not available for pituitary GnRH receptor. |
| Biological Potency | 50 to 100 times more potent than native LHRH in stimulating LH release.[1] | Data not available for LH/FSH release. |
| In Vivo Effects | Initial stimulation of LH and FSH, followed by downregulation and desensitization of the pituitary with chronic administration.[3] | Data not available. |
| Plasma Half-life | Significantly longer than native LHRH (2-4 minutes); the plasma half-life of [D-Trp6]LHRH is 7.6 hours.[1] | Data not available. |
Mechanism of Action and Signaling Pathways
[D-Trp6]LHRH
[D-Trp6]LHRH exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[4] The substitution of a D-tryptophan at position 6 confers resistance to enzymatic degradation and enhances binding affinity.[5]
Upon binding, the GnRHR primarily couples to Gαq/11 proteins, activating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade ultimately results in the synthesis and release of LH and FSH.
In some cancer cells, the GnRH receptor has been shown to couple to Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels, contributing to anti-proliferative effects.[3]
LH-RH (4-10)
LH-RH (4-10) is a major degradation product of LHRH, formed via enzymatic cleavage in the pituitary and hypothalamus.[7] There is limited evidence regarding its specific mechanism of action. While one study noted that the 4-10 region of LHRH can bind to the receptor, there is no conclusive data demonstrating that the isolated LH-RH (4-10) fragment can effectively activate the GnRH receptor and initiate the downstream signaling cascade leading to gonadotropin release. One report indicated that LH-RH (4-10) can inhibit the binding of radiolabeled GnRH to a monoclonal antibody with high affinity (IC50 of 23 pM), though this is not indicative of its interaction with the physiological receptor.[7]
Mandatory Visualizations
Caption: Signaling pathway of [D-Trp6]LHRH in pituitary gonadotrophs.
Caption: General experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol is designed to determine the binding affinity of a test compound for the GnRH receptor.
1. Materials:
-
Receptor Source: Cell membranes from tissues or cell lines expressing the GnRH receptor (e.g., rat pituitary glands, CHO-hGnRHR cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-[D-Trp6]LHRH).
-
Test Compounds: Unlabeled [D-Trp6]LHRH (for standard curve) and LH-RH (4-10).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound or standard.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C or 25°C) to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Bioassay for LH and FSH Release
This protocol measures the biological activity of a test compound in stimulating gonadotropin release from pituitary cells.
1. Materials:
-
Primary Pituitary Cell Culture: Dispersed anterior pituitary cells from rats.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Test Compounds: [D-Trp6]LHRH and LH-RH (4-10) at various concentrations.
-
ELISA or RIA kits: For quantification of rat LH and FSH.
2. Procedure:
-
Cell Culture: Plate the dispersed pituitary cells in multi-well plates and culture for 48-72 hours to allow for attachment and recovery.
-
Stimulation: Replace the culture medium with fresh, serum-free medium containing the test compounds at desired concentrations. Incubate for a specified period (e.g., 4 hours).
-
Sample Collection: Collect the culture supernatant.
-
Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA or RIA kits.
-
Data Analysis: Plot the concentration of LH or FSH released against the log of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
The data overwhelmingly supports [D-Trp6]LHRH as a highly potent and stable agonist of the GnRH receptor, with well-characterized mechanisms of action and biological effects. In stark contrast, LH-RH (4-10) is primarily identified as a degradation product of native LHRH, and there is a significant lack of scientific evidence to classify it as a direct and potent agonist for pituitary GnRH receptors in the context of gonadotropin release. Researchers and drug development professionals should consider the well-established properties of [D-Trp6]LHRH for applications requiring potent GnRH receptor activation. Further investigation would be required to elucidate any potential biological role of LH-RH (4-10).
References
- 1. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of LH and FSH after administration of synthetic LH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Membrane Receptors | GLOWM [glowm.com]
- 5. mdpi.com [mdpi.com]
- 6. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Experimental Utility of Synthetic LH-RH (4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic heptapeptide (B1575542) LH-RH (4-10), a fragment of the Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). While direct studies on the reproducibility of experiments using this specific fragment are not extensively available, this document aims to provide a valuable resource by comparing its known biological activities and experimental applications with those of the full-length LH-RH and its well-characterized synthetic analogs. The information is presented to aid in experimental design and interpretation.
I. Biological Activity and Receptor Interaction
LH-RH (4-10) is a major degradation product of the parent hormone and is known to be involved in receptor binding.[1][2] The C-terminal residues 4-10 of LH-RH are crucial for receptor binding, whereas the N-terminal residues 1-3 are responsible for receptor activation.[3] This distinction is fundamental to understanding the differing biological effects of the full-length hormone versus its fragments.
Table 1: Comparison of Biological and Receptor Binding Activities
| Compound | Primary Role | Receptor Interaction | Potency |
| LH-RH (GnRH) | Regulation of gonadotropin (LH & FSH) synthesis and release.[4][5] | Binds to and activates GnRH receptors (GnRHR).[5][6][7] | Native potency for stimulating gonadotropin release. |
| Synthetic LH-RH Agonists (e.g., Leuprolide, Triptorelin) | Potent stimulation, followed by downregulation and desensitization of GnRHR.[8][9] | Higher affinity and longer half-life compared to native LH-RH.[8] | 50 to 100 times more potent than native LH-RH.[8] |
| Synthetic LH-RH Antagonists (e.g., Cetrorelix) | Competitive blockage of GnRHR, preventing LH-RH binding. | Binds to GnRHR without activating it. | Effective in suppressing gonadotropin release. |
| Synthetic LH-RH (4-10) | Primarily involved in receptor binding; may act as a competitive binder.[3][10] | Binds to the GnRH receptor; shows reactivity with anti-LHRH antibodies.[10] | Significantly lower potency in activating the receptor compared to full-length LH-RH.[10] |
II. Experimental Applications and Findings
The experimental use of synthetic LH-RH (4-10) has been explored in different contexts, often leveraging its receptor-binding capability without the potent hormonal activation of the full-length peptide.
Table 2: Summary of Experimental Applications and Quantitative Data
| Application | Compound(s) | Experimental Model | Key Findings/Quantitative Data |
| Targeted Cancer Therapy | Cecropin B-LHRH' (containing the 4-10 fragment) | Drug-resistant ovarian and endometrial cancer cell lines (SKOV-3, ES-2, NIH:OVCAR-3, HEC-1A).[3] | 12.5 μM of the conjugate significantly inhibited the growth of drug-resistant cancer cells.[3] |
| Huntington's Disease Research | LH-RH (4-10) peptide fragment (L5387) | In vitro aggregation assays with mutant Huntingtin (Htt) protein.[11] | Slowed the initial phase of aggregate formation but increased the final molecular weight of the aggregates.[11] |
| Immunochemical Studies | LH-RH (4-10) | Competitive binding assays with monoclonal anti-LHRH antibodies.[10] | Showed 100 and 1000 times more reactivity than the tetra- (7-10) and tri-peptide (4-6) fragments, respectively.[10] |
| Gonadotropin Release Assays | (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (a potent agonist) | Primary rat anterior pituitary cells.[12] | Dose-dependent release of Luteinizing Hormone (LH).[12] |
III. Signaling Pathways and Experimental Workflow
Understanding the signaling cascade initiated by LH-RH and its analogs is critical for interpreting experimental outcomes. The primary pathway involves the Gq/11 protein, leading to downstream effects on gene expression and hormone secretion.[4][5][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Vitro and In-Vivo Correlation of LH-RH (4-10) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the luteinizing hormone-releasing hormone (LH-RH) fragment (4-10) in relation to the full-length native LH-RH and its superactive analogs. The correlation between in-vitro and in-vivo activity is a critical aspect of drug development, offering insights into the therapeutic potential of peptide fragments. While direct quantitative data for the LH-RH (4-10) fragment is limited, this guide synthesizes available information on its characteristics and the bioactivity of similar C-terminal fragments to provide a comprehensive overview.
Data Presentation: Comparative Bioactivity
| Compound | In-Vitro Activity | In-Vivo Activity |
| LH-RH (Native) | High affinity binding to pituitary receptors. | Stimulates LH and FSH release. |
| Superactive LH-RH Analogs (e.g., [D-Ser(But)6]LH-RH(1-9)nonapeptide-ethylamide) | Higher receptor binding affinity and greater resistance to degradation compared to native LH-RH. | Significantly higher potency in stimulating LH and FSH release and inducing ovulation compared to native LH-RH. |
| LH-RH (4-10) Fragment | Inhibits binding of 125I-labeled GnRH to a monoclonal antibody with an IC50 of 23 pM[1]. Note: This is antibody binding, not receptor binding, and may not directly correlate with biological activity. | Data not available. |
| [D-Ser(But)6]LH-RH(4-9)-hexapeptide-ethylamide (Analog Fragment) | Data not available. | Induces ovulation in phenobarbitone-blocked rats with a median effective dose of 6.8 µ g/rat . Induces release of LH and FSH with a ratio similar to that of native LH-RH[2]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of LH-RH and its analogs.
In-Vitro: Pituitary Cell Culture and Stimulation for LH/FSH Release
This protocol outlines the general procedure for preparing primary pituitary cell cultures and stimulating them with LH-RH analogs to measure gonadotropin release.
-
Cell Preparation:
-
Anterior pituitary glands are collected from rats.
-
The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
The cells are washed and resuspended in a suitable culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Cells are plated in multi-well plates and cultured for 48-72 hours to allow for attachment and recovery.
-
-
Stimulation:
-
The culture medium is replaced with a serum-free medium prior to the experiment.
-
Test compounds (LH-RH, its analogs, or fragments) are dissolved in the medium and added to the cells at various concentrations.
-
The cells are incubated with the test compounds for a defined period (e.g., 2-4 hours).
-
-
Quantification of LH and FSH:
-
After incubation, the culture medium is collected.
-
The concentrations of LH and FSH in the medium are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data is typically analyzed to determine the dose-response relationship and calculate potency (EC50).
-
In-Vivo: Ovulation Induction in the Phenobarbitone-Blocked Rat
This in-vivo assay is a classic method to assess the biological potency of LH-RH and its analogs.
-
Animal Model:
-
Adult female rats are used.
-
The rats are treated with phenobarbitone on the morning of proestrus to block the spontaneous pre-ovulatory LH surge.
-
-
Compound Administration:
-
The test compounds (e.g., LH-RH fragments or analogs) are dissolved in a suitable vehicle (e.g., saline).
-
The compounds are administered via intravenous or subcutaneous injection at various doses.
-
-
Assessment of Ovulation:
-
The following morning, the rats are euthanized.
-
The oviducts are examined under a microscope to count the number of ova present.
-
The median effective dose (ED50) for ovulation induction is then calculated.
-
-
Hormone Level Measurement:
-
Blood samples can be collected at specific time points after compound administration to measure serum levels of LH and FSH by RIA or ELISA.
-
Mandatory Visualization
LH-RH Signaling Pathway in Pituitary Gonadotropes
Caption: Simplified signaling pathway of the LH-RH receptor in pituitary gonadotropes.
Experimental Workflow for In-Vitro and In-Vivo Correlationdot
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for LH-RH (4-10)
Essential guidelines for the safe management and disposal of Luteinizing Hormone-Releasing Hormone (4-10) in a laboratory setting.
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like LH-RH (4-10) are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for waste management is not only a regulatory requirement but also a cornerstone of responsible research. This guide provides a comprehensive, step-by-step approach to the safe disposal of LH-RH (4-10) and associated materials.
All waste disposal must comply with local, state, and federal regulations.[1][2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4][5]
Waste Classification and Segregation
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. Different types of waste require distinct disposal pathways. The primary categories of waste generated during the handling of LH-RH (4-10) are outlined in the table below.
| Waste Type | Description | Recommended Disposal Route |
| Unused/Expired Product | Pure, solid LH-RH (4-10) powder that is no longer needed or has passed its expiration date. | Hazardous Chemical Waste (for incineration) |
| Contaminated Solutions | Aqueous or solvent-based solutions containing LH-RH (4-10), such as stock solutions or experimental media. | Hazardous Chemical Waste (for incineration) |
| Contaminated Labware | Glassware, plasticware (e.g., vials, tubes, flasks), and other lab items in direct contact with LH-RH (4-10). | Sharps/Biohazardous Waste (if applicable) or Hazardous Waste |
| Contaminated Consumables | Pipette tips, gloves, bench paper, and other disposable items contaminated with LH-RH (4-10). | Hazardous Waste or Biohazard Bags for Incineration |
Step-by-Step Disposal Procedures
1. Unused/Expired LH-RH (4-10) Powder:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Secure Containment: Keep the original container tightly sealed. If the original container is compromised, place it inside a larger, compatible, and clearly labeled secondary container.
-
Labeling: Label the container as "Hazardous Waste" and include the chemical name ("LH-RH (4-10)"), concentration, and the date.
-
Storage: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department. This waste will typically be incinerated by a licensed waste management contractor.[5]
2. Contaminated Solutions:
-
PPE: Wear appropriate PPE as described above.
-
Collection: Collect all aqueous and solvent-based solutions containing LH-RH (4-10) in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other incompatible chemical waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, estimated concentration, and any other components in the solution.
-
Storage: Store the container in the designated hazardous waste area.
-
Disposal: Contact your EHS office for collection and disposal, which will likely involve incineration.
3. Contaminated Labware and Consumables:
-
Segregation:
-
Sharps: Needles, syringes, and other sharp items should be placed in a designated, puncture-resistant sharps container.
-
Non-sharps: Pipette tips, gloves, and other contaminated consumables should be collected in a designated hazardous waste bag or container.[1]
-
-
Labeling: Label all containers and bags as "Hazardous Waste" and specify the contaminant (LH-RH (4-10)).
-
Disposal: These materials are typically disposed of through incineration via a certified hazardous waste management service arranged by your institution.
Experimental Protocol: Preparation of LH-RH (4-10) Solutions for In-Vitro Studies
The following is a general protocol for the preparation of LH-RH (4-10) solutions, which will generate some of the waste types described above.
-
Pre-Experiment Setup:
-
Designate a specific area for handling LH-RH (4-10).
-
Cover the work surface with absorbent bench paper.
-
Assemble all necessary materials: LH-RH (4-10) powder, appropriate solvent (e.g., sterile water, DMSO), sterile pipette tips, centrifuge tubes, and a vortex mixer.
-
-
Donning PPE:
-
Wear a clean lab coat, safety glasses with side shields, and nitrile gloves.
-
-
Weighing and Reconstitution:
-
Carefully weigh the desired amount of LH-RH (4-10) powder in a microcentrifuge tube.
-
Add the appropriate volume of solvent to the tube to create a stock solution.
-
Vortex gently until the powder is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
-
Post-Handling Cleanup and Waste Segregation:
-
Dispose of all contaminated pipette tips, tubes, and gloves into a designated hazardous waste container.
-
Wipe down the work surface with an appropriate cleaning agent. Dispose of the contaminated bench paper in the hazardous waste container.
-
Any remaining stock or working solutions should be collected in a hazardous liquid waste container.
-
Waste Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from handling LH-RH (4-10).
Caption: Workflow for the safe disposal of LH-RH (4-10) waste.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling LH-RH (4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of the heptapeptide (B1575542) LH-RH (4-10). Given the absence of a specific Safety Data Sheet (SDS) for this peptide fragment, a cautious approach is mandated. All procedures should be performed under the assumption that the compound is potentially hazardous. Strict adherence to the following protocols is essential to ensure personnel safety, experimental integrity, and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of LH-RH (4-10) have not been extensively documented. Therefore, it is imperative to handle it with a high degree of caution to avoid inhalation, ingestion, and skin/eye contact.[1][2] The full parent hormone, Luteinizing Hormone-Releasing Hormone (LH-RH), is classified as a reproductive toxin, and while this classification may not apply to the (4-10) fragment, it underscores the need for careful handling.
A comprehensive risk assessment should be conducted before commencing any work. The following table summarizes the minimum required PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities (e.g., handling powder, generating aerosols) |
| Body Protection | Standard laboratory coat. | Disposable gown over lab coat. |
| Hand Protection | Nitrile gloves. | Double-gloving with nitrile gloves. |
| Eye & Face Protection | Safety glasses with side shields. | Safety goggles or a full-face shield. |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area. | N95 respirator or higher, used within a chemical fume hood or biological safety cabinet when handling lyophilized powder. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling LH-RH (4-10) is critical to minimize exposure and maintain the integrity of the peptide.
Receiving and Storage
Lyophilized peptides are stable at room temperature for short periods, such as during shipping.[3] However, upon receipt, the following storage protocols should be implemented immediately.
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) |
| Lyophilized Powder | 4°C | -20°C or -80°C in a tightly sealed container, protected from light.[4][5] |
| Reconstituted Solution | 2-8°C (for up to a few weeks) | -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[4][5] |
Reconstitution Protocol
Reconstitution should be performed in a designated clean area, ideally within a laminar flow hood or chemical fume hood, to prevent contamination and inhalation of the lyophilized powder.[6]
-
Equilibration: Allow the vial of lyophilized LH-RH (4-10) and the chosen solvent to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: While specific solubility data is limited, general guidelines for peptides suggest using sterile, purified water. If the peptide is difficult to dissolve, a small amount of a suitable organic solvent like DMSO may be used, followed by dilution with an aqueous buffer.
-
Reconstitution: Slowly inject the desired volume of solvent into the vial, allowing it to run down the side of the vial.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.[3] If necessary, sonication can be used to aid dissolution.[7]
-
Labeling: Clearly label the vial with the peptide name, concentration, reconstitution date, and storage conditions.
Experimental Handling
All experimental work with LH-RH (4-10) should be conducted in a designated and clearly marked area of the laboratory.
-
Use dedicated and properly calibrated equipment (pipettes, tubes, etc.).
-
Avoid cross-contamination by using fresh, sterile supplies for each step.[6]
-
Minimize the generation of aerosols.
Disposal Plan
Proper disposal of LH-RH (4-10) and all contaminated materials is crucial to prevent environmental release and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[6][8]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, pipette tips, empty vials, contaminated labware) Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[8] |
| Liquid Waste | (e.g., unused solutions, reaction mixtures) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[6] |
| Sharps Waste | (e.g., needles, syringes) Dispose of immediately in a puncture-resistant, labeled sharps container. |
Decontamination: For spills, use an appropriate absorbent material for liquids or gently sweep up powders to avoid creating dust.[1] The spill area should then be decontaminated with a suitable cleaning agent (e.g., 10% bleach solution followed by a water rinse, if compatible with the surface).[9]
Final Disposal: All waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling LH-RH (4-10).
Caption: Workflow for the safe handling and preparation of LH-RH (4-10).
Caption: Procedural flow for the disposal of LH-RH (4-10) waste.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. abcepta.com [abcepta.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. bluewellpeptides.com [bluewellpeptides.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. peptide24.store [peptide24.store]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
